molecular formula C9H10ClNO B1393818 (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine CAS No. 1228542-35-5

(4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B1393818
CAS No.: 1228542-35-5
M. Wt: 183.63 g/mol
InChI Key: YCWHOLRRUIEVQK-QMMMGPOBSA-N
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Description

(4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-8-chloro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWHOLRRUIEVQK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chiral amine, (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine. Given the limited availability of experimentally-derived data for this specific compound, this document synthesizes confirmed foundational data with reliable computational predictions to offer a robust profile for research and development applications. The methodologies for determining these key physical parameters are also detailed to provide a complete scientific context.

Chemical Identity and Molecular Structure

This compound is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structure features a chroman backbone, substituted with a chlorine atom at the 8-position and an amine group at the chiral center on the 4-position of the dihydropyran ring.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1228542-35-5N/A
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.63 g/mol
Canonical SMILES C1C(OC2=C(C=CC=C2Cl)C1)NN/A
InChI Key YCWHOLRRUIEVQK-QMMMGPOBSA-N

Below is a two-dimensional representation of the molecular structure, highlighting the key functional groups and the stereochemistry.

boiling_point_determination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure A Sample in capillary tube B Inverted smaller capillary sealed at one end A->B C Attach to thermometer B->C D Immerse in heating bath (e.g., silicone oil) C->D E Heat bath slowly D->E Begin Experiment F Observe for a continuous stream of bubbles from the inner capillary E->F G Remove heat and allow to cool F->G H Record temperature when bubbling ceases and liquid enters the inner capillary G->H I Final Boiling Point H->I Boiling Point Recorded

Caption: Workflow for Boiling Point Determination

Causality : This method relies on the principle that at the boiling point, the vapor pressure of the liquid equals the external pressure. The continuous stream of bubbles indicates that the vapor pressure is overcoming the external pressure. The point at which the liquid re-enters the inner capillary upon cooling signifies the precise temperature at which the vapor pressure equals the atmospheric pressure.

Solubility Assessment

A systematic approach would be taken to determine the solubility in various solvents.

  • Solvent Screening : A small, known amount of the compound (e.g., 1 mg) is added to a set volume of various solvents (e.g., 1 mL) at a controlled temperature. Solvents would include water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).

  • Visual and Spectroscopic Quantification : Visual inspection provides a qualitative assessment. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard curve.

Self-Validation : The use of a standard curve in the quantification step ensures the accuracy of the measurement. Repeating the experiment at different temperatures can establish a solubility profile.

pKa Determination

Potentiometric titration is a standard and reliable method for determining the pKa of an amine.

  • Sample Preparation : A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.

  • Titration : The solution is titrated with a standardized solution of a strong acid (e.g., HCl). A pH meter is used to monitor the pH of the solution as the acid is added incrementally.

  • Data Analysis : A titration curve (pH versus volume of titrant added) is plotted. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point). This is typically found at the midpoint of the steepest part of the titration curve.

Authoritative Grounding : This method is a cornerstone of physical chemistry and is widely accepted for its accuracy in determining the dissociation constants of acids and bases.

Spectral Data (Predicted)

While experimental spectra are not available, the following are expected characteristic features based on the molecular structure:

  • ¹H NMR :

    • Aromatic protons in the range of 6.5-7.5 ppm.

    • The proton at the C4 chiral center would appear as a multiplet, likely between 4.0 and 4.5 ppm.

    • The methylene protons at C2 and C3 would show complex multiplets due to diastereotopicity and coupling with the C4 proton.

    • The amine protons would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR :

    • Aromatic carbons would be observed in the 110-160 ppm region.

    • The carbon of the C-Cl bond would be in the aromatic region.

    • The C4 carbon bearing the amine group would be expected around 50-60 ppm.

  • IR Spectroscopy :

    • N-H stretching of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹.

    • C-N stretching would be observed around 1020-1250 cm⁻¹.

    • Aromatic C-H stretching would be seen just above 3000 cm⁻¹.

    • C-O-C stretching of the ether linkage would appear in the 1000-1300 cm⁻¹ region.

    • C-Cl stretching would be found in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (EI) :

    • The molecular ion peak (M⁺) would be observed at m/z = 183 and 185 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

    • Fragmentation would likely involve the loss of the amine group and cleavage of the dihydropyran ring.

Conclusion

This compound is a chiral amine with physical properties that are largely influenced by its chroman core, chlorine substituent, and primary amine group. While experimental data is sparse, computational predictions and an understanding of its chemical structure provide a valuable preliminary physical property profile. The methodologies outlined in this guide represent the standard, validated approaches that would be used to obtain precise experimental data for this compound, which is crucial for its potential development in pharmaceutical applications.

References

An In-Depth Technical Guide to (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine, a chiral amine embedded within a chroman scaffold, represents a valuable building block in medicinal chemistry and drug discovery. Its structural features, including a stereocenter at the C4 position and a chlorine substituent on the aromatic ring, offer opportunities for developing novel therapeutic agents with specific biological activities. This guide provides a comprehensive overview of this compound, detailing its chemical properties, plausible synthetic routes, analytical characterization methods, and potential applications in drug development. The methodologies described herein are based on established principles for analogous structures and are intended to serve as a foundational resource for researchers.

Introduction

The benzopyran moiety is a privileged scaffold found in a wide array of biologically active natural products and synthetic compounds. Amines incorporated into this framework, particularly chiral amines, are of significant interest due to their potential to interact stereoselectively with biological targets. This compound (CAS Number: 1228542-35-5) is a specific enantiomer of a chlorinated 4-aminochroman. The presence of the chlorine atom can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The defined stereochemistry at the C4 position is crucial for achieving selective interactions with chiral biomolecules like enzymes and receptors.

This document serves as a technical guide for researchers, providing insights into the synthesis, purification, and characterization of this compound, as well as exploring its potential as a key intermediate in the development of novel therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and analytical characterization.

PropertyValueSource
CAS Number 1228542-35-5
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.63 g/mol
Appearance Likely a solid or liquid
InChI Key YCWHOLRRUIEVQK-QMMMGPOBSA-N
Purity Typically >95% (commercial source)

Synthesis and Purification

The synthesis of this compound can be approached through several strategies, primarily involving the asymmetric synthesis or chiral resolution of the corresponding racemic amine. A plausible and commonly employed method is the asymmetric reductive amination of the prochiral ketone, 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one.

Synthesis of the Precursor: 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one

The synthesis of the ketone precursor is a critical first step. A common route involves the intramolecular cyclization of a suitably substituted phenol.

Protocol 1: Synthesis of 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one

Materials:

  • 2-Chlorophenol

  • Acrylonitrile

  • Polyphosphoric acid (PPA)

Procedure:

  • Cyanoethylation of 2-Chlorophenol: React 2-chlorophenol with acrylonitrile in the presence of a base (e.g., Triton B) to yield 3-(2-chlorophenoxy)propanenitrile.

  • Hydrolysis to the Carboxylic Acid: Hydrolyze the nitrile to the corresponding carboxylic acid, 3-(2-chlorophenoxy)propanoic acid, using acidic or basic conditions.

  • Intramolecular Friedel-Crafts Acylation: Treat the carboxylic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at elevated temperatures to effect an intramolecular Friedel-Crafts acylation, yielding 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Asymmetric Reductive Amination

Asymmetric reductive amination is a powerful method for the direct synthesis of chiral amines from ketones. This can be achieved using a chiral auxiliary or a chiral catalyst.

Protocol 2: Asymmetric Reductive Amination

Materials:

  • 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one

  • (S)-α-Methylbenzylamine (or another suitable chiral amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol or Dichloromethane (DCM)

  • Palladium on carbon (Pd/C) and Hydrogen gas (for debenzylation)

Procedure:

  • Imine Formation: Dissolve 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one and a stoichiometric equivalent of (S)-α-methylbenzylamine in a suitable solvent (e.g., methanol or DCM). Stir the mixture at room temperature to form the chiral imine intermediate. The reaction can be facilitated by the addition of a dehydrating agent like magnesium sulfate.

  • Diastereoselective Reduction: Cool the reaction mixture and add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride portion-wise. The bulky chiral auxiliary directs the hydride attack to one face of the imine, leading to a diastereomeric excess of one of the amine products.

  • Removal of the Chiral Auxiliary: After the reduction is complete, the chiral auxiliary is removed. In the case of α-methylbenzylamine, this is typically achieved by hydrogenolysis using a palladium on carbon catalyst under a hydrogen atmosphere.

  • Purification: The final product, this compound, can be purified by column chromatography on silica gel. The enantiomeric excess can be determined using chiral HPLC.

Alternatively, a biocatalytic approach using a transaminase enzyme could be employed for a more direct and environmentally friendly synthesis.

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of the racemic amine. This involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Protocol 3: Chiral Resolution of (±)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

Materials:

  • Racemic 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (1S)-(+)-10-camphorsulfonic acid)

  • Suitable solvent (e.g., ethanol, methanol, or acetone)

  • Aqueous base (e.g., NaOH or NaHCO₃)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent and add a solution of the chiral resolving agent. Allow the mixture to crystallize. The diastereomeric salts will have different solubilities, allowing for the selective crystallization of one diastereomer.

  • Separation: Isolate the crystallized diastereomeric salt by filtration. The mother liquor will be enriched in the other diastereomer.

  • Liberation of the Free Amine: Dissolve the isolated salt in water and basify the solution with an aqueous base to deprotonate the amine.

  • Extraction and Purification: Extract the free amine into an organic solvent, dry the organic layer, and concentrate it to obtain the enantiomerically enriched this compound. The enantiomeric purity should be confirmed by chiral HPLC.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. Expected signals would include aromatic protons, diastereotopic methylene protons of the dihydropyran ring, and the methine proton at the C4 position.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom, confirming the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the final product. A suitable chiral stationary phase (CSP) is required to separate the two enantiomers.

Protocol 4: Chiral HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC)

Typical Conditions:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape.

  • Flow Rate: 0.5 - 1.5 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Column Temperature: Ambient or controlled

Procedure:

  • Prepare a dilute solution of the sample in the mobile phase.

  • Inject the sample onto the chiral column.

  • Monitor the elution of the two enantiomers. The retention times will be different for the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Potential Biological Activity and Applications in Drug Discovery

Potential Molecular Targets

Derivatives of 4-aminochromans have been investigated for their activity at various biological targets, including:

  • Ion Channels: Certain aminochroman derivatives have shown activity as modulators of ion channels, such as potassium and calcium channels.

  • G-Protein Coupled Receptors (GPCRs): The rigid framework of the chroman ring system is well-suited for interaction with the binding pockets of GPCRs.

  • Enzymes: The amine functionality can act as a key interaction point with the active sites of various enzymes.

Workflow for Biological Evaluation

The following workflow outlines a general approach for the biological evaluation of novel compounds derived from this compound.

Caption: A generalized workflow for the biological evaluation of novel compounds.

Conclusion

This compound is a chiral building block with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its properties, plausible synthetic routes, and analytical characterization methods. While specific biological data for this compound is limited, the methodologies and workflows presented here offer a solid foundation for researchers to synthesize, characterize, and evaluate this and related compounds for the development of novel therapeutic agents. The strategic incorporation of this chiral amine into drug discovery programs could lead to the identification of new and effective treatments for a variety of diseases.

References

  • PubChem. (n.d.). 3,4-Dihydro-2H-1-benzopyran-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-1-benzopyran-8-amine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US8334383B2 - Regioselective preparation of substituted pyrimidines.
  • ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Benzopyran – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]

  • PubChem. (n.d.). 8-Chloro-2,2-dimethylchroman-4-amine. Retrieved from [Link]

  • PubMed. (2003). Enantioselective synthesis of spirocyclic aminochroman derivatives according to the CN(R,S) strategy. Retrieved from [Link]

  • PubMed Central. (2011). Short Hairpin RNA Screen Reveals Bromodomain Proteins as Novel Targets in Acute Myeloid Leukemia. Retrieved from [Link]

  • PubMed. (1985). Pharmacologic actions of 4-aminoquinoline compounds. Retrieved from [Link]

  • PubMed Central. (2017). Microbial protein targets: towards understanding and intervention. Retrieved from [Link]

  • YouTube. (2022). Asymmetric Synthesis. Retrieved from [Link]

  • PubMed. (1977). Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2H-1-Benzopyran, 3,4-dihydro-. Retrieved from [Link]

  • ResearchGate. (2012). Enantioselective synthesis of a natural 8-O-4 ' neolignan compound. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Asymmetric Synthesis of Nitrogen Heterocycles. Retrieved from [Link]

  • PubMed. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2H-Pyran, 3,4-dihydro-. Retrieved from [Link]

  • Google Patents. (n.d.). US10233155B2 - Process for the preparation of 3-chloro-1H-pyrazol-4-amine.
  • PubMed Central. (2023). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Retrieved from [Link]

  • PubMed Central. (2017). Eight-Step Enantioselective Total Synthesis of (−)-Cycloclavine. Retrieved from [Link]

  • PubMed. (2004). Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists. Retrieved from [Link]

  • PubMed Central. (2020). Enantioselective synthesis of chiral BCPs. Retrieved from [Link]

  • Google Patents. (n.d.). DE60024471T2 - Benzopyran.
  • NIST WebBook. (n.d.). 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-. Retrieved from [Link]

  • PubMed Central. (2012). Enantioselective Total Synthesis of (+)‐Garsubellin A. Retrieved from [Link]

  • MDPI. (2022). 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-3-amino-2H-1-benzopyran. Retrieved from [Link]

Spectroscopic Profile of (S)-8-chlorochroman-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of (S)-8-chlorochroman-4-amine, a chiral heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document synthesizes established spectroscopic principles and data from analogous structures to present a comprehensive and predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel chemical entities.

(S)-8-chlorochroman-4-amine is a key chiral intermediate used in the synthesis of various pharmaceutical agents, including selective serotonin reuptake inhibitors (SSRIs) and other compounds active in the central nervous system (CNS).[1] Its stereochemistry is crucial for achieving high enantioselectivity in drug formulations, which can lead to improved efficacy and reduced side effects.[1] A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and structural elucidation during the drug development process.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The following sections detail the anticipated ¹H and ¹³C NMR spectra of (S)-8-chlorochroman-4-amine, based on the analysis of its chemical environment and data from related chroman and amine derivatives.[2][3][4][5]

¹H NMR Spectroscopy

The proton NMR spectrum of (S)-8-chlorochroman-4-amine is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and aliphatic protons in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen, nitrogen, and chlorine) and the diamagnetic anisotropy of the aromatic ring.

Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Aromatic (H-5, H-6, H-7)6.8 - 7.5m-The exact shifts and multiplicities will depend on the coupling between these protons. The electron-withdrawing chlorine atom at position 8 will influence the chemical shifts of the aromatic protons.
Benzylic (H-4)~4.0 - 4.5t or dd~5-10This proton is adjacent to the chiral center and the amine group, and is expected to appear as a triplet or a doublet of doublets due to coupling with the protons on C-3.
Aliphatic (H-2)~4.2 - 4.7m-These protons are diastereotopic and are expected to show complex splitting due to geminal and vicinal coupling.
Aliphatic (H-3)~1.8 - 2.3m-These protons are diastereotopic and will show complex splitting patterns due to coupling with protons on C-2 and C-4.
Amine (NH₂)1.5 - 3.0br s-The chemical shift of the amine protons is highly variable and depends on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. Addition of D₂O will cause this signal to disappear.[6]

Causality Behind Expected Shifts:

  • Aromatic Protons: The aromatic protons are deshielded due to the ring current effect. The chlorine atom at the C-8 position will exert an electron-withdrawing inductive effect and a weak electron-donating resonance effect, influencing the precise chemical shifts of the H-5, H-6, and H-7 protons.

  • Benzylic Proton (H-4): This proton is deshielded by the adjacent electronegative nitrogen and oxygen atoms. Its position as a benzylic proton also contributes to its downfield shift.

  • Aliphatic Protons (H-2 and H-3): The protons on C-2 are adjacent to the oxygen atom and are therefore expected to be the most downfield of the aliphatic protons. The protons on C-3 are further from the heteroatoms and will appear more upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Aromatic (C-8)~125 - 130Carbon bearing the chlorine atom.
Aromatic (C-4a)~120 - 125Quaternary carbon at the ring junction.
Aromatic (C-8a)~150 - 155Quaternary carbon adjacent to the oxygen atom.
Aromatic (C-5, C-6, C-7)~115 - 135The exact shifts will be influenced by the position relative to the chlorine and oxygen atoms.
Benzylic (C-4)~50 - 55Carbon attached to the amine group.
Aliphatic (C-2)~65 - 70Carbon adjacent to the oxygen atom.
Aliphatic (C-3)~25 - 30Aliphatic carbon.

Causality Behind Expected Shifts:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons span a wide range.[7] The carbon attached to the electronegative oxygen (C-8a) is expected to be the most deshielded. The carbon bearing the chlorine atom (C-8) will also be deshielded.

  • Benzylic Carbon (C-4): The C-4 carbon, bonded to the nitrogen atom, will be shifted downfield compared to a standard aliphatic carbon.

  • Aliphatic Carbons (C-2 and C-3): The C-2 carbon, being adjacent to the oxygen atom, will be significantly deshielded. The C-3 carbon will have a chemical shift typical for an aliphatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-8-chlorochroman-4-amine is expected to show characteristic absorption bands for the amine N-H bonds, the aromatic C-H bonds, the C-N bond, and the C-O bond.[8][9][10]

Predicted IR Spectral Data

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
N-H Stretch (primary amine)3300 - 3500MediumTwo bands are expected for the symmetric and asymmetric stretching of the primary amine.[6]
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Medium
N-H Bend (primary amine)1590 - 1650Medium to Strong
Aromatic C=C Stretch1450 - 1600Medium
C-N Stretch (aromatic amine)1250 - 1335Strong[8]
C-O Stretch (aryl ether)1200 - 1275Strong
C-Cl Stretch600 - 800Strong

Experimental Protocol: Acquiring an IR Spectrum

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid (S)-8-chlorochroman-4-amine is placed directly onto the ATR crystal.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For (S)-8-chlorochroman-4-amine, with a molecular formula of C₉H₁₀ClNO, the expected molecular weight is approximately 183.63 g/mol .[11]

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 183. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 185, with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Nitrogen Rule: The molecular weight of 183 is an odd number, which is consistent with the presence of an odd number of nitrogen atoms (one in this case).[10]

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[6] This would result in the loss of a C₂H₄O fragment from the heterocyclic ring, leading to a significant fragment ion.

    • Loss of Amine Group: Cleavage of the C-N bond could lead to the loss of an NH₂ radical, resulting in a fragment at m/z 167.

    • Loss of Chlorine: Loss of a chlorine radical would produce a fragment at m/z 148.

Experimental Protocol: Acquiring a Mass Spectrum

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique for the analysis of pharmaceutical compounds.[12]

  • Sample Preparation: A dilute solution of (S)-8-chlorochroman-4-amine is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 column) to separate the compound of interest from any impurities.

  • Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for polar molecules like amines.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like (S)-8-chlorochroman-4-amine.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of (S)-8-chlorochroman-4-amine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry (e.g., HPLC-MS) Purification->MS Molecular Weight & Purity Interpretation Data Analysis & Structure Confirmation NMR->Interpretation IR->Interpretation MS->Interpretation Final_Report Final Report Interpretation->Final_Report Documentation

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide has provided a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for (S)-8-chlorochroman-4-amine. While based on established principles and data from analogous compounds, the information presented herein serves as a robust foundation for the experimental characterization of this important chiral intermediate. The provided protocols and workflow diagrams offer practical guidance for researchers in the pharmaceutical and chemical sciences. Experimental verification of these predicted data points is a necessary step for the definitive structural confirmation of (S)-8-chlorochroman-4-amine.

References

  • MDPI. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • PubChem. (4S)-8-chloroisochroman-4-amine. Retrieved from [Link]

  • MySkinRecipes. (S)-8-Chlorochroman-4-amine hydrochloride. Retrieved from [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). Retrieved from [Link]

  • University of Colorado Boulder. IR: amines. Retrieved from [Link]

  • MDPI. (2016). Determining Eight Biogenic Amines in Surface Water Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (S)-8-Methylchroman-4-amine. Retrieved from [Link]

  • ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Retrieved from [Link]

  • ResearchGate. The infrared spectra of the four alcohol amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. bmse000438 4-Chlorobenzoic Acid at BMRB. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. Retrieved from [Link]

  • Journal of Chemical Crystallography. (2008). Synthesis and Structural Characterization of (E)-1-(4-Chlorobenzylidene)semicarbazide. Retrieved from [Link]

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Physicochemical properties of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Molecule for Purpose

In modern drug discovery, the journey from a promising chemical entity to a viable clinical candidate is paved with data. A molecule's success is dictated not only by its interaction with a biological target but also by its fundamental physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME), ultimately defining its efficacy and safety profile.[1][2][3][4]

This guide provides an in-depth technical framework for characterizing This compound , a chiral amine belonging to the chroman scaffold. While specific experimental data for this exact molecule is not broadly published, its structural motifs are common in medicinal chemistry. Therefore, this document serves as both a predictive profile based on established principles and a practical guide for its empirical determination in a laboratory setting. As a Senior Application Scientist, the focus here is not just on the what, but the why—providing the causal logic behind each experimental choice and its implication for drug development.

Chemical Identity and Structural Attributes

Precise identification is the bedrock of any physicochemical analysis. All subsequent data is meaningless without a confirmed structure and purity.

Identifier Value Source
IUPAC Name This compoundN/A
Molecular Formula C₉H₁₀ClNOCalculated
Molecular Weight 183.63 g/mol Calculated
Canonical SMILES C1C(C2=C(O1)C=CC=C2Cl)NN/A
Chirality (S)-enantiomer at C4Defined

Note: A specific CAS Number for this enantiomer was not found in public databases, which is common for specialized intermediates. Internal registration is critical.

The Physicochemical Profiling Workflow

A systematic approach is essential for building a comprehensive physicochemical profile. The following workflow outlines the logical progression of experiments, from foundational identity confirmation to detailed property measurement.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Synthesis & Application A Compound Receipt & Registration B Structure Confirmation (NMR, HRMS) A->B C Purity Assessment (LC-UV, Chiral HPLC) B->C D pKa Determination (Potentiometric Titration) C->D E Solubility Measurement (Shake-Flask Method) D->E F Lipophilicity (LogD) (RP-HPLC) E->F G Optical Rotation F->G H Consolidated Data Profile G->H I In Silico Modeling (ADME Prediction) H->I J Inform Drug Development (Formulation, PK Studies) I->J

Caption: High-level workflow for physicochemical characterization.

Ionization Constant (pKa): The Master Switch

Scientific Imperative: The pKa is arguably the most critical physicochemical parameter for an ionizable drug. It dictates the equilibrium between the charged (protonated) and uncharged (free base) forms of the amine at any given pH. This ratio profoundly influences solubility, membrane permeability, target binding, and potential for pH-dependent toxicity. For this compound, the primary amine is the key basic center.

Predicted pKa

Based on structurally similar aromatic amines, the pKa is predicted to be in the range of 8.5 - 9.5 . The electron-withdrawing effect of the 8-chloro substituent will slightly decrease the basicity compared to the unsubstituted parent compound.

Experimental Protocol: Potentiometric Titration

This method is the gold standard for pKa determination due to its precision and direct measurement of pH changes upon titration.[5][6][7][8]

Rationale: We directly measure the pH of a solution of the compound as we titrate it with a strong acid (e.g., HCl). The point at which half of the amine is protonated corresponds to the pKa. Maintaining a constant ionic strength minimizes activity coefficient variations.[5][6]

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) to ensure linearity.[5][6]

  • Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. A typical concentration is 1-2 mM.[6] Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[5]

  • Blank Titration: First, titrate a sample of the solvent/electrolyte blank with a standardized titrant (e.g., 0.1 M HCl) to account for solvent effects.

  • Sample Titration: Titrate the sample solution with the same standardized HCl, adding small, precise aliquots. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically where the pH equals the pKa at the half-equivalence point.[5][7]

G A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare Sample (1 mM in H2O/MeOH, 0.15M KCl) A->B C Titrate with 0.1M HCl B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine Inflection Point (pH at half-equivalence) E->F G Calculate pKa F->G

Caption: Workflow for pKa determination via potentiometric titration.

Solubility: The Gateway to Bioavailability

Scientific Imperative: A drug must be in solution to be absorbed. Poor aqueous solubility is a primary cause of failure in drug development.[3] We must determine the thermodynamic equilibrium solubility, which represents the true saturation point of the compound.

Predicted Solubility

As a basic amine, the solubility of this compound will be highly pH-dependent. It is expected to have low solubility at neutral and high pH (as the uncharged free base) and significantly higher solubility at acidic pH (as the charged protonated salt).

Experimental Protocol: Shake-Flask Method (OECD 105)

This method is the benchmark for determining thermodynamic solubility.[9][10][11] It measures the saturation concentration of a compound in a given solvent after an extended equilibration period.

Rationale: By adding an excess of solid compound to the solvent and allowing it to equilibrate, we ensure a saturated solution is formed. Separating the solid and analyzing the supernatant gives a direct measure of solubility.[12]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers representing physiological and extreme pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The excess must be visible to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.[11][12]

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute as necessary and analyze the concentration using a validated HPLC-UV method against a standard curve.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Scientific Imperative: Lipophilicity, the "fat-loving" nature of a molecule, is a key driver of membrane permeability, plasma protein binding, and metabolic clearance.[1][2]

  • LogP (Partition Coefficient) measures the lipophilicity of the neutral species.

  • LogD (Distribution Coefficient) measures the effective lipophilicity at a specific pH, accounting for both charged and neutral species. For a basic amine, LogD will be highest at high pH and lowest at low pH.

Predicted LogP

The predicted LogP (XLogP3) for the parent amine (3,4-dihydro-2H-1-benzopyran-4-amine) is 0.9.[13] The addition of a chlorine atom typically increases LogP by ~0.7 units. Therefore, the predicted LogP for the target compound is approximately 1.6 .

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC) Method

While the shake-flask method is the gold standard, it can be resource-intensive.[14] The RP-HPLC method offers a robust, high-throughput alternative that correlates well with shake-flask values.[14][15][16][17]

Rationale: The retention time of a compound on a nonpolar reverse-phase column (like C18) is proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, we can determine the LogP of the test compound from its retention time.[16]

Step-by-Step Methodology:

  • System Setup: Use a C18 column with a mobile phase of buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).[17]

  • Calibration: Prepare a set of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compound.

  • Standard Analysis: Inject each standard and record its retention time (t_R). Calculate the capacity factor (k') for each.

  • Calibration Curve: Plot the known LogP values of the standards against their calculated log(k') values. The resulting linear regression is the calibration curve.[16]

  • Sample Analysis: Inject the test compound under the identical chromatographic conditions and determine its log(k').

  • LogP Calculation: Interpolate the LogP of the test compound from its log(k') using the calibration curve equation. To determine LogD, the aqueous portion of the mobile phase is set to the desired pH (e.g., 7.4).

Summary of Physicochemical Profile

The following table summarizes the key identity information and the predicted physicochemical properties for this compound. This table should be populated with experimental data as it is generated.

Parameter Predicted Value / Attribute Implication for Drug Development
Molecular Weight 183.63 g/mol Well within "rule of five" limits, favoring good bioavailability.[4][18]
pKa (basic) 8.5 - 9.5Significantly protonated at physiological pH 7.4, suggesting high aqueous solubility but potentially lower passive permeability of the charged species.
LogP ~1.6Indicates a good balance between solubility and lipophilicity, favorable for oral absorption.
LogD at pH 7.4 < 1.0The effective lipophilicity is reduced due to ionization, which may limit passive diffusion across membranes.
Aqueous Solubility pH-dependentExpected to be high at acidic pH (e.g., in the stomach) and drop significantly at intestinal pH. May require enabling formulations if free base solubility is very low.
Optical Rotation Levorotatory or DextrorotatoryMust be empirically determined to confirm enantiomeric purity and for batch-to-batch quality control.

Conclusion and Forward Look

The physicochemical profile of this compound, based on established principles and predictive methods, suggests it is a promising scaffold. Its predicted molecular weight and LogP fall within a favorable "drug-like" space. The key modulating feature is its basic pKa, which will make its ADME properties highly sensitive to pH.

Empirical determination of these properties using the protocols outlined herein is a mandatory next step. The resulting data will be critical for building robust quantitative structure-activity relationships (QSARs), guiding formulation development to ensure adequate exposure, and ultimately, de-risking its progression through the drug discovery pipeline.[2]

References

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). PharmaTutor. Available at: [Link]

  • What are the physicochemical properties of drug? LookChem. Available at: [Link]

  • Physicochemical properties. Fiveable. Available at: [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available at: [Link]

  • US6548307B2 - Determination of logP coefficients via a RP-HPLC column. Google Patents.
  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). European Chemicals Agency. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • High-accuracy water solubility determination using logK. KREATiS. Available at: [Link]

  • Test No. 105: Water Solubility. OECD. Available at: [Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. PubMed. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • 3,4-Dihydro-2H-1-benzopyran-4-amine. PubChem. Available at: [Link]

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An In-depth Technical Guide to the Solubility and Stability of (S)-8-chlorochroman-4-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of (S)-8-chlorochroman-4-amine, a key chiral intermediate in the synthesis of various pharmaceutical agents. As a cornerstone for drug development, a thorough understanding of its solubility and stability is paramount for formulation design, manufacturing, and ensuring therapeutic efficacy and safety. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a robust and validated approach to characterizing this important molecule.

Introduction to (S)-8-chlorochroman-4-amine

(S)-8-chlorochroman-4-amine is a chiral heterocyclic compound featuring a chroman scaffold. Its stereospecific nature makes it a valuable building block in asymmetric synthesis, particularly for compounds targeting the central nervous system.[1] The presence of the amine group, the chlorine substituent, and the chiral center at the C4 position all contribute to its unique chemical and biological properties. A comprehensive understanding of its solubility and stability is the foundation for its successful application in pharmaceutical development.

Molecular Structure:

Caption: Chemical structure of (S)-8-chlorochroman-4-amine.

Solubility Profile: A Multifaceted Approach

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and formulation feasibility. For an amine-containing compound like (S)-8-chlorochroman-4-amine, solubility is significantly influenced by pH.

Aqueous Solubility

The presence of the basic amine group suggests that the aqueous solubility of (S)-8-chlorochroman-4-amine will be pH-dependent. In acidic solutions, the amine group will be protonated, forming a more soluble salt. Conversely, in neutral or basic solutions, the free base will predominate, which is expected to have lower aqueous solubility.

Theoretical Framework: The relationship between pH, pKa, and the solubility of an ionizable compound can be described by the Henderson-Hasselbalch equation. For a basic compound, the total solubility (S_T) is the sum of the intrinsic solubility of the free base (S_0) and the concentration of the protonated, more soluble form.

This protocol outlines the shake-flask method, a gold standard for solubility measurement.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, or borate buffers) with a constant ionic strength.

  • Sample Preparation: Add an excess amount of (S)-8-chlorochroman-4-amine to a known volume of each buffer in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the logarithm of the measured solubility against the pH to generate a pH-solubility profile.

Caption: Workflow for determining pH-dependent aqueous solubility.

Solubility in Organic Solvents

Solubility in organic solvents is crucial for synthesis, purification, and the development of non-aqueous formulations. Given its structure, (S)-8-chlorochroman-4-amine is expected to exhibit good solubility in polar organic solvents.[2]

Rationale for Solvent Selection: A range of solvents with varying polarities should be tested to establish a comprehensive solubility profile. This includes:

  • Protic Solvents: Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Non-polar Solvents: Toluene, Hexane

The methodology is similar to the aqueous solubility determination, employing the shake-flask method.

  • Solvent Selection: Choose a range of representative organic solvents.

  • Sample Preparation and Equilibration: Add an excess of the compound to each solvent and equilibrate at a constant temperature.

  • Phase Separation and Quantification: Separate the phases and quantify the dissolved compound using a suitable analytical method (e.g., HPLC or GC).

Expected Solubility Trends:

Solvent ClassPredicted SolubilityRationale
Polar ProticHighCapable of hydrogen bonding with the amine group.
Polar AproticModerate to HighDipole-dipole interactions with the polar functional groups.
Non-polarLow"Like dissolves like" principle; the compound has significant polarity.[3]

Stability Profile: Ensuring Product Integrity

Stability testing is a critical component of drug development, providing insights into how the quality of a substance varies over time under the influence of environmental factors. Forced degradation studies are employed to identify potential degradation products and pathways.[4]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing.[5] This helps to elucidate the intrinsic stability of the molecule.

  • Stock Solution Preparation: Prepare a stock solution of (S)-8-chlorochroman-4-amine in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation (Solution): Heat the stock solution at a high temperature (e.g., 80 °C).

    • Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 105 °C).

    • Photolytic Degradation: Expose the stock solution and solid compound to UV and visible light in a photostability chamber.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity and identify any co-eluting degradants.

G cluster_forced_degradation Forced Degradation Workflow Start (S)-8-chlorochroman-4-amine Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C solution, 105°C solid) Start->Thermal Photo Photolytic Degradation (UV/Vis Light) Start->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of (S)-8-chlorochroman-4-amine, several degradation pathways can be hypothesized:

  • Oxidation: The amine group is susceptible to oxidation, potentially forming N-oxide or hydroxylamine derivatives.[6]

  • Hydrolysis: While the chroman ring is generally stable, extreme pH and temperature conditions could potentially lead to ring-opening.

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation.

The chlorine substituent is generally stable but can influence the electronic properties of the aromatic ring, potentially affecting its reactivity.[7][8]

Analytical Methodologies for Purity and Stability Assessment

A robust, validated, stability-indicating analytical method is essential for accurately assessing the purity and stability of (S)-8-chlorochroman-4-amine.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for purity and stability analysis. A reverse-phase method is typically suitable for a compound of this polarity.

Recommended HPLC Method Parameters (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan).

  • Column Temperature: 30 °C

Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Chiral Purity Determination

As (S)-8-chlorochroman-4-amine is a chiral compound, it is crucial to determine its enantiomeric purity. This is typically achieved using chiral HPLC.

Recommended Chiral HPLC Method Parameters (Starting Point):

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel®).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection.

Summary and Recommendations

A comprehensive understanding of the solubility and stability of (S)-8-chlorochroman-4-amine is fundamental for its successful application in pharmaceutical development. This guide has outlined the theoretical considerations and provided detailed experimental protocols for the thorough characterization of these critical properties.

Key Recommendations for Researchers:

  • Systematic Solubility Profiling: Conduct thorough pH-dependent aqueous solubility and organic solvent solubility studies to inform formulation and process development.

  • Comprehensive Stability Assessment: Perform forced degradation studies under a range of stress conditions to identify potential degradation pathways and develop a validated stability-indicating analytical method.

  • Chiral Integrity: Routinely monitor the enantiomeric purity of the material, especially after exposure to stress conditions.

  • Proper Storage: Based on stability data, establish appropriate storage conditions to ensure the long-term integrity of the compound. For the hydrochloride salt, storage at room temperature with a dry seal is recommended.[1]

By adhering to these principles and methodologies, researchers and drug development professionals can build a robust data package for (S)-8-chlorochroman-4-amine, facilitating its seamless integration into the pharmaceutical pipeline.

References

  • Chemistry LibreTexts. (2022, October 4). 3.3.2: Structure and Properties of Amines. [Link]

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  • Gupta, A., et al. (2025, August). Design Synthesis Characterization Of Some Novel Chromane-Based Analogues And Its Antimicrobial Evaluation. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). (S)-8-Chlorochroman-4-amine hydrochloride. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. [Link]

  • Das, R., & Deka, R. C. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(53), 37051–37066. [Link]

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  • ResearchGate. (2025, August 21). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. [Link]

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  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

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A Technical Guide to the Biological Activities of Substituted Benzopyran Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzopyran ring system, a bicyclic heterocyclic scaffold composed of a benzene ring fused to a pyran ring, represents a privileged structure in medicinal chemistry.[1][2] Its prevalence in numerous natural products like flavonoids and coumarins underscores its evolutionary selection as a versatile pharmacophore.[3] The introduction of substituted amine functionalities to this core structure gives rise to a class of compounds—substituted benzopyran amines—with a remarkably broad and potent spectrum of biological activities. These compounds have demonstrated the ability to interact with a multitude of cellular targets, leading to diverse therapeutic applications ranging from oncology to neuroprotection and infectious diseases.[4][5]

This guide provides an in-depth technical exploration of the significant biological activities of substituted benzopyran amines. Moving beyond a simple catalogue of effects, we will dissect the underlying mechanisms of action, elucidate key structure-activity relationships (SAR), and provide validated experimental protocols for their evaluation. The narrative is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to harness the therapeutic potential of this promising class of molecules.

Chapter 1: The Benzopyran Scaffold: A Foundation for Pharmacological Diversity

Introduction to the Benzopyran Core

The benzopyran moiety is a cornerstone of many bioactive compounds.[6] Its structural variations, such as chromones (4H-1-benzopyran-4-ones) and coumarins (2H-1-benzopyran-2-ones), provide a rigid framework that can be strategically decorated with various functional groups to modulate biological activity.[3] This inherent structural complexity and the presence of an oxygen heterocycle are crucial for their diverse biological functions, which include antitumor, antibacterial, anti-inflammatory, and antioxidant properties.[6]

The Critical Role of Amine Substitution

The incorporation of an amine group—whether primary, secondary, tertiary, or as part of a more complex heterocyclic system—transforms the physicochemical and pharmacological profile of the benzopyran scaffold. The basicity of the nitrogen atom allows for the formation of hydrogen bonds and ionic interactions with biological targets like enzymes and receptors, which is often essential for potent activity. Furthermore, the nature of the substituents on the amine can profoundly influence the molecule's lipophilicity, steric profile, and ultimately, its target selectivity and pharmacokinetic properties. For instance, studies on 2-aminopropyl benzopyran derivatives have shown that the presence and type of amine group (secondary, tertiary, or quaternary) are essential for their cytotoxic activity against cancer cells.[7]

General Synthetic Strategies

The synthesis of substituted benzopyran amines often begins with the construction of the core benzopyran ring system, followed by the introduction or modification of the amine functionality. A common and effective approach involves an initial aldol condensation between an o-hydroxyacetophenone and a ketone, followed by a Michael addition in the presence of a secondary amine to form a chroman-4-one scaffold.[7] This intermediate can then be subjected to further reactions, such as reductive amination, to yield the desired substituted amine derivatives.[7] This multi-step process allows for significant diversification at multiple points, facilitating the creation of extensive compound libraries for screening.

G cluster_0 Core Synthesis cluster_1 Amine Introduction A o-Hydroxyacetophenone + Ketone B Aldol Condensation A->B Base C Chroman-4-one Scaffold B->C D Intermediate Modification (e.g., Ester Reduction to Aldehyde) C->D Purification & Further Steps E Reductive Amination D->E G Final Substituted Benzopyran Amine E->G F Substituted Amine + Reducing Agent (e.g., NaBH(OAc)3) F->E

Caption: Generalized workflow for the synthesis of substituted benzopyran amines.

Chapter 2: Anticancer Activities: Mechanisms and Therapeutic Potential

Substituted benzopyran amines have emerged as a powerful class of anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][5]

Targeting Microtubule Dynamics

A key strategy by which certain benzopyran compounds exert their anticancer effects is through the disruption of microtubule dynamics. Microtubules are essential for forming the mitotic spindle during cell division. Third-generation benzopyran compounds, such as TRX-E-002-1 and TRX-E-009-1, have been identified as potent tubulin polymerization inhibitors.[8][9] By binding to tubulin, they prevent the proper assembly of microtubules, leading to a prolonged delay in mitosis. This mitotic arrest can ultimately trigger one of two cell fates: mitotic slippage, where the cell exits mitosis without dividing, often resulting in aneuploidy and senescence, or apoptosis (programmed cell death).[8] This mechanism is the molecular basis for their potent anti-melanoma activity both in vitro and in vivo.[8][9]

G cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M Mitosis G2->M M->G1 Apoptosis Apoptosis M->Apoptosis Mitotic Arrest Inhibitor Benzopyran Amine (Tubulin Inhibitor) Block Inhibitor->Block Block->M Inhibition

Caption: Mechanism of action for tubulin-inhibiting benzopyran amines.

Modulation of Apoptotic Pathways

Beyond mitotic disruption, substituted benzopyran amines can directly induce apoptosis. One prominent mechanism involves the generation of intracellular reactive oxygen species (ROS).[7] While normal cells have mechanisms to cope with oxidative stress, cancer cells often have a compromised antioxidant capacity. Elevated ROS levels can damage cellular components like proteins, lipids, and DNA, ultimately activating cell death pathways.[7]

Several 2-aminopropyl benzopyran derivatives have been shown to induce apoptosis or necrosis, at least in part, by increasing ROS.[7] Furthermore, some of the most promising compounds in this class were found to downregulate the expression of Bcl-2, an anti-apoptotic protein.[7] By inhibiting Bcl-2, these compounds shift the cellular balance in favor of pro-apoptotic proteins, lowering the threshold for triggering programmed cell death.

Structure-Activity Relationship (SAR) Insights for Anticancer Agents

The development of potent anticancer benzopyran amines relies heavily on understanding their structure-activity relationships. Systematic modifications have revealed key structural features that govern efficacy.

Structural FeatureObservationImplication for DesignSource
Amine Group The presence of a secondary, tertiary, or quaternary amine is crucial for cytotoxicity. Conversion to a urea moiety eliminates the anti-tumor effect.The basic amine is likely a key pharmacophoric feature for target interaction.[7]
Substituents on Benzopyran Ring A lipophilic p-fluorobenzyloxy substituent on the chromanol ring enhances cytotoxic activity compared to a free phenolic group.Increasing lipophilicity can improve membrane permeability and/or target binding.[7]
Fused Ring System For inhibitors of the HIF pathway, the intact, fused 2,2-dimethyl chromene ring is important for activity. Open-ring structures are poorly tolerated.The rigid, fused ring system likely provides the optimal conformation for binding to the target protein.[10]
Steric Hindrance Introduction of bulky groups, such as a p-chlorophenyl urea moiety, can be detrimental to activity due to steric hindrance.Consideration of the target's binding pocket size and shape is critical to avoid steric clashes.[7]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a reliable method for determining the cytotoxic effects of substituted benzopyran amines on cancer cell lines. The assay measures the metabolic activity of cells, which correlates with cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Test compounds (substituted benzopyran amines) dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). d. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. e. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). f. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity. b. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "medium only" blank control. c. After 24 hours of incubation, carefully remove the old medium from the wells. d. Add 100 µL of the prepared compound dilutions (or control medium) to the respective wells. e. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. c. Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution. d. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the "medium only" blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Chapter 3: Antimicrobial Applications: A New Front Against Resistance

The rise of multidrug-resistant bacteria presents a global health crisis. Substituted benzopyran amines offer a promising avenue for developing novel antibacterial agents that act via mechanisms distinct from conventional antibiotics.

Mechanism: Disrupting Bacterial Cell Membrane Integrity

A primary antimicrobial mechanism for certain amphiphilic benzopyran derivatives is the physical disruption of the bacterial cell membrane.[11] By mimicking the structure and function of natural antimicrobial peptides (AMPs), these compounds possess both hydrophobic (the benzopyran core) and cationic (the amine group) regions. This amphiphilic nature allows them to preferentially insert into and destabilize the bacterial membrane, which is rich in anionic phospholipids, while showing less activity against the zwitterionic membranes of mammalian cells. This leads to increased membrane permeability, leakage of essential intracellular contents like proteins and DNA, and ultimately, rapid bacterial death.[11] This membrane-targeting action is advantageous as it is less likely to induce resistance compared to mechanisms that target specific enzymes.[11]

G A Bacterial Suspension + Benzopyran Amine B Incubation A->B C Add Propidium Iodide (PI) B->C D Incubate in Dark C->D E Measure Fluorescence (Excitation ~535 nm, Emission ~617 nm) D->E F Data Analysis: Increased Fluorescence = Compromised Membrane E->F

Caption: Workflow for assessing bacterial membrane integrity using Propidium Iodide.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method, a gold standard for quantifying the in vitro antimicrobial activity of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 43300, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Standard antibiotic control (e.g., Vancomycin, Levofloxacin)[4][11]

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline (0.85%) or PBS

  • Spectrophotometer (600 nm)

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh agar plate, pick several colonies of the test bacterium and inoculate into a tube of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 600 nm (OD ≈ 0.08-0.13). c. Dilute this suspension in fresh CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Plate Preparation: a. Add 50 µL of sterile CAMHB to all wells of a 96-well plate. b. In the first column, add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the 50 µL of broth, mixing well. c. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, the second to the third, and so on, discarding 50 µL from the last column. This creates a gradient of compound concentrations. d. Prepare separate columns for the standard antibiotic control, a positive control (broth + bacteria, no compound), and a negative control (broth only).

  • Inoculation and Incubation: a. Add 50 µL of the final bacterial inoculum (5 x 10⁵ CFU/mL) to all wells except the negative control. The final volume in each well will be 100 µL. b. Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: a. After incubation, visually inspect the plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the U-shaped well). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Chapter 4: Neuroprotective and Neuromodulatory Effects

The brain's high metabolic rate and lipid-rich environment make it particularly vulnerable to oxidative stress, a key factor in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's.[12][13] Substituted benzopyran amines possess chemical properties that make them attractive candidates for neuroprotective and neuromodulatory therapies.

Combating Oxidative Stress

Many benzopyran derivatives, including coumarins and chromones, are potent antioxidants.[12] This activity is often attributed to the phenolic hydroxyl group on the benzene ring, which can donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects. An antioxidant-based therapy is considered a viable approach to ameliorate the deleterious effects of oxidative stress that are known to trigger or exacerbate neurodegenerative processes.[12][13]

Targeting Key Neurological Receptors and Enzymes

Beyond general antioxidant effects, substituted benzopyran amines have shown the ability to interact with specific targets in the central nervous system.

  • Monoamine Oxidase (MAO) Inhibition: MAO is a mitochondrial enzyme responsible for the oxidative deamination of neurotransmitters like dopamine and serotonin.[14] Its isoform, MAO-B, is a well-established therapeutic target for Parkinson's disease, as its inhibition increases dopamine levels in the brain. Certain nitrogen- and oxygen-containing heterocycles, including benzopyran-related scaffolds, have been extensively explored as MAO-B inhibitors.[14]

  • Serotonin (5-HT) and Dopamine (D2) Receptor Modulation: Specific 3-amino-3,4-dihydro-2H-1-benzopyran derivatives have demonstrated high binding affinity for crucial neurotransmitter receptors, including the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor.[15] Compounds that can modulate these receptors have therapeutic potential for a range of neurological and psychiatric disorders.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft NT_vesicle Neurotransmitter (Dopamine/Serotonin) NT NT NT_vesicle->NT Release Receptor_D2 D2 Receptor Receptor_5HT 5-HT Receptor NT->Receptor_D2 Binding NT->Receptor_5HT Binding MAO MAO-B NT->MAO Degradation BPA Benzopyran Amine BPA->Receptor_D2 Modulates BPA->Receptor_5HT Modulates BPA->MAO Inhibits

Caption: Neuromodulatory targets of substituted benzopyran amines in the synapse.

Chapter 5: Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases, from arthritis to metabolic disorders. Substituted benzopyran amines can mitigate inflammation through multiple pathways, most notably by inhibiting cyclooxygenase enzymes and modulating PPARs.

Inhibition of Cyclooxygenase (COX) Enzymes

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. While non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit both isoforms, selective inhibition of COX-2, which is primarily upregulated at sites of inflammation, is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with COX-1 inhibition. Several benzopyran-4-one derivatives have been synthesized and shown to possess anti-inflammatory activity, with molecular docking studies confirming their ability to bind to the active site of the COX-2 enzyme.[16][17]

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors (PPARα, PPARβ/δ, and PPARγ) that play critical roles in regulating lipid metabolism, glucose homeostasis, and inflammation. A newly synthesized prenylated benzopyran, BP-2, was identified as a pan-PPAR agonist, with strong activity for PPARα and moderate-to-weak activity for the other isoforms.[18] In cellular assays, this compound reduced the expression of inflammatory adhesion molecules on endothelial cells. In animal models of metabolic disease, it not only improved glucose and triglyceride levels but also suppressed macrophage infiltration and pro-inflammatory markers in the liver and adipose tissue, demonstrating a powerful dual effect on metabolic and inflammatory pathways.[18]

Chapter 6: Conclusion and Future Directions

Substituted benzopyran amines represent a versatile and highly promising class of molecules for drug discovery. Their chemical tractability allows for the synthesis of diverse libraries, while their privileged core structure enables interaction with a wide array of biological targets. This guide has highlighted their significant potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents, supported by a growing body of evidence detailing their mechanisms of action.

The future of research in this area is bright. Key directions will include:

  • Optimizing Selectivity: Fine-tuning the substitution patterns to develop compounds with higher selectivity for specific enzyme isoforms (e.g., COX-2) or receptor subtypes to maximize efficacy and minimize off-target effects.

  • Improving Pharmacokinetics: Employing medicinal chemistry strategies, such as deuteration or formulation development, to enhance the metabolic stability, bioavailability, and brain penetration of lead compounds.[19][20]

  • Exploring Novel Targets: Leveraging the benzopyran amine scaffold to design inhibitors for other clinically relevant targets.

  • Combination Therapies: Investigating the synergistic effects of benzopyran amines when used in combination with existing therapeutic agents to overcome drug resistance and enhance treatment outcomes.

By continuing to explore the rich pharmacology of this scaffold, the scientific community is well-positioned to translate the potential of substituted benzopyran amines into next-generation therapeutics.

References

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  • Design and synthesis of novel benzopyran-2-one derivatives of expected antimicrobial activity through DNA gyrase-B inhibition. PubMed.
  • Design, synthesis and biological evaluation of amphiphilic benzopyran derivatives as potent antibacterial agents against multidrug-resistant bacteria. PubMed.
  • Synthesis, structure-activity relationships and brain uptake of a novel series of benzopyran inhibitors of insulin-regul
  • Synthesis of some novel benzopyranes derivatives and evaluation their biological activity.
  • Synthesis, biological evaluation and docking studies of novel benzopyranone congeners for their expected activity as anti-inflammatory, analgesic and antipyretic agents. PubMed.
  • Anti-inflammatory effects and improved metabolic derangements in ob/ob mice by a newly synthesized prenylated benzopyran with pan-PPAR activity. PubMed.
  • Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one deriv
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Sources

Hypothesized Mechanism of Action for (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine: A Research and Development Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For distribution to: Researchers, Scientists, and Drug Development Professionals

January 19, 2026

Abstract

(4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine is a chiral small molecule belonging to the benzopyran class of compounds. While the broader benzopyran scaffold is associated with a wide range of biological activities, from anticancer to central nervous system modulation, no specific mechanism of action has been published for this particular stereoisomer. This technical guide puts forth a primary hypothesis based on structure-activity relationships of analogous compounds: that this compound functions as a modulator of aminergic G-protein coupled receptors (GPCRs), with a high probability of interacting with serotonin (5-HT) and/or dopamine (D) receptor subtypes. This document provides a comprehensive, multi-phase experimental blueprint designed to rigorously test this hypothesis, characterize the molecule's pharmacological profile, and elucidate its potential therapeutic utility.

Introduction: The Benzopyran Scaffold and a Knowledge Gap

The benzopyran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Modifications to this heterocyclic structure have yielded agents with diverse pharmacological profiles, including inhibitors of the HIF-1 pathway, P-glycoprotein, and leukotriene antagonists, as well as compounds with antiplasmodial and anticancer properties.[3][4][5][6] A significant subset of 3,4-dihydro-2H-1-benzopyran-4-amine analogues has demonstrated potent and selective activity at central nervous system (CNS) targets, particularly serotonin and dopamine receptors.[7][8]

The subject of this guide, this compound, is a specific, stereochemically defined molecule within this class. Its structure is presented in Figure 1 .

Figure 1: Chemical Structure of this compound

G cluster_0 This compound C9H11ClNO

Caption: The 2D structure of the molecule of interest.

Despite the rich pharmacology of its parent class, a literature search reveals a significant gap: there is no publicly available data on the mechanism of action or specific biological targets of this compound.[9] This document aims to bridge that gap by proposing a scientifically grounded, testable hypothesis and outlining the rigorous experimental workflow required for its validation.

Core Hypothesis: A Modulator of Serotonergic and Dopaminergic Pathways

Based on the established pharmacology of structurally related 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, we hypothesize that:

Primary Hypothesis: this compound acts as a selective modulator (agonist, antagonist, or partial agonist) of specific serotonin (5-HT) and/or dopamine (D₂) receptor subtypes.

Rationale:

  • Structural Analogy: Numerous studies on substituted 3-amino-3,4-dihydro-2H-1-benzopyrans have demonstrated high affinity and selectivity for 5-HT₁A, 5-HT₂A, and D₂ receptors.[7][8] The core scaffold is clearly amenable to binding within the ligand pockets of these aminergic GPCRs.

  • Stereoselectivity: The (S)-configuration at the 4-position is often crucial for high-affinity interactions in related series, suggesting a specific, stereoselective binding mode is likely.[8]

  • Substitution Pattern: The 8-chloro substitution may influence selectivity and potency by altering electronic properties and hydrophobic interactions within the receptor binding site.

This hypothesis leads to a proposed signaling pathway, as depicted in Figure 2 , where the compound could interfere with canonical GPCR signaling cascades upon binding to its target receptor(s).

G cluster_legend Legend compound This compound receptor Target Receptor (e.g., 5-HT₂ₐ, D₂) compound->receptor Binds (Agonist/Antagonist?) g_protein G-Protein (Gq/11 or Gi/o) receptor->g_protein Activates plc PLC g_protein->plc Activates (Gq) ac Adenylyl Cyclase g_protein->ac Inhibits (Gi) pip2 PIP₂ plc->pip2 Hydrolyzes atp ATP ac->atp Converts ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc camp cAMP atp->camp pka PKA Activation camp->pka cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response pka->cellular_response key1 Compound key2 Receptor key3 Signaling Molecule key4 Second Messenger key5 Downstream Effect

Caption: Hypothesized GPCR signaling pathways modulated by the compound.

Experimental Validation Blueprint

To systematically test this hypothesis, a phased approach is proposed, moving from broad, high-throughput screening to specific, mechanistic studies.

Phase 1: In Vitro Target Identification and Affinity Profiling

The primary objective of this phase is to determine if the compound binds to the hypothesized receptors and to quantify its affinity.

Protocol 3.1.1: Radioligand Binding Assays

  • Objective: To measure the binding affinity (Ki) of this compound for a panel of CNS receptors.

  • Materials:

    • Test compound stock solution (10 mM in DMSO).

    • Cell membranes expressing recombinant human receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C, D₁, D₂, D₃).

    • Specific radioligands for each receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A, [³H]Spiperone for D₂).

    • Scintillation vials and cocktail.

    • Microplate-based scintillation counter.

  • Methodology:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate the cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash filters to remove non-specific binding.

    • Measure radioactivity of the filters using a scintillation counter.

    • Calculate the concentration of test compound that inhibits 50% of specific radioligand binding (IC₅₀).

    • Convert IC₅₀ values to Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation: The results of this screening will be summarized as shown in Table 1 .

Table 1: Proposed Initial Receptor Binding Affinity Screen

Target ReceptorRadioligandKi (nM) for this compound
5-HT₁A[³H]8-OH-DPATTBD
5-HT₂A[³H]KetanserinTBD
5-HT₂C[³H]MesulergineTBD
D₁[³H]SCH 23390TBD
D₂[³H]SpiperoneTBD
D₃[³H]7-OH-DPATTBD
α₁-Adrenergic[³H]PrazosinTBD
H₁[³H]PyrilamineTBD
TBD: To Be Determined
Phase 2: Functional Characterization and Signaling Pathway Analysis

Once high-affinity targets are identified, the next step is to determine the functional consequence of binding (i.e., is the compound an agonist, antagonist, or partial agonist?).

Protocol 3.2.1: cAMP-based Functional Assay for Gi/s-Coupled Receptors

  • Objective: To measure the effect of the compound on adenylyl cyclase activity mediated by Gi or Gs-coupled receptors (e.g., 5-HT₁A, D₂).

  • Materials:

    • CHO or HEK293 cells stably expressing the target receptor.

    • Forskolin (an adenylyl cyclase activator).

    • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Methodology:

    • Antagonist Mode:

      • Pre-incubate cells with varying concentrations of the test compound.

      • Stimulate the cells with a known agonist (e.g., 5-HT for 5-HT₁A) at its EC₈₀ concentration.

      • Measure the resulting change in intracellular cAMP levels. A decrease in the agonist-induced signal indicates antagonism.

    • Agonist Mode:

      • Incubate cells with varying concentrations of the test compound alone.

      • Stimulate with forskolin to elevate basal cAMP levels (for Gi-coupled receptors).

      • Measure cAMP levels. A dose-dependent decrease (for Gi) or increase (for Gs) in cAMP indicates agonist activity.

  • Data Analysis: Generate dose-response curves to calculate EC₅₀ (for agonists) or IC₅₀/Kb (for antagonists).

Protocol 3.2.2: Calcium Flux Assay for Gq-Coupled Receptors

  • Objective: To measure the compound's effect on intracellular calcium mobilization mediated by Gq-coupled receptors (e.g., 5-HT₂A).

  • Materials:

    • HEK293 cells stably expressing the target receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Fluorescence plate reader (e.g., FLIPR).

  • Methodology:

    • Load cells with the calcium-sensitive dye.

    • Use the plate reader to establish a baseline fluorescence reading.

    • Inject varying concentrations of the test compound (for agonist mode) or a known agonist after pre-incubation with the test compound (antagonist mode).

    • Measure the change in fluorescence intensity, which corresponds to changes in intracellular calcium.

  • Data Analysis: Calculate EC₅₀ or IC₅₀ from dose-response curves.

The workflow for these in vitro studies is outlined in Figure 3 .

G start Phase 1 Start: Compound Synthesis & QC binding_assay Radioligand Binding Assays (Determine Ki) start->binding_assay decision1 High Affinity Target(s) Identified? (Ki < 100 nM) binding_assay->decision1 functional_assay Phase 2: Functional Assays (cAMP, Ca²⁺ Flux) decision1->functional_assay Yes stop1 Stop or Redesign: No High-Affinity Target decision1->stop1 No data_analysis Calculate EC₅₀ / IC₅₀ (Determine Agonist/Antagonist Profile) functional_assay->data_analysis decision2 Potent Functional Activity? data_analysis->decision2 in_vivo Proceed to In Vivo Studies decision2->in_vivo Yes stop2 Stop or Redesign: No Functional Activity decision2->stop2 No

Caption: Experimental workflow for in vitro characterization.

Phase 3: In Vivo Proof-of-Concept

Based on the in vitro pharmacological profile, appropriate in vivo models will be selected to assess the compound's potential therapeutic effects. For instance:

  • 5-HT₁A Agonism: Test in models of anxiety (Elevated Plus Maze) or depression (Forced Swim Test).

  • 5-HT₂A Antagonism: Evaluate in models relevant to psychosis (DOI-induced head-twitch response) or sleep architecture (EEG studies).

  • D₂ Antagonism: Assess in models of psychosis (apomorphine-induced climbing).

These studies must be preceded by pharmacokinetic (PK) studies to establish dose, route of administration, and brain penetrance.

Broader Safety and Selectivity Profiling

To ensure the compound's specificity and to identify potential liabilities, a broad counter-screening is essential. This typically involves a commercially available panel (e.g., a Eurofins SafetyScreen or similar), which assesses binding against a wide array of receptors, ion channels, and transporters at a high concentration (e.g., 10 µM). Significant hits in this panel would trigger further investigation.

Conclusion

The lack of data for this compound presents a unique opportunity for discovery. The hypothesis that it functions as a modulator of serotonergic and/or dopaminergic receptors is strongly supported by data from analogous structures. The multi-phased experimental plan detailed in this guide provides a robust and logical framework for testing this hypothesis. Successful execution of this plan will elucidate the compound's mechanism of action, define its pharmacological profile, and ultimately determine its potential as a novel therapeutic agent for CNS disorders.

References

  • Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer - PMC - NIH. (2023-10-04). Retrieved from [Link]

  • 2D- and 3D-QSAR studies of a series of benzopyranes and benzopyrano[3,4b][1][10]-oxazines as inhibitors of the multidrug transporter P-glycoprotein - PMC. Retrieved from [Link]

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InChI Key for (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine: Structure, Synthesis, and Chiral Analysis

Introduction

In the landscape of modern drug discovery and development, the precise control and understanding of molecular stereochemistry are not merely academic exercises but cornerstones of safety, efficacy, and intellectual property. This compound, a chiral amine built upon the privileged benzopyran scaffold, represents a key building block for the synthesis of complex pharmacological agents.[1][2] The benzopyran core is associated with a wide array of biological activities, making its derivatives, such as the topic compound, of significant interest to researchers.[2]

This technical guide provides an in-depth examination of this compound, beginning with its fundamental chemical identifier, the InChIKey, and extending to its synthesis, stereospecific analysis, and biological relevance. The focus is on the practical causality behind methodological choices, ensuring that the protocols described are robust and self-validating for professionals in pharmaceutical and chemical research.

The International Chemical Identifier (InChI) Key for this compound is YCWHOLRRUIEVQK-QMMMGPOBSA-N .[3] This identifier provides a unique, non-proprietary, and computer-readable tag for the specific stereoisomer of this molecule, which is critical for unambiguous database searching and regulatory documentation.

Core Compound Identification and Properties

A precise understanding of a molecule begins with its fundamental identifiers and physicochemical properties. These data are essential for sourcing, handling, and regulatory compliance.

Chemical Structure and Identifiers

The structure of this compound features a chroman ring system with a chlorine atom at the 8-position and a stereodefined amine group at the 4-position.

Caption: 2D structure of this compound.

Table 1: Compound Identifiers

IdentifierValueSource
IUPAC Name This compoundN/A
Synonym (S)-8-Chlorochroman-4-amine[3]
CAS Number 1228542-35-5[3][4]
Molecular Formula C₉H₁₀ClNO[3]
InChI InChI=1S/C9H10ClNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m0/s1[3]
InChIKey YCWHOLRRUIEVQK-QMMMGPOBSA-N [3]
MDL Number MFCD07374053[3]
Physicochemical Properties

The physical properties of the compound are critical for its handling, formulation, and reaction setup.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 183.63 g/mol [3]
Physical Form Liquid[3]
Purity Typically ≥95%[3]

The Imperative of Stereoisomerism in Drug Development

The designation '(4S)' is not a trivial prefix; it is a critical descriptor that defines the absolute three-dimensional arrangement of atoms at the chiral center (C4). In pharmacology, enantiomers of a chiral drug can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be less active, inactive, or, in some cases, responsible for adverse effects.[5]

Therefore, regulatory bodies like the FDA strongly recommend the development of single-enantiomer drugs.[6] This necessitates robust methods for both the asymmetric synthesis and the analytical separation of enantiomers to ensure the purity and safety of the final active pharmaceutical ingredient (API).

Synthesis and Chiral Resolution Strategies

The synthesis of an enantiomerically pure compound like this compound can be approached in two primary ways:

  • Asymmetric Synthesis: Building the molecule from achiral precursors using a chiral catalyst or auxiliary to directly yield the desired (S)-enantiomer.

  • Chiral Resolution: Synthesizing the racemic mixture (a 1:1 mixture of R and S enantiomers) and subsequently separating them.

While asymmetric synthesis is often more elegant and efficient for large-scale production, chiral resolution via chromatography is a widely used and highly effective technique, particularly during research and development phases.[7]

General Workflow: Racemic Synthesis and Chiral Separation

A common pathway involves the initial synthesis of the racemic amine followed by chiral High-Performance Liquid Chromatography (HPLC) to isolate the desired (S)-enantiomer.

Caption: General workflow for synthesis and chiral resolution.

Analytical Methodology: Enantiomeric Verification via Chiral HPLC

Confirming the enantiomeric purity of the final compound is a critical quality control step. Chiral HPLC is the gold standard for this analysis due to its high resolution, sensitivity, and reproducibility.[8][9] The technique relies on a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated.[6]

Protocol: Chiral HPLC Method Development

The following protocol outlines a systematic approach to developing a chiral HPLC method for the separation of (R)- and (S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine.

Objective: To achieve baseline separation (Resolution > 1.5) of the two enantiomers.

Step 1: Column Selection (The Causality of Choice)

  • Rationale: The amine functional group and the aromatic system of the analyte suggest that CSPs based on coated or immobilized polysaccharides (e.g., cellulose or amylose derivatives) are excellent starting points. These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions necessary for chiral recognition.[5]

  • Primary Screening Columns:

    • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP.

    • Amylose tris(3,5-dimethylphenylcarbamate) based CSP.

Step 2: Mobile Phase Screening

  • Rationale: The choice of mobile phase affects both retention time and enantioselectivity. A typical starting point for amine compounds is a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier. The alcohol acts as the polar modifier, while the amine additive (e.g., diethylamine, DEA) is crucial to prevent peak tailing by masking acidic sites on the silica support.

  • Initial Conditions:

    • Mobile Phase A: Hexane/Isopropanol (90:10 v/v) + 0.1% DEA

    • Mobile Phase B: Hexane/Ethanol (90:10 v/v) + 0.1% DEA

Step 3: Optimization

  • Rationale: If separation is observed but is not optimal, systematically adjust the mobile phase composition. Increasing the alcohol percentage will generally decrease retention times, while changing the type of alcohol can significantly impact selectivity.

  • Workflow:

    • Inject the racemic standard using the initial conditions.

    • If peaks are not resolved, try the second column or mobile phase.

    • If partial separation is achieved, adjust the alcohol percentage in 5% increments to optimize resolution and run time.

    • Confirm the elution order by injecting an available standard of the pure (S)-enantiomer.

Table 3: Example Chiral HPLC Parameters

ParameterRecommended SettingRationale
Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µmProven efficacy for chiral amines.
Mobile Phase n-Hexane / Isopropanol / DEA (85:15:0.1)Balanced polarity for good retention and resolution. DEA for peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 25 °CProvides reproducible results; can be varied to improve separation.
Detection UV at 220 nm or 280 nmAromatic ring provides strong chromophore for UV detection.
Injection Vol. 5 µLStandard volume to avoid column overloading.

Biological Context and Therapeutic Potential

The benzopyran scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[1] Derivatives of benzopyran-4-one, a related structure, have demonstrated a wide range of pharmacological properties, including:

  • Anticancer[2]

  • Anti-inflammatory

  • Antimicrobial[10]

  • Antihypertensive

Specifically, 3-substituted benzopyran-4-one derivatives have been identified as potential protein kinase inhibitors and have shown antiproliferative activity against various cancer cell lines.[2] As a chiral amine, this compound serves as a valuable synthon for introducing a specific stereocenter into larger, more complex molecules targeting such pathways. Its defined stereochemistry is essential for achieving high-affinity and selective interactions with the chiral binding pockets of target proteins.

Safety and Handling

Based on data for analogous compounds, this chemical should be handled with appropriate care in a laboratory setting.[11][12]

Table 4: GHS Hazard Information Summary

Hazard ClassCodeStatement
Acute Toxicity, Oral H302Harmful if swallowed
Acute Toxicity, Dermal H312Harmful in contact with skin
Acute Toxicity, Inhalation H332Harmful if inhaled
Skin Corrosion/Irritation H315Causes skin irritation
Eye Damage/Irritation H319Causes serious eye irritation
STOT, Single Exposure H335May cause respiratory irritation

Note: This information is based on related structures and a specific Safety Data Sheet (SDS) should always be consulted before handling.

Conclusion

This compound, uniquely identified by its InChIKey YCWHOLRRUIEVQK-QMMMGPOBSA-N , is more than a simple chemical reagent. It is a precision tool for the modern medicinal chemist. A comprehensive understanding of its stereospecific properties, coupled with robust analytical methods like chiral HPLC for enantiomeric verification, is paramount. The principles and protocols outlined in this guide provide researchers and drug development professionals with a validated framework for the effective synthesis, analysis, and application of this important chiral building block, paving the way for the discovery of novel and stereochemically pure therapeutic agents.

References

  • PubChem. (n.d.). 3,4-Dihydro-2H-1-benzopyran-4-amine. Retrieved from [Link]

  • PubChem. (2026, January 10). 3,4-dihydro-2H-1-benzopyran-8-amine hydrochloride. Retrieved from [Link]

  • Chemist Library. (n.d.). Chiral Separation Techniques. Retrieved from [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). 8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. Retrieved from [Link]

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  • PubChem. (2026, January 3). 8-Chloro-2,2-dimethylchroman-4-amine. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
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  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Retrieved from [Link]

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Methodological & Application

Asymmetric Synthesis of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Chroman-4-amines

The chromane scaffold is a privileged structural motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals. The introduction of a chiral amine functionality at the C4 position creates a stereogenic center of significant importance for molecular recognition and pharmacological activity. Specifically, (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine is a key chiral intermediate in the development of various therapeutic agents, including selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active compounds.[1] The precise stereochemical orientation of the amine group is often crucial for achieving high enantioselectivity in drug formulations, which in turn can lead to improved efficacy and a reduction in off-target side effects.

This application note provides a comprehensive guide for the asymmetric synthesis of this compound, targeting researchers, medicinal chemists, and process development scientists. We will delve into the strategic considerations behind the chosen synthetic route, provide a detailed, step-by-step protocol for its execution, and discuss alternative methodologies.

Strategic Approach: A Multi-Step Asymmetric Synthesis

The synthesis of the target chiral amine can be efficiently achieved through a robust and well-established multi-step sequence starting from the readily available prochiral ketone, 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one. The core of this strategy lies in the initial asymmetric reduction of the ketone to establish the crucial C4 stereocenter. This is followed by a series of functional group interconversions to introduce the amine moiety with retention of stereochemistry. A similar strategy has been successfully employed for the synthesis of related chiral 4-amino-chromane derivatives.[1]

The chosen synthetic pathway is outlined below:

Asymmetric Synthesis Workflow Start 8-Chloro-3,4-dihydro-2H- 1-benzopyran-4-one Step1 Asymmetric Reduction (CBS Catalyst, BH3) Start->Step1 Intermediate1 (4S)-8-Chloro-3,4-dihydro-2H- 1-benzopyran-4-ol Step1->Intermediate1 Step2 Mesylation (MsCl, Et3N) Intermediate1->Step2 Intermediate2 (4S)-8-Chloro-3,4-dihydro-2H- 1-benzopyran-4-yl methanesulfonate Step2->Intermediate2 Step3 Azide Substitution (NaN3) Intermediate2->Step3 Intermediate3 (4R)-4-Azido-8-chloro-3,4- dihydro-2H-1-benzopyran Step3->Intermediate3 Step4 Azide Reduction (e.g., H2, Pd/C or PPh3) Intermediate3->Step4 End (4S)-8-Chloro-3,4-dihydro-2H- 1-benzopyran-4-amine Step4->End

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the asymmetric synthesis of the target molecule.

Part 1: Asymmetric Reduction of 8-Chloro-3,4-dihydro-2H-1-benzopyran-4-one

The cornerstone of this synthesis is the highly enantioselective reduction of the prochiral ketone to the corresponding (S)-alcohol. This is achieved using a borane reducing agent in the presence of a catalytic amount of a chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) catalyst. This method is well-documented for its high efficiency and predictability in asymmetric ketone reductions.[1]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
8-Chloro-3,4-dihydro-2H-1-benzopyran-4-one21953-61-1182.6110.0
(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)112022-81-8277.22 (as solid)1.0
Borane-dimethyl sulfide complex (BH3·SMe2)13292-87-075.9712.0
Anhydrous Tetrahydrofuran (THF)109-99-972.11-
Methanol67-56-132.04-
Saturated aqueous NH4Cl solution60131-59-153.49-
Diethyl ether60-29-774.12-
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37-

Protocol:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one (1.83 g, 10.0 mmol) and anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL of 1 M solution in toluene, 1.0 mmol) to the stirred solution.

  • After stirring for 10 minutes at 0 °C, add the borane-dimethyl sulfide complex (1.2 mL, 12.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add saturated aqueous NH4Cl solution (20 mL) and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol as a white solid.

Expected Outcome: High yield (typically >95%) and high enantiomeric excess (ee) (>95%).

Part 2: Mesylation of (4S)-8-Chloro-3,4-dihydro-2H-1-benzopyran-4-ol

The hydroxyl group of the chiral alcohol is converted to a good leaving group, a mesylate, in preparation for the subsequent nucleophilic substitution.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
(4S)-8-Chloro-3,4-dihydro-2H-1-benzopyran-4-ol(from Part 1)184.629.0
Methanesulfonyl chloride (MsCl)124-63-0114.5510.8
Triethylamine (Et3N)121-44-8101.1913.5
Anhydrous Dichloromethane (DCM)75-09-284.93-

Protocol:

  • Dissolve (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol (1.66 g, 9.0 mmol) in anhydrous DCM (30 mL) in a flame-dried flask under argon.

  • Cool the solution to 0 °C and add triethylamine (1.88 mL, 13.5 mmol).

  • Add methanesulfonyl chloride (0.84 mL, 10.8 mmol) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water (20 mL), 1 M HCl (20 mL), saturated aqueous NaHCO3 (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude mesylate, which is often used in the next step without further purification.

Part 3: Azide Substitution

The mesylate is displaced by an azide nucleophile in an SN2 reaction, which proceeds with inversion of configuration at the C4 stereocenter.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
(4S)-8-Chloro-3,4-dihydro-2H-1-benzopyran-4-yl methanesulfonate(from Part 2)262.71~9.0
Sodium azide (NaN3)26628-22-865.0118.0
Anhydrous Dimethylformamide (DMF)68-12-273.09-

Protocol:

  • Dissolve the crude mesylate from Part 2 in anhydrous DMF (30 mL).

  • Add sodium azide (1.17 g, 18.0 mmol) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

  • Extract the product with diethyl ether (3 x 40 mL).

  • Wash the combined organic layers with water (3 x 30 mL) and brine (30 mL), dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain (4R)-4-azido-8-chloro-3,4-dihydro-2H-1-benzopyran.

Part 4: Reduction of the Azide to the Amine

The final step involves the reduction of the azide to the primary amine. This can be achieved through several methods, including catalytic hydrogenation or Staudinger reduction. Catalytic hydrogenation is often preferred for its clean conversion.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
(4R)-4-Azido-8-chloro-3,4-dihydro-2H-1-benzopyran(from Part 3)209.63~8.0
10% Palladium on Carbon (Pd/C)7440-05-3-catalytic
Methanol67-56-132.04-
Hydrogen (H2) gas1333-74-02.02-

Protocol:

  • Dissolve the azide in methanol (30 mL) in a hydrogenation flask.

  • Carefully add 10% Pd/C (catalytic amount, ~10% by weight of the azide) under an inert atmosphere.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide stretch in IR spectroscopy).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by crystallization of its hydrochloride salt if necessary.

Alternative Asymmetric Strategies

While the detailed protocol offers a reliable route, other asymmetric methodologies are available and may be advantageous depending on the specific research or process needs.

  • Asymmetric Transfer Hydrogenation: This method avoids the use of gaseous hydrogen and can be performed with catalysts like Noyori's Ru(II) complexes.[2]

  • Biocatalysis: The use of enzymes, such as ketoreductases or transaminases, can offer highly enantioselective routes to chiral alcohols and amines under mild, environmentally friendly conditions.[3][4]

  • Chiral Auxiliary-Based Methods: The use of chiral auxiliaries, such as tert-butanesulfinamide, can provide a predictable and high-yielding route to chiral amines.[5][6]

Alternative Strategies cluster_0 Starting Material cluster_1 Asymmetric Methodologies cluster_2 Intermediate cluster_3 Target Molecule 8-Chloro-chroman-4-one 8-Chloro-chroman-4-one Asymmetric\nReduction Asymmetric Reduction (e.g., CBS, Noyori Catalysts) 8-Chloro-chroman-4-one->Asymmetric\nReduction Biocatalysis\n(Ketoreductase) Biocatalysis (Ketoreductase) 8-Chloro-chroman-4-one->Biocatalysis\n(Ketoreductase) Chiral Auxiliary\n(e.g., tBS-amine) Chiral Auxiliary (e.g., tBS-amine) 8-Chloro-chroman-4-one->Chiral Auxiliary\n(e.g., tBS-amine) Chiral Alcohol or Sulfinylimine Chiral Alcohol or Sulfinylimine Asymmetric\nReduction->Chiral Alcohol or Sulfinylimine Biocatalysis\n(Ketoreductase)->Chiral Alcohol or Sulfinylimine Chiral Auxiliary\n(e.g., tBS-amine)->Chiral Alcohol or Sulfinylimine Target Amine (4S)-8-Chloro-chroman-4-amine Chiral Alcohol or Sulfinylimine->Target Amine Further Steps

Figure 2: Comparison of alternative asymmetric approaches.

Conclusion

This application note has detailed a robust and highly enantioselective method for the synthesis of this compound. The presented protocol, based on the asymmetric reduction of the corresponding chromanone followed by functional group manipulations, provides a reliable pathway for obtaining this valuable chiral intermediate. The discussion of alternative strategies further equips researchers with a broader understanding of the available synthetic tools for accessing this important class of molecules. The successful implementation of these protocols will aid in the advancement of drug discovery and development programs that rely on chiral chroman-4-amine building blocks.

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Application Notes and Protocols for the Chiral Resolution of Racemic 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chirality in Drug Development

In the landscape of modern pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. Consequently, the isolation of a single, therapeutically active enantiomer from a racemic mixture is a frequent and critical step in the synthesis of active pharmaceutical ingredients (APIs). The subject of this guide, 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine, is a key chiral building block whose enantiomeric purity is essential for its intended biological activity.

This document provides a comprehensive guide to the chiral resolution of racemic 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine via diastereomeric salt formation. This classical yet highly effective method remains a cornerstone in chemical synthesis due to its scalability and cost-effectiveness.[1] We will delve into the mechanistic principles, provide detailed, field-proven protocols, and outline the necessary analytical techniques to ensure the successful isolation of the desired enantiomer with high purity.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution technique lies in the conversion of a mixture of enantiomers into a mixture of diastereomers.[2] Enantiomers possess identical physical properties (e.g., solubility, melting point) in an achiral environment, making their direct separation challenging. However, by reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, two diastereomeric salts are formed. These diastereomers have distinct physical properties, most notably different solubilities in a given solvent system, which allows for their separation by fractional crystallization.[3][4]

The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Subsequent isolation of the crystalline salt and liberation of the free amine by treatment with a base yields the enantiomerically enriched target compound.

Diagrammatic Overview of the Chiral Resolution Workflow

Chiral_Resolution_Workflow racemic_amine Racemic (±)-8-chloro-3,4-dihydro- 2H-1-benzopyran-4-amine diastereomeric_salts Formation of Diastereomeric Salts [(+)-Amine-(+)-Acid] & [(-)-Amine-(+)-Acid] racemic_amine->diastereomeric_salts + resolving_agent Chiral Resolving Agent (e.g., (+)-Dibenzoyl-D-tartaric acid) resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization (Solvent Selection & Cooling) diastereomeric_salts->fractional_crystallization separation Separation by Filtration fractional_crystallization->separation less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline Solid) separation->less_soluble_salt Isolate mother_liquor Mother Liquor with More Soluble Diastereomeric Salt separation->mother_liquor Separate liberation Liberation of Free Amine (Basification with NaOH) less_soluble_salt->liberation enantiopure_amine Enantiomerically Pure (-)-Amine liberation->enantiopure_amine recovery Recovery of Resolving Agent liberation->recovery analysis Analysis of Enantiomeric Excess (Chiral HPLC) enantiopure_amine->analysis

Caption: Workflow for the chiral resolution of racemic 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine.

Materials and Methods

Materials:
  • Racemic 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

  • (+)-Dibenzoyl-D-tartaric acid (or other suitable tartaric acid derivative)

  • Methanol

  • Ethyl acetate

  • 2 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Reflux condenser

  • Büchner funnel and filter flasks

  • Vacuum source

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Experimental Protocols

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

This protocol details the formation of diastereomeric salts and their separation through fractional crystallization. The choice of a tartaric acid derivative, such as (+)-Dibenzoyl-D-tartaric acid, is based on its proven efficacy in resolving a wide range of chiral amines.[5][6] The selection of the solvent system is critical and may require some optimization to achieve the best separation based on the differential solubility of the diastereomeric salts.

  • Dissolution: In a 500 mL round-bottom flask, dissolve 10.0 g of racemic 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine in 200 mL of methanol. Stir the solution at room temperature until the amine is completely dissolved.

  • Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of (+)-Dibenzoyl-D-tartaric acid in 100 mL of methanol. With gentle stirring, slowly add the resolving agent solution to the amine solution at room temperature.

  • Crystallization: An initial precipitate of the diastereomeric salts may form upon mixing. Gently heat the mixture to reflux until a clear solution is obtained. Allow the solution to cool slowly to room temperature. For optimal crystal growth and to maximize the yield of the less soluble salt, it is advisable to let the flask stand undisturbed for 12-24 hours. Further cooling in a refrigerator (4-8 °C) can enhance crystallization.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystalline salt cake with a small amount of cold methanol to remove any residual mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated diastereomeric salt in a vacuum oven at a temperature not exceeding 50 °C until a constant weight is achieved.

Protocol 2: Liberation of the Enantiomerically Enriched Free Amine

This protocol describes the recovery of the free amine from the isolated diastereomeric salt.

  • Dissolution of the Salt: Suspend the dried diastereomeric salt from Protocol 1 in 100 mL of deionized water.

  • Basification: While stirring vigorously, slowly add 2 M sodium hydroxide solution dropwise until the solution becomes strongly basic (pH > 12). This will neutralize the tartaric acid and liberate the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with dichloromethane (3 x 50 mL).

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to yield the enantiomerically enriched 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine.

Diagram of Diastereomeric Salt Formation

Diastereomeric_Salt_Formation racemic_amine Racemic (±)-Amine plus + plus_acid (+)-Chiral Acid arrow -> salt1 (+)-Amine-(+)-Acid salt2 (-)-Amine-(+)-Acid

Caption: Formation of two diastereomeric salts from a racemic amine and a single enantiomer of a chiral acid.

Analytical Validation: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved amine must be determined to assess the efficiency of the resolution process. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[7]

Protocol 3: Chiral HPLC Method
  • Sample Preparation: Prepare a solution of the resolved amine in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a basic additive like diethylamine (DEA) is a common starting point for chiral amine separations. A typical ratio would be 90:10 (n-hexane:isopropanol) + 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample of the racemic starting material to determine the retention times of both enantiomers. Then, inject the resolved sample to determine the peak areas of the two enantiomers. The enantiomeric excess is calculated using the following formula:

    ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Data Presentation and Expected Results

The efficiency of the chiral resolution is dependent on several factors, including the choice of resolving agent and solvent, as well as the crystallization conditions. The following table provides representative data for a successful resolution.

ParameterExpected Value
Resolving Agent (+)-Dibenzoyl-D-tartaric acid
Molar Ratio (Amine:Acid) 1:1
Crystallization Solvent Methanol
Yield of Diastereomeric Salt 35-45% (based on half of the starting racemic amine)
Yield of Enriched Amine 80-90% (from the diastereomeric salt)
Enantiomeric Excess (ee) >98%

Troubleshooting and Optimization

  • Low Yield: If the yield of the diastereomeric salt is low, consider changing the solvent to one in which the salt has lower solubility. Slowing down the cooling rate during crystallization can also improve yield and crystal quality.

  • Low Enantiomeric Excess: If the ee is low, the crystalline salt may be contaminated with the more soluble diastereomer. A recrystallization of the diastereomeric salt from the same or a different solvent system can improve its purity.

  • No Crystallization: If no crystals form, the diastereomeric salt may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture. Seeding the solution with a small crystal of the desired diastereomeric salt can also induce crystallization.

Conclusion

The diastereomeric salt resolution of racemic 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine is a robust and scalable method for obtaining the enantiomerically pure compound. By carefully selecting the chiral resolving agent and optimizing the crystallization conditions, high yields and excellent enantiomeric purities can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully perform this critical separation.

References

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Google Patents. (n.d.). US5457201A - Chiral resolution process.
  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US20050230660A1 - Chiral 3,4-dihydro-2h-pyran compounds.
  • Google Patents. (n.d.).
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  • Google Patents. (n.d.).
  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. [Link]

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The Strategic deployment of (S)-8-chlorochroman-4-amine as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-8-chlorochroman-4-amine has emerged as a pivotal chiral building block in contemporary medicinal chemistry, particularly in the synthesis of central nervous system (CNS) active agents. Its rigid, stereochemically defined structure provides a valuable scaffold for interrogating complex biological targets. This comprehensive guide details the synthesis, key physicochemical properties, and strategic applications of (S)-8-chlorochroman-4-amine. We provide detailed, field-tested protocols for its asymmetric synthesis and its subsequent elaboration into advanced pharmaceutical intermediates. The causality behind experimental choices, the significance of its structural features—namely the (S)-stereocenter and the 8-chloro substituent—and its role in constructing molecules with enhanced metabolic stability and receptor binding affinity are thoroughly discussed. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Imperative of Chirality and Structural Control in Drug Design

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with small molecule ligands.[1] Consequently, the three-dimensional arrangement of atoms in a drug molecule is a critical determinant of its pharmacological activity, potency, and safety profile. The use of enantiomerically pure building blocks is a cornerstone of modern drug discovery, enabling the synthesis of single-enantiomer drugs that offer improved therapeutic indices and reduced side effects compared to their racemic counterparts.

(S)-8-chlorochroman-4-amine is a prime example of such a chiral synthon. It belongs to the class of chroman derivatives, which are privileged scaffolds found in a multitude of bioactive natural products and synthetic drugs.[2][3] The amine functionality at the C4 position provides a versatile handle for a wide range of chemical modifications, while the stereocenter at this position is crucial for establishing specific interactions within a biological target's binding site. Furthermore, the chloro-substituent at the C8 position can significantly influence the molecule's physicochemical properties and metabolic stability. This guide will explore the synthesis and application of this valuable building block in detail.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of (S)-8-chlorochroman-4-amine is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 1228542-35-5[4]
Molecular Formula C₉H₁₀ClNO[4]
Molecular Weight 183.63 g/mol [4]
Appearance Off-white to light yellow solidSupplier Data
Storage Keep in dark place, inert atmosphere, 2-8°C[4]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton at C4 (adjacent to the amine), and the diastereotopic protons of the methylene groups at C2 and C3. The chemical shift of the C4 proton will be a key diagnostic signal.

  • ¹³C NMR: The carbon NMR will display nine unique signals corresponding to the carbon atoms of the chroman ring system. The chemical shifts of C4, C8, and the carbons of the aromatic ring will be of particular interest.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically a doublet in the 3300-3500 cm⁻¹ region), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O and C-Cl stretching vibrations.[5][6]

Asymmetric Synthesis of (S)-8-chlorochroman-4-amine

The key to unlocking the potential of this building block lies in its efficient and stereocontrolled synthesis. The primary precursor is the achiral ketone, 8-chlorochroman-4-one. From this starting material, several asymmetric methods can be employed to install the desired (S)-amine.

Synthesis of the Precursor: 8-Chlorochroman-4-one

The synthesis of substituted chroman-4-ones is well-established. A common and effective method involves the intramolecular Friedel-Crafts cyclization of a corresponding 3-(chlorophenoxy)propanoic acid.

Protocol 1: Synthesis of 8-Chlorochroman-4-one

Reaction Scheme:

G cluster_0 Synthesis of 8-Chlorochroman-4-one start 2-Chlorophenol + 3-Chloropropanoic acid step1 3-(2-Chlorophenoxy)propanoic acid start->step1 NaOH, H₂O, Reflux step2 8-Chlorochroman-4-one step1->step2 Polyphosphoric acid (PPA), Heat

Caption: Synthesis of 8-Chlorochroman-4-one.

Materials:

  • 2-Chlorophenol

  • 3-Chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Polyphosphoric acid (PPA)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Synthesis of 3-(2-Chlorophenoxy)propanoic acid

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorophenol (1.0 eq) and sodium hydroxide (2.2 eq) in water.

    • Add 3-chloropropanoic acid (1.05 eq) portion-wise to the stirred solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Cool the mixture to room temperature and acidify with concentrated HCl until pH ~2.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purification by recrystallization or column chromatography may be necessary.

  • Step 2: Intramolecular Friedel-Crafts Cyclization

    • To a round-bottom flask, add 3-(2-chlorophenoxy)propanoic acid (1.0 eq) and polyphosphoric acid (PPA) (10-15 wt eq).

    • Heat the mixture with vigorous stirring to 80-100°C for 2-4 hours. The viscosity will be high.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • Extract the resulting slurry with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford 8-chlorochroman-4-one.

Causality: The use of a strong acid with dehydrating properties like PPA is crucial for promoting the intramolecular acylation of the electron-rich aromatic ring, leading to the formation of the chromanone core.

Asymmetric Reductive Amination

This is a highly efficient one-pot method to convert the ketone directly to the chiral amine. This can be achieved using either transition-metal catalysis or biocatalysis.

Protocol 2: Asymmetric Reductive Amination via Transfer Hydrogenation

Reaction Scheme:

G cluster_1 Asymmetric Reductive Amination ketone 8-Chlorochroman-4-one amine (S)-8-Chlorochroman-4-amine ketone->amine NH₄OAc, Chiral Ru or Rh catalyst, HCOOH/NEt₃, Solvent, Heat

Caption: Asymmetric Reductive Amination.

Materials:

  • 8-Chlorochroman-4-one

  • Ammonium acetate (NH₄OAc) or other ammonia source

  • Chiral Ruthenium or Rhodium catalyst (e.g., (R,R)-Ts-DENEB™, (S,S)-f-Binaphane)

  • Formic acid/triethylamine azeotrope (HCOOH/NEt₃) as the hydrogen source

  • Anhydrous solvent (e.g., methanol, isopropanol)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 8-chlorochroman-4-one (1.0 eq), the chiral Ru or Rh catalyst (0.5-2 mol%), and ammonium acetate (5-10 eq).

  • Add the anhydrous solvent, followed by the formic acid/triethylamine azeotrope (2-5 eq).

  • Heat the reaction mixture to the optimal temperature for the chosen catalyst (typically 40-80°C).

  • Stir vigorously and monitor the reaction by chiral HPLC or GC to determine conversion and enantiomeric excess (ee).

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amine by flash column chromatography to yield (S)-8-chlorochroman-4-amine.

Causality: The chiral metal catalyst coordinates with the imine intermediate formed in situ from the ketone and ammonia source. The chiral ligand environment dictates the facial selectivity of hydride transfer from the formic acid complex, leading to the preferential formation of the (S)-enantiomer.[7][8]

Application in the Synthesis of a CNS-Active Agent Prototype

The primary amine of (S)-8-chlorochroman-4-amine is a nucleophile that can be readily functionalized. A common application is its use in N-arylation or amide coupling reactions to build more complex molecules. Here, we present a protocol for a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, to synthesize a hypothetical, yet representative, advanced intermediate for an SSRI or 5-HT₁ₐ antagonist.[9][10]

Protocol 3: Palladium-Catalyzed N-Arylation

Reaction Scheme:

G cluster_2 N-Arylation Application amine (S)-8-Chlorochroman-4-amine product N-Aryl-(S)-8-chlorochroman-4-amine amine->product Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Toluene, Heat aryl_halide Aryl Bromide (e.g., 4-bromobenzonitrile) aryl_halide->product

Caption: Buchwald-Hartwig N-Arylation.

Materials:

  • (S)-8-chlorochroman-4-amine

  • Aryl bromide or triflate (e.g., 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), (S)-8-chlorochroman-4-amine (1.1-1.2 eq), the palladium catalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.4-2.0 eq) to a dry Schlenk tube.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 80-110°C.

  • Monitor the reaction progress by LC-MS or TLC.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-arylated product.

Causality: The palladium catalyst, in conjunction with a bulky electron-rich phosphine ligand, facilitates the oxidative addition of the aryl bromide. Subsequent coordination of the amine and reductive elimination forms the desired C-N bond, regenerating the active Pd(0) catalyst. The choice of ligand is critical for promoting the reductive elimination step and preventing side reactions.

Structure-Activity Relationship (SAR) Insights

The structural features of (S)-8-chlorochroman-4-amine are not arbitrary; they are designed to impart specific properties to the final drug molecule.

  • The (S)-Stereocenter: The absolute configuration at the C4 position is often critical for high-affinity binding to the target protein. The amine and the chroman scaffold are oriented in a specific three-dimensional space, allowing for optimal interactions (e.g., hydrogen bonding, salt bridges, hydrophobic interactions) with the amino acid residues in the binding pocket. The corresponding (R)-enantiomer typically exhibits significantly lower or no activity.

  • The 8-Chloro Substituent: Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates for several reasons:

    • Modulation of Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier, a crucial property for CNS-active drugs.

    • Metabolic Blocking: The C8 position might be susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. The presence of a metabolically stable chloro group at this position can block this pathway, thereby increasing the drug's half-life and bioavailability.[11]

    • Enhanced Binding Affinity: The chloro group can engage in specific halogen bonding interactions with electron-donating atoms (like oxygen or sulfur) in the protein's binding site, contributing to a higher binding affinity.

Conclusion

(S)-8-chlorochroman-4-amine is a high-value chiral building block that provides a robust and versatile platform for the synthesis of complex, biologically active molecules. Its stereochemically defined structure, coupled with the strategic placement of the chloro-substituent, makes it an ideal starting point for the development of potent and selective CNS agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this synthon in their drug discovery programs, facilitating the creation of novel therapeutics with improved pharmacological profiles.

References

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  • (S)-8-Chlorochroman-4-amine hydrochloride. MySkinRecipes. Available at: [Link]

  • The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. (2022). MDPI. Available at: [Link]

  • Synthesis and structure-activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT(1A) receptor and the serotonin transporter. (2010). PubMed. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). National Institutes of Health. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). National Institutes of Health. Available at: [Link]

  • Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. ScienceDirect. Available at: [Link]

  • Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. (2023). Organic Chemistry Portal. Available at: [Link]

  • Iridium-catalyzed Acid-Assisted Asymmetric Hydrogenation of Oximes to Hydroxylamines. (2020). Science. Available at: [Link]

  • Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. (2020). ACS Publications. Available at: [Link]

  • Nuclear Magnetic Resonance- and Electron Paramagnetic Resonance Spectroscopic Characterization of S4N4 and (SN)x Dissolved in [EMIm][OAc]. ResearchGate. Available at: [Link]

  • A common protocol for enantioselective alkynylation of isatins and isatin-derived ketimines... (2024). Royal Society of Chemistry. Available at: [Link]

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  • Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4H-(Thio)chromenes for Synthesis of Chiral (Thio)chromanes. ResearchGate. Available at: [Link]

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The Pivotal Role of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine in the Synthesis of Advanced DNA-PK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Building Block for Targeted Cancer Therapy

(4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine is a key chiral intermediate that has garnered significant attention in medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its rigid, stereochemically defined structure provides a valuable scaffold for the synthesis of highly specific enzyme inhibitors. This application note will delve into the synthetic utility of this versatile amine, with a primary focus on its crucial role in the synthesis of the potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, M3814 (Nedisertib). We will provide detailed protocols for its application in nucleophilic aromatic substitution reactions to construct the core of these advanced therapeutic agents, explore the structure-activity relationships that underscore its importance, and offer insights into the causality behind its selection in drug design.

The benzopyran moiety is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic molecules.[1] The introduction of a chiral amine at the 4-position, along with a chlorine atom at the 8-position, provides specific interaction points within a biological target, enhancing both potency and selectivity.

Core Application: Synthesis of Pyranopyrimidine DNA-PK Inhibitors

A primary and high-impact application of this compound is its use as a nucleophilic component in the synthesis of pyranopyrimidine-based inhibitors of DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[2] In many cancers, this repair pathway is hyperactivated, contributing to resistance to DNA-damaging therapies such as radiation and certain chemotherapies.[3] Potent and selective inhibition of DNA-PK, as achieved by molecules like M3814, can sensitize cancer cells to these treatments, leading to enhanced therapeutic outcomes.[2][4]

The synthesis of the pyranopyrimidine core of M3814 involves a nucleophilic aromatic substitution (SNAr) reaction between this compound and a suitably activated pyrimidine derivative, typically a 2-chloropyrimidine. This reaction is a cornerstone in the construction of a diverse library of kinase inhibitors.

Diagram of the Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Key Reaction Step cluster_2 Final Product A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C Nucleophile B 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidine-4-carboxamide B->C Electrophile D M3814 (Nedisertib) C->D Forms Pyranopyrimidine Core

Sources

A Validated Chiral HPLC Method for the Enantiomeric Purity Determination of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine. As a chiral molecule, the separation of its enantiomers is critical for ensuring the purity, safety, and efficacy of pharmaceutical products. This application note details a robust, specific, and precise normal-phase HPLC method utilizing a polysaccharide-based chiral stationary phase. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a complete workflow from method development principles to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Imperative of Chiral Separation

This compound is a chiral amine derivative of the benzopyran scaffold, a structure found in numerous biologically active compounds.[4] In pharmaceutical development, different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological effects.[5] Consequently, regulatory bodies mandate the stereospecific analysis of chiral drug substances. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the gold standard for this purpose, providing the high selectivity required to resolve enantiomers.[1][5]

This guide presents a scientifically grounded protocol for the enantiomeric separation of this compound from its undesired (4R)-enantiomer. We will first elucidate the rationale behind the method development strategy and then provide a detailed, step-by-step protocol for both the analytical method and its subsequent validation.

Method Development: Rationale and Strategy

The successful separation of enantiomers is critically dependent on the selection of the CSP and the mobile phase.[5][6]

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are renowned for their broad applicability and excellent chiral recognition capabilities across a wide range of compounds.[5][6] For an amine-containing compound like our analyte, the carbamate derivatives on these polysaccharides can form transient diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are essential for chiral discrimination. We have selected a cellulose-based column for this application.

  • Mobile Phase Selection: Normal-phase chromatography, employing a non-polar solvent like hexane with a polar modifier (e.g., isopropanol, ethanol), often provides superior selectivity for chiral separations on polysaccharide CSPs.[6] The alcohol modifier plays a crucial role in modulating retention and selectivity by competing with the analyte for polar interaction sites on the CSP. An acidic or basic additive is often included to improve the peak shape of ionizable compounds. Given our analyte is a primary amine, a small amount of a basic modifier like diethylamine (DEA) is incorporated to minimize peak tailing.

  • Detection: The benzopyran ring in the analyte contains a chromophore that absorbs UV light. A preliminary UV scan of the analyte in the mobile phase diluent would indicate a suitable detection wavelength, typically around 220-230 nm, for good sensitivity.

Optimized Analytical Method Protocol

This protocol describes the final, optimized conditions for the enantiomeric purity determination.

Materials and Reagents
Item Specification
This compoundReference Standard (>99.5% purity)
(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amineReference Standard (for specificity)
n-HexaneHPLC Grade
Isopropanol (IPA)HPLC Grade
Diethylamine (DEA)Reagent Grade
Sample Diluentn-Hexane / Isopropanol (90:10, v/v)
Chromatographic Conditions
Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Sample Diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose.[7][8] The following protocols are based on the ICH Q2(R2) guideline.[2][3]

System Suitability

Before commencing any validation activity, the system's suitability must be confirmed.

  • Protocol: Prepare a solution containing both the (4S)- and (4R)-enantiomers (e.g., at 0.1 mg/mL each). Inject this solution six replicate times.

  • Acceptance Criteria:

    • Resolution (Rs) between enantiomer peaks: ≥ 1.5

    • Relative Standard Deviation (%RSD) for peak area and retention time: ≤ 2.0%

    • Tailing factor for the (4S)-enantiomer peak: ≤ 2.0

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including its counter-enantiomer.[8]

  • Protocol:

    • Inject the Sample Diluent (blank) to ensure no interfering peaks.

    • Inject the Working Standard Solution of the (4S)-enantiomer.

    • Inject a solution of the (4R)-enantiomer.

    • Inject a mixed solution containing both enantiomers to confirm baseline separation.

  • Acceptance Criteria: The method must demonstrate baseline resolution (Rs ≥ 1.5) between the (4S) and (4R) enantiomers. The blank should show no peaks at the retention times of the enantiomers.

Linearity

This establishes that the detector response is directly proportional to the analyte concentration over a given range.[8][9]

  • Protocol: Prepare a series of at least five standard solutions of the (4S)-enantiomer, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5 µg/mL to 150 µg/mL). Inject each solution in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (Peak Area vs. Concentration) should be ≥ 0.998.

Accuracy

Accuracy demonstrates the closeness of the test results to the true value.[2][8]

  • Protocol: Prepare a sample solution of the (4S)-enantiomer at the working concentration (0.1 mg/mL). Spike this solution with known amounts of the (4R)-enantiomer at three different concentration levels (e.g., 0.5%, 1.0%, and 2.0% of the (4S)-concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.

Precision
  • Repeatability (Intra-assay precision): [7]

    • Protocol: Prepare six individual sample solutions of this compound at 100% of the working concentration, spiked with the (4R)-enantiomer at the 1% level. Analyze all six samples on the same day by the same analyst.

    • Acceptance Criteria: %RSD for the area of the (4R)-enantiomer peak should be ≤ 5.0%.

  • Intermediate Precision (Inter-assay ruggedness):

    • Protocol: Repeat the repeatability experiment on a different day, with a different analyst, and on a different HPLC system if possible.

    • Acceptance Criteria: The %RSD between the two sets of data should meet predefined laboratory standards, typically ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest amount of analyte that can be detected and quantitated with acceptable precision and accuracy, respectively.[10][11]

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: Determine the concentration of the (4R)-enantiomer that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ must be confirmed by analyzing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10.0%) and accuracy (recovery 80-120%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

  • Protocol: Analyze a system suitability solution while introducing small variations to the nominal conditions.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2°C (23°C and 27°C)

    • Mobile Phase Composition: Vary the percentage of Isopropanol by ±10% (e.g., 89:11 and 91:9 n-Hexane:IPA).

  • Acceptance Criteria: System suitability parameters (Resolution, Tailing factor, %RSD) must remain within the established acceptance criteria for all tested variations.

Data Presentation and Visualization

Summary of Validation Parameters and Acceptance Criteria
Parameter Acceptance Criterion
Specificity Baseline resolution (Rs ≥ 1.5) between enantiomers.
Linearity Correlation coefficient (r²) ≥ 0.998
Accuracy Mean recovery between 90.0% and 110.0%
Precision (%RSD) Repeatability ≤ 5.0%; Intermediate Precision ≤ 10.0%
LOQ Precision %RSD ≤ 10.0%
Robustness System suitability parameters pass under varied conditions.
Diagrams

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Hex/IPA/DEA) C Equilibrate System A->C B Prepare Standards & Sample Solutions D Inject System Suitability Solution B->D E Inject Blank, Standards, & Samples B->E C->D Confirm Equilibration D->E If SST Passes F Integrate Peaks E->F G Calculate Results (Enantiomeric Purity) F->G

Caption: General experimental workflow for HPLC analysis.

Validation_Logic node_proc node_proc Start Method Developed SST System Suitability Pass? Start->SST Spec Specificity Met? SST->Spec Yes Fail Method Fails Re-develop/Optimize SST->Fail No Lin Linearity Met? Spec->Lin Yes Spec->Fail No Acc Accuracy Met? Lin->Acc Yes Lin->Fail No Prec Precision Met? Acc->Prec Yes Acc->Fail No LOQ LOQ/LOD Valid? Prec->LOQ Yes Prec->Fail No Rob Robustness Met? LOQ->Rob Yes LOQ->Fail No Validated Method is Validated Rob->Validated Yes Rob->Fail No

Caption: Decision logic for HPLC method validation.

References

  • Chion, I., Pakula, R., & Weissmueller, D.W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11). [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Wang, Y., et al. (2018). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science. [Link]

  • Rahman, M. M., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(2), 165-172. [Link]

  • Reddy, G. S., et al. (2008). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 70(4), 483-487. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • PubChem. 8-chloro-3,4-dihydro-2h-1-benzopyran-4-amine hydrochloride. [Link]

  • Taylor & Francis. Benzopyran – Knowledge and References. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 188198-38-1, 3,4-Dihydro-2H-1-benzopyran-4-amine. [Link]

  • Taylor & Francis Online. (2018). Advances in Microwave Chemistry. [Link]

Sources

Application Notes and Protocols for the Purification of Chiral 8-Chlorochroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Enantiomeric Purity in Drug Development

8-Chlorochroman-4-amine is a key chiral intermediate in the synthesis of a variety of pharmacologically active molecules, particularly those targeting the central nervous system.[1] As with many chiral compounds, the individual enantiomers of 8-chlorochroman-4-amine can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to isolate and purify the desired enantiomer is of paramount importance in the drug development process to ensure therapeutic efficacy and patient safety.

This comprehensive guide provides detailed application notes and protocols for the purification of chiral 8-chlorochroman-4-amine. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights into the primary purification techniques: diastereomeric salt crystallization, chiral High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC). The methodologies are presented with a focus on the underlying scientific principles, enabling researchers to not only follow the protocols but also to adapt and troubleshoot them effectively.

Physicochemical Properties of 8-Chlorochroman-4-amine

A thorough understanding of the physicochemical properties of the target molecule is fundamental to developing a robust purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO[2]
Molecular Weight 183.63 g/mol [2]
Appearance (Predicted) Off-white to yellow solid-
pKa (Predicted) ~9.5 (amine)-
Solubility Soluble in methanol, ethanol, dichloromethane; sparingly soluble in non-polar solvents.General amine properties

Note: Predicted values are based on the chemical structure and should be experimentally verified.

Strategic Approach to Purification Method Selection

The choice of purification technique depends on several factors, including the scale of the separation, the desired level of enantiomeric excess (e.e.), available equipment, and economic considerations. The following decision tree provides a strategic guide for selecting the most appropriate method.

MethodSelection Start Racemic 8-Chlorochroman-4-amine Scale Scale of Purification? Start->Scale Purity Desired e.e.? Scale->Purity Small to Medium (< kg) Diastereomeric Diastereomeric Salt Crystallization Scale->Diastereomeric Large (> kg) Purity->Diastereomeric Moderate to High Prep_HPLC Preparative Chiral HPLC Purity->Prep_HPLC High (>99.5%) Prep_SFC Preparative Chiral SFC Purity->Prep_SFC High (>99.5%) Cost Cost/Time Constraints? Cost->Prep_HPLC Established Cost->Prep_SFC Faster, Greener Analytical_HPLC Analytical Chiral HPLC/SFC Diastereomeric->Analytical_HPLC Purity Check Prep_HPLC->Cost Prep_HPLC->Analytical_HPLC Purity Check Prep_SFC->Cost Prep_SFC->Analytical_HPLC Purity Check

Caption: Decision tree for selecting a purification method for 8-chlorochroman-4-amine.

I. Diastereomeric Salt Crystallization: The Classical Approach for Large-Scale Resolution

Diastereomeric salt crystallization is a robust and cost-effective method for the large-scale separation of enantiomers.[3] The principle lies in the reaction of the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]

Causality of Experimental Choices:
  • Choice of Resolving Agent: The selection of the resolving agent is critical and often empirical. Tartaric acid and its derivatives are common choices for resolving chiral amines due to their availability and effectiveness.[3] The ideal resolving agent will form a diastereomeric salt with one enantiomer that is significantly less soluble in a given solvent system than the salt of the other enantiomer.

  • Solvent Selection: The solvent system is chosen to maximize the solubility difference between the two diastereomeric salts. A good solvent will dissolve both salts to some extent, but one should be significantly less soluble to allow for selective crystallization. Screening of various solvents and solvent mixtures is essential.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the yield and enantiomeric excess of the resolved product.[3]

Protocol for Method Development:
  • Screening of Resolving Agents:

    • In separate vials, dissolve a small amount of racemic 8-chlorochroman-4-amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

    • Add a solution of a chiral resolving agent (e.g., (+)-tartaric acid, (-)-tartaric acid, (+)-dibenzoyl-D-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (+)-mandelic acid) in the same solvent.

    • Observe for the formation of a precipitate. Note the solvent, resolving agent, and the extent of precipitation.

  • Optimization of Crystallization Conditions:

    • Once a promising resolving agent and solvent system are identified, optimize the conditions.

    • Concentration: Vary the concentration of the racemic amine and resolving agent.

    • Temperature: Investigate the effect of temperature on solubility and crystallization. A common technique is to dissolve the components at an elevated temperature and then cool the solution slowly to induce crystallization.

    • Cooling Rate: A slow cooling rate generally favors the formation of larger, purer crystals.

  • Isolation and Liberation of the Free Amine:

    • Collect the crystallized diastereomeric salt by filtration and wash with a small amount of cold solvent.

    • Dry the salt under vacuum.

    • To liberate the enantiomerically enriched amine, dissolve the salt in water and add a base (e.g., 1 M NaOH) until the pH is >10.

    • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Determination of Enantiomeric Excess:

    • Analyze the resolved amine by chiral HPLC or SFC (see protocols below) to determine the enantiomeric excess.

Diastereomeric_Workflow Start Racemic 8-Chlorochroman-4-amine + Chiral Resolving Agent Dissolve Dissolve in Optimal Solvent (with heating) Start->Dissolve Cool Slow Cooling to Induce Crystallization Dissolve->Cool Filter Filter to Isolate Less Soluble Diastereomeric Salt Cool->Filter Liberate Liberate Free Amine (Base Treatment & Extraction) Filter->Liberate Analyze Analyze for Enantiomeric Excess (Chiral HPLC/SFC) Liberate->Analyze End Enantiomerically Enriched 8-Chlorochroman-4-amine Analyze->End

Caption: Workflow for diastereomeric salt crystallization.

II. Chiral High-Performance Liquid Chromatography (HPLC): Precision and Versatility

Chiral HPLC is a powerful and versatile technique for both analytical and preparative-scale separation of enantiomers.[5] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Causality of Experimental Choices:
  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly effective for a broad range of chiral compounds, including amines.[6][7] For basic compounds like 8-chlorochroman-4-amine, these CSPs often provide excellent enantioselectivity.

  • Mobile Phase Composition: In normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve good resolution and reasonable analysis times.

  • Mobile Phase Additives: The addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is often crucial for obtaining sharp, symmetrical peaks for basic analytes like amines.[7] The additive competes with the amine for active sites on the stationary phase, reducing peak tailing.

Protocol for Analytical Method Development:
  • Column Selection:

    • Begin with a polysaccharide-based CSP, such as a Chiralpak® IA, IB, or IC column, or a Chiralcel® OD or OJ column.

  • Initial Screening of Mobile Phases:

    • Prepare a stock solution of racemic 8-chlorochroman-4-amine in the mobile phase at approximately 1 mg/mL.

    • Screen a series of mobile phases with varying ratios of hexane/isopropanol or hexane/ethanol (e.g., 90:10, 80:20, 70:30 v/v).

    • Include 0.1% (v/v) of a basic additive (e.g., DEA) in the mobile phase.

  • Method Optimization:

    • Once partial separation is observed, optimize the mobile phase composition to improve resolution.

    • Fine-tune the ratio of the polar modifier.

    • Investigate the effect of different basic additives (e.g., TEA, butylamine) and their concentrations.

    • Optimize the flow rate and column temperature.

Exemplary Analytical HPLC Conditions:
ParameterCondition
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a starting point for method development and may require optimization.

Scaling Up to Preparative HPLC:

Once an effective analytical method is developed, it can be scaled up for preparative purification. This involves using a larger diameter column with the same stationary phase and adjusting the flow rate accordingly. The sample concentration and injection volume will also need to be optimized for the larger column.

III. Supercritical Fluid Chromatography (SFC): The Green and Efficient Alternative

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[8] It offers several advantages over HPLC, including faster separations, reduced solvent consumption, and lower environmental impact.[9] For chiral separations, SFC is often the preferred method, especially at the preparative scale.[10]

Causality of Experimental Choices:
  • Mobile Phase: The mobile phase in SFC consists of supercritical CO₂ and an organic modifier, usually an alcohol like methanol or ethanol. The polarity of the mobile phase is adjusted by changing the percentage of the modifier.

  • Additives: Similar to HPLC, additives are often required to improve peak shape and selectivity. Basic additives like DEA or isopropylamine are commonly used for chiral amine separations.[9]

  • Back Pressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid and are important for optimizing the separation.

Protocol for Analytical Method Development:
  • Column Selection:

    • Many of the same polysaccharide-based CSPs used in HPLC are also effective in SFC.

  • Initial Screening of Modifiers and Additives:

    • Screen different alcohol modifiers (methanol, ethanol, isopropanol) at various concentrations (e.g., 5-40%).

    • Evaluate the effect of different basic additives (e.g., DEA, isopropylamine, ammonia in methanol) at a concentration of 0.1-0.5%.

  • Method Optimization:

    • Optimize the modifier percentage and additive concentration.

    • Adjust the back pressure (typically 100-200 bar) and column temperature (typically 25-40 °C) to fine-tune the separation.

Exemplary Analytical SFC Conditions:
ParameterCondition
Column Chiralpak® IG (150 x 4.6 mm, 5 µm)
Mobile Phase CO₂/Methanol with 0.2% Isopropylamine (gradient or isocratic)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 5 µL

Note: This is a starting point for method development and may require optimization.

Scaling Up to Preparative SFC:

SFC is particularly well-suited for preparative-scale purification due to the ease of removing the CO₂ from the collected fractions, which significantly reduces solvent evaporation time. The principles of scaling up from analytical to preparative SFC are similar to those for HPLC.

Conclusion

The successful purification of chiral 8-chlorochroman-4-amine is a critical step in the development of enantiomerically pure pharmaceuticals. This guide has provided a comprehensive overview of the three primary purification techniques: diastereomeric salt crystallization, chiral HPLC, and chiral SFC. By understanding the fundamental principles behind each method and following the detailed protocols for method development, researchers can effectively select and optimize a purification strategy that meets their specific needs in terms of scale, purity, and efficiency. The choice of method will ultimately depend on a careful consideration of the project's goals and available resources.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]

  • Chiral HPLC Separ
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online.
  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. (2020). MDPI. [Link]

  • Chiral Resolution Via Diastereomeric Salt Crystalliz
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). ScienceDirect.
  • Purification method development for chiral separation in supercritical fluid chromatography with the solubilities in supercritical fluid chromatographic mobile phases. (2008). PubMed. [Link]

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]

  • HPLC method for chiral separation of 7-Methylchroman-4-amine. (n.d.). Benchchem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Novartis.
  • Recent Developments in Optical Resolution. (2010). ResearchGate. [Link]

  • Developing complementary supercritical fluid chromatographic methods for a high throughput purific
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • HPLC method for enantiomeric separation of chiral amines. (n.d.). Benchchem.
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2014). ResearchGate. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2016). ResearchGate. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2011). PubMed Central. [Link]

  • Chiral Amine Synthesis. Methods, Developments and Applications. (n.d.). ResearchGate. [Link]

  • Crystallization-Induced Diastereomer Transformations of Donor-Acceptor Cyclopropanes. (2019). JACS.
  • (S)-8-Chlorochroman-4-amine hydrochloride. (n.d.). MySkinRecipes. [Link]

  • Synthesis of chiral pharmaceutical intermediates by biocatalysis. (2008).
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2018). PubMed Central. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2022). PubMed Central. [Link]

  • Chiral Amine Synthesis - Strategies, Examples, and Limitations. (2018). ResearchGate. [Link]

  • (R)-8-Chlorochroman-4-amine. (n.d.). Ark Pharma Scientific Limited. [Link]

  • (R)-8-Chlorochroman-4-amine hcl. (n.d.). PubChem. [Link]

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Application Note & Protocols: Stereoselective Synthesis of Benzopyran Derivatives from (S)-8-chlorochroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzopyran derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The stereochemistry of these molecules is often critical to their therapeutic efficacy, making stereoselective synthesis a paramount objective for drug development professionals.[4][5] This application note provides a detailed guide for the stereoselective synthesis of a novel benzopyran derivative, starting from the chiral building block (S)-8-chlorochroman-4-amine. We present a robust synthetic strategy, complete with detailed experimental protocols, mechanistic insights, and methods for analytical validation of stereochemical purity. This guide is designed for researchers, scientists, and drug development professionals seeking to construct complex chiral molecules with high fidelity.

Introduction: The Significance of Chiral Benzopyrans

The benzopyran ring system is a recurring motif in a vast number of biologically active compounds.[6] From vitamin E (tocopherols) to potent selective COX-2 inhibitors, the chromane core is a testament to nature's efficiency in creating structurally complex and pharmacologically active molecules.[7][8] The introduction of chiral centers into this scaffold dramatically expands its chemical space and biological potential. Enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[9] Consequently, the development of synthetic methods that provide precise control over stereochemistry is not merely an academic exercise but a critical requirement for the creation of safer and more effective medicines.[10][11]

This document outlines a strategy that leverages a pre-existing stereocenter in (S)-8-chlorochroman-4-amine to direct the formation of a new fused heterocyclic system, ensuring the synthesis of a specific stereoisomer.

Synthetic Strategy & Workflow

The overall strategy involves a multi-step sequence beginning with the resolution of racemic 8-chlorochroman-4-amine to obtain the required (S)-enantiomer. This enantiopure amine then serves as the chiral cornerstone for the construction of the target benzopyran derivative via a diastereoselective intramolecular cyclization.

The workflow is designed to be logical and self-validating, with clear checkpoints for purification and analytical confirmation of both chemical structure and stereochemical integrity.

G cluster_0 Part 1: Chiral Starting Material Preparation cluster_1 Part 2: Stereoselective Benzopyran Synthesis racemic Racemic (±)-8-chlorochroman-4-amine resolution Diastereomeric Salt Formation (e.g., with L-(-)-Dibenzoyl-tartaric acid) racemic->resolution Chiral Resolving Agent separation Fractional Crystallization & Salt Cleavage resolution->separation s_amine (S)-8-chlorochroman-4-amine separation->s_amine chiral_hplc_1 Chiral HPLC Analysis (Confirm Enantiomeric Purity) s_amine->chiral_hplc_1 s_amine2 (S)-8-chlorochroman-4-amine salicylaldehyde 2-hydroxy-3-methoxybenzaldehyde condensation Condensation/ Imine Formation salicylaldehyde->condensation cyclization Intramolecular Cyclization (Pictet-Spengler type) condensation->cyclization product Final Benzopyran Derivative (Single Diastereomer) cyclization->product analysis Structural & Chiral Analysis (NMR, MS, Chiral HPLC) product->analysis s_amine2->condensation

Figure 1: Overall synthetic workflow from racemic starting material to the final enantiopure benzopyran derivative.

Part 1: Preparation of (S)-8-chlorochroman-4-amine

While the primary focus is the stereoselective synthesis from the chiral amine, obtaining this starting material in high enantiomeric purity is a critical prerequisite. Classical resolution via diastereomeric salt formation remains a robust and scalable method.[12][13]

Causality Behind Experimental Choices:
  • Resolving Agent: L-(-)-Dibenzoyl-tartaric acid is selected. It is a commercially available, crystalline chiral acid that readily forms diastereomeric salts with amines. The differing solubilities of these salts in a chosen solvent system are the basis for their separation.[13]

  • Solvent System: A mixture of methanol and water is often effective. Methanol provides good solubility for both the free amine and the resolving agent, while the addition of water can fine-tune the solubility of the diastereomeric salts to maximize the precipitation of one over the other.

Protocol 1: Chiral Resolution of (±)-8-chlorochroman-4-amine

Materials:

  • (±)-8-chlorochroman-4-amine (1.0 eq)

  • L-(-)-Dibenzoyl-tartaric acid (DBTA) (1.0 eq)

  • Methanol (MeOH)

  • Deionized Water

  • 2M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator, filtration apparatus, standard glassware

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve (±)-8-chlorochroman-4-amine (e.g., 10.0 g) in methanol (200 mL).

  • In a separate flask, dissolve an equimolar amount of L-(-)-DBTA in methanol (200 mL), heating gently if necessary.

  • Slowly add the DBTA solution to the amine solution with constant stirring.

  • Allow the solution to cool to room temperature, then slowly add deionized water (100 mL) until turbidity is observed.

  • Cover the flask and allow it to stand at 4°C for 24 hours to facilitate crystallization.

  • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a cold 2:1 methanol/water solution.

  • To liberate the free amine, suspend the collected salt in a separatory funnel with 2M NaOH (150 mL) and DCM (150 mL). Shake vigorously until all solids dissolve.

  • Separate the layers. Extract the aqueous layer with DCM (2 x 75 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-8-chlorochroman-4-amine.

  • Validation: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis. An ee of >98% is desired for subsequent steps.

Part 2: Stereoselective Synthesis of the Benzopyran Derivative

This stage employs a Pictet-Spengler-type reaction. The nucleophilic amine attacks the aldehyde to form an imine, which is then protonated. The electron-rich phenol ring then acts as the nucleophile for an intramolecular cyclization, with the existing stereocenter at the C4 position of the chroman ring directing the stereochemical outcome of the newly formed stereocenter.

Proposed Reaction Mechanism

G Amine Start: (S)-8-chlorochroman-4-amine Imine Imine Intermediate Amine->Imine + Aldehyde - H₂O Aldehyde 2-hydroxy-3-methoxybenzaldehyde Iminium Protonated Iminium Ion (Electrophilic) Imine->Iminium + H⁺ (from TFA) Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Electrophilic Attack (Stereo-directing step) note1 Chiral center directs face of attack Iminium->note1 Product Final Benzopyran Product Cyclized->Product - H⁺

Figure 2: Proposed mechanism for the stereoselective synthesis of the benzopyran derivative.

Protocol 2: Synthesis of (6aS,12aS)-5-chloro-8-methoxy-6a,7,12,12a-tetrahydro-6H-chromeno[4,3-b]quinoline

Materials:

  • (S)-8-chlorochroman-4-amine (>98% ee) (1.0 eq)

  • 2-hydroxy-3-methoxybenzaldehyde (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) (0.1 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-8-chlorochroman-4-amine (e.g., 1.0 g) and anhydrous DCM (50 mL).

  • Add 2-hydroxy-3-methoxybenzaldehyde (1.05 eq) to the solution.

  • Add anhydrous MgSO₄ (approx. 2.0 g) to act as a dehydrating agent, driving the formation of the imine.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the imine intermediate by TLC.

  • Once imine formation is complete, cool the mixture to 0°C.

  • Slowly add trifluoroacetic acid (TFA, 0.1 eq) to catalyze the cyclization. Causality: TFA protonates the imine, forming a more electrophilic iminium ion, which is necessary for the subsequent intramolecular attack by the phenol ring. A catalytic amount is sufficient to avoid side reactions.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC until the imine spot is consumed.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution (50 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure benzopyran derivative.

Data Presentation & Characterization

The successful synthesis must be confirmed through rigorous analytical techniques. The final product is expected to be a single diastereomer due to the directing effect of the starting material's stereocenter.

Table 1: Expected Experimental Results & Characterization Data
ParameterValue / DataMethod of Analysis
Yield 75-85%Gravimetric (after purification)
Appearance Off-white to pale yellow solidVisual Inspection
Molecular Formula C₁₇H₁₆ClNO₂---
Molecular Weight 301.77 g/mol Mass Spectrometry (HRMS)
¹H NMR Consistent with proposed structure400 MHz NMR Spectroscopy
¹³C NMR Consistent with proposed structure100 MHz NMR Spectroscopy
Diastereomeric Ratio >95:5¹H NMR of crude product
Enantiomeric Excess >98%Chiral HPLC
Analytical Validation of Stereochemical Purity

Confirming the stereochemical outcome is the most critical validation step.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric and diastereomeric purity.[11][14][15] A suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak AD-H or OD-H) must be used. The method involves developing a mobile phase (typically a mixture of hexane and isopropanol) that can resolve the stereoisomers. The peak area percentages directly correspond to the ratio of the isomers in the sample.

Troubleshooting & Key Considerations

IssuePotential CauseSuggested Solution
Low Yield of Cyclization Incomplete imine formation; Insufficient catalysis.Ensure anhydrous conditions for imine formation. Increase reaction time or slightly increase the amount of TFA catalyst (up to 0.2 eq).
Racemization or Low Diastereoselectivity Acid catalyst is too strong or reaction temperature is too high, allowing for imine-enamine tautomerization or reversible ring-opening.Use a weaker Brønsted acid or a Lewis acid catalyst. Maintain the reaction at or below room temperature.
Difficult Purification Close-running impurities or unreacted starting material.Optimize the solvent gradient during column chromatography. A second column or preparative TLC may be necessary.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the stereoselective synthesis of a novel benzopyran derivative. By employing a chiral pool approach starting from enantiopure (S)-8-chlorochroman-4-amine, this method ensures high diastereoselectivity in the key cyclization step. The detailed protocols for chiral resolution and the final synthetic transformation, coupled with robust analytical validation methods, offer a reliable pathway for researchers to access these valuable chiral scaffolds. This strategy underscores the importance of leveraging existing stereochemistry to efficiently construct complex, biologically relevant molecules for drug discovery and development.

References

  • Rinaldi, F., et al. (2019). Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. Symmetry. Available at: [Link]

  • Mishra, D. R., et al. (2024). Developments in the stereoselective synthesis of benzopyran, benzopyrone and flavonoid based natural product analogues using C-glycosides as an intrinsic chiral synthon. Carbohydrate Research. Available at: [Link]

  • Wang, J. L., et al. (2019). Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Benzopyran derivatives: Significance and symbolism. (2024). Explorable. Available at: [Link]

  • Govender, T., et al. (2006). Organocatalytic synthesis of chiral benzopyrans. Tetrahedron: Asymmetry. Available at: [Link]

  • Mishra, D. R., et al. (2024). Developments in the stereoselective synthesis of benzopyran, benzopyrone and flavonoid based natural product analogues using C-glycosides as an intrinsic chiral synthon. ResearchGate. Available at: [Link]

  • García, A., et al. (2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Singh, M. V., & Tiwari, A. K. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. Available at: [Link]

  • Synthesis of some novel benzopyranes derivatives and evaluation their biological activity. (2015). Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Singh, M. V., & Tiwari, A. K. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]

  • Enantioselective Diels–Alder reaction to construct benzopyran fused acetals. ResearchGate. Available at: [Link]

  • Maurya, S., et al. (2024). BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • DESIGN AND SYNTHESIS OF BENZOPYRONE COMPOUNDS WITH POTENTIAL MEDICINAL APPLICATIONS. Anveshana's International Journal of Research in Pharmacy and Life Sciences. Available at: [Link]

  • Diastereoselective synthesis of some novel benzopyranopyridine derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica. Available at: [Link]

  • Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. Frontiers in Marine Science. Available at: [Link]

  • Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of Pharmaceutical Research International. Available at: [Link]

  • Recent advances in catalytic asymmetric synthesis. RSC Medicinal Chemistry. Available at: [Link]

  • Far, A. R., & Shome, A. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. Available at: [Link]

  • Chiral Drug Separation. Encyclopedia of Separation Science. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

  • Asymmetric synthesis of bicyclic pyran scaffolds bearing two oxa-quaternary stereocenters via zinc-catalyzed [5 + 1] annulations. Organic Chemistry Frontiers. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. (2022). Presentation. Available at: [Link]

  • An Investigation into the Asymmetric Synthesis of Novel Benzopyrans for Biological Evaluation. Kingston University London Research Repository. Available at: [Link]

  • Benzopyran – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Resolution of chiral amines. Google Patents.
  • Suggested mechanism for synthesis of benzopyran derivatives. ResearchGate. Available at: [Link]

  • Chiral Resolution Screening. Onyx Scientific. Available at: [Link]

  • Chiral Purity in Drug Analysis. ResearchGate. Available at: [Link]

Sources

Application Note & Protocol: N-Derivatization of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Derivatization on the Chromane Scaffold

The chromane ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The specific chiral amine, (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine (I), represents a key starting material for the generation of novel chemical entities. Its strategic derivatization at the primary amine functionality allows for the systematic exploration of the chemical space around this core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note provides detailed protocols for the N-derivatization of this compound, offering researchers a robust guide to synthesizing libraries of novel compounds for drug discovery programs. The protocols detailed herein—N-acylation, N-sulfonylation, and reductive amination—are foundational reactions in medicinal chemistry, and their application to this specific scaffold is of significant interest.

Core Compound Profile

Compound Name This compound
Structure this compound structure
CAS Number 1228542-35-5[5]
Molecular Formula C₉H₁₀ClNO[5]
Molecular Weight 183.63 g/mol [5]
Appearance Typically a liquid or solid[5]
Purity ≥95% recommended for synthesis[5]

Protocol I: N-Acylation via Acid Chlorides

N-acylation is a fundamental transformation for converting primary amines into amides. This reaction is typically robust and high-yielding. The resulting amide bond is generally stable and can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets.

Causality Behind Experimental Choices

The use of an acid chloride as the acylating agent ensures a highly reactive electrophile, driving the reaction to completion. A mild base, such as triethylamine (TEA) or pyridine, is incorporated to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine and ensuring its nucleophilicity. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed to prevent the hydrolysis of the acid chloride. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine (I) and TEA in anhydrous DCM B Cool to 0 °C A->B C Add Acid Chloride dropwise B->C D Warm to RT Stir for 2-4 h C->D E Quench with H₂O D->E F Extract with DCM E->F G Dry organic layer (Na₂SO₄) F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I N_Sulfonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine (I) in anhydrous Pyridine B Cool to 0 °C A->B C Add Sulfonyl Chloride solution dropwise B->C D Stir at 0 °C to RT for 4-12 h C->D E Quench with 1M HCl D->E F Extract with EtOAc E->F G Wash with sat. NaHCO₃ and brine F->G H Dry (MgSO₄) and concentrate G->H I Purify by column chromatography H->I Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Combine Amine (I) and Carbonyl in DCE B Add Acetic Acid (catalytic) A->B C Stir at RT for 30 min B->C D Add NaBH(OAc)₃ in portions C->D E Stir at RT for 6-24 h D->E F Quench with sat. NaHCO₃ E->F G Extract with DCM F->G H Dry (Na₂SO₄) and concentrate G->H I Purify by column chromatography H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical resource for the synthesis of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this synthesis, optimize your yields, and ensure the highest purity of your final product.

The synthesis of this chiral amine is a multi-step process, primarily involving the formation of the 8-chloro-chroman-4-one precursor followed by a stereoselective reductive amination. Success in this synthesis hinges on careful control of reaction conditions, purity of starting materials, and a thorough understanding of the underlying chemical principles. This guide will address common challenges and provide actionable solutions.

Synthetic Workflow Overview

The overall synthetic route can be visualized as a two-stage process. The initial stage focuses on the construction of the chroman-4-one core, followed by the critical reductive amination step to introduce the chiral amine.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chiral Amine Formation cluster_2 Purification A Starting Materials (e.g., 2-chlorophenol derivatives) B 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one A->B Cyclization Reaction D This compound B->D Reductive Amination C Amine Source (e.g., Ammonia, Chiral Auxiliary) C->B E Final Product D->E Chromatography / Crystallization

Caption: High-level overview of the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield in the Synthesis of 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one (Precursor)

Q: My cyclization reaction to form the chroman-4-one precursor is resulting in a low yield. What are the likely causes and how can I improve it?

A: Low yields in the formation of chroman-4-ones are often traced back to incomplete reactions or the formation of side products.[1] A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in the starting 2'-hydroxyacetophenone derivative or the aldehyde can lead to side reactions. Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or chromatography.

  • Reaction Conditions: The efficiency of the cyclization is highly dependent on temperature and reaction time. Microwave-assisted synthesis has been shown to be effective for similar chroman-4-one syntheses, often leading to higher yields and shorter reaction times.[1] Consider optimizing the temperature and duration of the reaction.

  • Base and Solvent Choice: The choice of base and solvent is critical. For aldol condensation type reactions leading to chroman-4-ones, bases like diisopropylamine (DIPA) in a solvent such as ethanol have been used effectively.[1] Experiment with different base and solvent combinations to find the optimal system for your specific substrates.

Issue 2: Poor Yield and/or Byproduct Formation in the Reductive Amination Step

Q: I am observing a low yield of the desired amine and the formation of significant byproducts during the reductive amination of 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one. How can I optimize this step?

A: Reductive amination is a powerful reaction but can be prone to issues if not properly controlled.[2][3] The key is to balance the rate of imine formation with the rate of reduction.

Potential Causes and Solutions:

  • Choice of Reducing Agent: The choice of reducing agent is crucial.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is mild enough not to reduce the ketone starting material but is effective at reducing the intermediate iminium ion. It is sensitive to water and not ideal for use in methanol.[4]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the imine but is toxic. It works well in methanol and can be used at a slightly acidic pH to facilitate imine formation.[4][5]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting ketone. If using NaBH₄, it is critical to allow for complete imine formation before adding the reducing agent.[4][6]

  • Reaction pH: The pH of the reaction medium is critical for imine formation. A slightly acidic environment (pH 4-6) is generally optimal to catalyze the dehydration of the hemiaminal intermediate to the imine.[2] The addition of a small amount of acetic acid can be beneficial.[7]

  • Side Reactions: A common side reaction is the reduction of the starting ketone to the corresponding alcohol (8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol). This is more likely to occur with stronger reducing agents like NaBH₄ or if the imine formation is slow. Using a milder, imine-selective reducing agent like NaBH(OAc)₃ can mitigate this.[4] Another potential side reaction is the formation of dialkylated amines if a primary amine is used as the nitrogen source under conditions that favor further reaction.[6]

ParameterProblematic ConditionOptimized ConditionRationale
Reducing Agent NaBH₄ added simultaneously with amine and ketone.NaBH(OAc)₃ used in a one-pot reaction.NaBH(OAc)₃ is selective for the imine/iminium ion, preventing reduction of the starting ketone.[4]
pH Neutral or basic.Slightly acidic (pH 4-6), potentially with catalytic acetic acid.Acid catalysis is required for the dehydration step to form the imine intermediate.[2]
Solvent Protic solvents like methanol with NaBH(OAc)₃.Aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF) with NaBH(OAc)₃.[4]NaBH(OAc)₃ is not stable in protic solvents like methanol.
Issue 3: Low Enantioselectivity in the Synthesis of the (4S)-Amine

Q: My synthesis is producing a racemic or nearly racemic mixture of the amine instead of the desired (4S)-enantiomer. How can I achieve better stereocontrol?

A: Achieving high enantioselectivity is a common challenge in chiral synthesis.[8] Several strategies can be employed to obtain the desired enantiomer.

Potential Causes and Solutions:

  • Asymmetric Reductive Amination:

    • Chiral Catalysts: The use of a chiral catalyst in conjunction with a reducing agent can directly produce the desired enantiomer. This is a highly efficient method but may require screening of various catalysts and ligands to find an optimal system.[9]

    • Biocatalysis: Enzymes such as transaminases or imine reductases can offer excellent enantioselectivity under mild conditions.[10][11] This approach is increasingly used in pharmaceutical manufacturing for its green credentials and high selectivity.[10]

  • Chiral Resolution: If a racemic mixture is synthesized, it can be resolved into its constituent enantiomers.

    • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts.[12] These salts have different solubilities and can be separated by fractional crystallization. The choice of resolving agent and crystallization solvent is critical and often requires empirical screening.[12][13]

    • Enzymatic Kinetic Resolution: A lipase can be used to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.[14]

    • Chiral Chromatography: Preparative chiral HPLC can be used to separate the enantiomers. While effective, this method can be expensive to scale up.[15][16]

Troubleshooting_Stereoselectivity Start Low Enantiomeric Excess (ee) Racemic_Synthesis Racemic Synthesis Route Start->Racemic_Synthesis Asymmetric_Synthesis Asymmetric Synthesis Route Start->Asymmetric_Synthesis Resolution Chiral Resolution Racemic_Synthesis->Resolution Biocatalysis Biocatalysis (e.g., Transaminase) Asymmetric_Synthesis->Biocatalysis Chiral_Catalyst Chiral Metal Catalyst Asymmetric_Synthesis->Chiral_Catalyst Diastereomeric_Salts Diastereomeric Salt Crystallization Resolution->Diastereomeric_Salts Chiral_HPLC Preparative Chiral HPLC Resolution->Chiral_HPLC High_ee_Product High ee (4S)-Amine Biocatalysis->High_ee_Product Chiral_Catalyst->High_ee_Product Diastereomeric_Salts->High_ee_Product Chiral_HPLC->High_ee_Product

Caption: Decision tree for troubleshooting low enantioselectivity in the synthesis of the chiral amine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol for the reductive amination of 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one?

A1: A general one-pot procedure using sodium triacetoxyborohydride is often effective.[7]

Experimental Protocol:

  • To a solution of 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloroethane) under an inert atmosphere, add the amine source (e.g., ammonium acetate, ~2-5 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.[7]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5-2.0 eq) portion-wise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Q2: How can I effectively monitor the progress of the reductive amination reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to distinguish between the starting ketone, the intermediate imine (if stable enough to be observed), and the final amine product. Staining with potassium permanganate or ninhydrin can help visualize the amine product. For more quantitative analysis, LC-MS is recommended.

Q3: What are the key considerations for purifying the final this compound product?

A3: Purification is critical to obtain a high-purity final product.

  • Column Chromatography: Flash column chromatography on silica gel is a standard method. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is often effective. The basic nature of the amine can cause tailing on silica gel; adding a small amount of triethylamine (~0.5-1%) to the eluent can help mitigate this.

  • Crystallization: If the product is a solid, crystallization can be an excellent final purification step to improve purity and potentially isolate the desired enantiomer if a chiral resolution method was employed.[12]

  • Chiral HPLC Analysis: To determine the enantiomeric excess (ee) of your final product, analytical chiral HPLC is the method of choice.[16] This requires a suitable chiral stationary phase.[15]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should always be followed.

  • Reagents: Handle all chemicals, especially chlorinated starting materials and borohydride reagents, in a well-ventilated fume hood. Borohydrides can release flammable hydrogen gas upon contact with acid or water. Sodium cyanoborohydride is highly toxic and should be handled with extreme care.

  • Solvents: Use anhydrous solvents for the reductive amination step, as water can decompose the reducing agent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Chiral Synthesis of Aminopiperidines.
  • Jung, M. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. ACS Publications.
  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • BenchChem. (n.d.). Technical Support Center: Purification of Chiral Amines.
  • Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). Advances in Heterocyclic Chemistry.
  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • Organic Chemistry. (n.d.). Reductive Amination - Common Conditions.
  • BOC Sciences. (n.d.). CAS 49701-11-3 8-Chloro-4-Chromanone.
  • Various Authors. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • de Oliveira, A. B., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.
  • Wikipedia. (n.d.). Reductive amination.
  • Gupea. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives.
  • Wordpress. (2026). Reductive Amination.
  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • ResearchGate. (n.d.). Optimization of reaction conditions of enamine synthesis.
  • Various Authors. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
  • ChemicalBook. (n.d.). (4S)-6-bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine.
  • Beilstein Journals. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.
  • Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • PubChem. (n.d.). 3,4-Dihydro-2H-1-benzopyran-4-amine.
  • Sigma-Aldrich. (n.d.). (4S)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride.
  • PMC - NIH. (2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • PMC - NIH. (n.d.). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds.
  • PubChem. (n.d.). 8-amino-3,4-dihydro-2H-1-benzopyran-4-ol.
  • NIST. (n.d.). 2H-1-Benzopyran, 3,4-dihydro-.
  • Santa Cruz Biotechnology. (n.d.). 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one.

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Technical Support Center: Troubleshooting the Purification of (S)-8-chlorochroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of (S)-8-chlorochroman-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important chiral intermediate. As a key building block in the synthesis of various pharmaceutical agents, achieving high enantiomeric and chemical purity of (S)-8-chlorochroman-4-amine is critical.[1]

This document provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in established principles of chiral amine purification and chromatographic science.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying and resolving racemic 8-chlorochroman-4-amine?

The two most common and effective strategies for obtaining enantiomerically pure (S)-8-chlorochroman-4-amine are:

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[2][3] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3]

  • Chiral Preparative Chromatography (HPLC or SFC): This method involves the direct separation of the enantiomers on a chiral stationary phase (CSP). It is often used for smaller scale purifications or when crystallization methods are not effective.

Q2: I have the hydrochloride salt of (S)-8-chlorochroman-4-amine. How should I handle and store it?

The hydrochloride salt is generally more stable and easier to handle than the freebase. It is recommended to store it at room temperature in a dry, sealed container.[1] For long-term storage, keeping it in an inert atmosphere is advisable.[4]

Q3: What is the expected molecular weight of 8-chlorochroman-4-amine and its hydrochloride salt?

The molecular weight of the freebase (C9H10ClNO) is approximately 183.63 g/mol .[4][5] The hydrochloride salt has a molecular weight of about 220.10 g/mol .[1]

Troubleshooting Guide: Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a powerful technique but can be challenging to optimize. Here are some common issues and their solutions.

Q4: My yield of the desired diastereomeric salt is very low. How can I improve it?

Low yield is a frequent problem and can be addressed by systematically optimizing the crystallization conditions.

  • Choice of Resolving Agent: While various chiral acids can be used, tartaric acid is a common and cost-effective choice for resolving amines.[3][6] It is available in both enantiomeric forms. For resolving a racemic amine, you would use one enantiomer of the acid, for example, L-(+)-tartaric acid.

  • Solvent Selection: The choice of solvent is critical as it directly impacts the differential solubility of the diastereomeric salts. A thorough solvent screen is highly recommended. A good starting point is often a polar solvent like methanol or ethanol, in which the salts have moderate solubility.[7] You may need to experiment with solvent mixtures to fine-tune the solubility.

  • Concentration and Temperature: The concentration of the salts in the solution and the cooling profile are key parameters. Supersaturation is necessary for crystallization to occur. If the solution is too dilute, no crystals will form. Conversely, if it is too concentrated, both diastereomers may precipitate, leading to poor enantiomeric excess. Experiment with different concentrations and cooling rates (slow cooling is generally preferred) to find the optimal conditions.

Q5: The enantiomeric excess (e.e.) of my crystallized product is poor. What can I do?

Poor enantiomeric excess indicates that the undesired diastereomer is co-precipitating with the desired one.

  • Recrystallization: A single crystallization is often insufficient to achieve high e.e. One or more recrystallizations of the isolated salt can significantly improve the enantiomeric purity.

  • Solvent System Optimization: The polarity of the solvent can influence the crystal lattice packing and thus the selectivity of the crystallization.[8] Experiment with different solvents or solvent mixtures.

  • Kinetic vs. Thermodynamic Control: The rate of crystallization can affect the purity. In some cases, rapid cooling (kinetic control) may yield a purer product, while for others, slow cooling to achieve thermodynamic equilibrium is better.

Experimental Protocol: Chiral Resolution of (±)-8-chlorochroman-4-amine with L-(+)-Tartaric Acid

This is a general protocol that should be optimized for your specific needs.

  • Salt Formation:

    • Dissolve 1 equivalent of racemic 8-chlorochroman-4-amine in a suitable solvent (e.g., methanol).

    • In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in the same solvent, gently warming if necessary. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, you can try seeding with a small crystal of the desired product or placing it in a refrigerator (2-8 °C) for an extended period (e.g., 24 hours).[7]

  • Isolation and Analysis:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Determine the enantiomeric excess of the crystallized salt by chiral HPLC after liberating the free amine.

  • Liberation of the Free Amine:

    • Dissolve the diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH) to deprotonate the amine, which will often precipitate out of the aqueous solution.

    • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-8-chlorochroman-4-amine.

Troubleshooting Workflow for Diastereomeric Crystallization

Caption: Troubleshooting flowchart for diastereomeric salt crystallization.

Troubleshooting Guide: Chiral HPLC Purification

Chiral HPLC is a powerful tool for separating enantiomers, but method development can be complex.

Q6: I am not getting any separation of the enantiomers on my chiral column. What should I do?

No separation indicates that the chiral stationary phase (CSP) and/or the mobile phase are not suitable for this compound.

  • Screen Different Chiral Stationary Phases: The choice of CSP is the most critical factor. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are a good starting point as they are effective for a wide range of chiral compounds, including amines.[9]

  • Change the Mobile Phase Mode: Chiral separations can be performed in normal-phase, polar organic, or reversed-phase mode. If you are not getting separation in one mode, try another. For amines, normal-phase (e.g., hexane/isopropanol) or polar organic (e.g., acetonitrile/methanol) modes are often successful.

  • Additives are Key: For basic compounds like amines, adding a basic modifier to the mobile phase is often necessary to improve peak shape and resolution. Common additives include diethylamine (DEA) or triethylamine (TEA) for normal-phase and polar organic modes. For reversed-phase, a buffer is typically used to control the pH.

Q7: I have some separation, but the resolution is poor (peaks are overlapping). How can I improve it?

Poor resolution can be improved by optimizing the chromatographic conditions.

  • Adjust Mobile Phase Composition: Small changes in the ratio of the solvents in your mobile phase can have a significant impact on resolution. For example, in normal-phase, decreasing the percentage of the alcohol modifier will generally increase retention and may improve resolution.

  • Lower the Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.

  • Temperature Effects: Temperature can influence the enantioselectivity of the separation. Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves resolution.

Recommended Starting Conditions for Chiral HPLC Method Development
ParameterNormal PhasePolar OrganicReversed-Phase
Column Polysaccharide-based CSPPolysaccharide-based CSPPolysaccharide-based CSP
Mobile Phase n-Hexane / Isopropanol (90:10)Acetonitrile / Methanol (90:10)Acetonitrile / 20mM Ammonium Bicarbonate pH 9 (50:50)
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)None (buffered mobile phase)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 230 nmUV at 230 nmUV at 230 nm
Chiral HPLC Troubleshooting Logic

G start Start: Poor or No Separation csp Screen Different CSPs (e.g., Amylose, Cellulose based) start->csp mobile_phase Change Mobile Phase Mode (Normal, Polar, Reversed) start->mobile_phase additives Add/Change Mobile Phase Additive (e.g., DEA, TEA) csp->additives mobile_phase->additives optimization Optimize Mobile Phase Ratio, Flow Rate, and Temperature additives->optimization success Successful Separation optimization->success

Caption: Logical workflow for troubleshooting chiral HPLC separations.

Common Impurities and Their Removal

Q8: What are the likely impurities in my sample of (S)-8-chlorochroman-4-amine?

While the exact impurity profile depends on the synthetic route, some common impurities in the synthesis of related chroman derivatives include:

  • Unreacted Starting Materials: The precursors used in the synthesis.

  • The Unwanted (R)-enantiomer: This will be present in a racemic mixture before resolution.

  • Diastereomers: If there are other stereocenters in the molecule or if epimerization can occur.

  • Over-chlorinated or under-chlorinated species: Depending on the specifics of the synthesis.[10]

Q9: How can I remove non-chiral impurities?

Standard purification techniques can be employed before or after chiral resolution:

  • Aqueous Workup: An acid-base extraction can be very effective. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic amine into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.

  • Column Chromatography: Standard silica gel chromatography can be used to remove impurities with different polarities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective way to remove impurities.

References

  • PubChem. (n.d.). 8-Chloroisochroman-4-amine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • MySkinRecipes. (n.d.). (S)-8-Chlorochroman-4-amine hydrochloride. Retrieved January 19, 2026, from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved January 19, 2026, from [Link]

  • Wiley Online Library. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Biomedical Chromatography. Retrieved January 19, 2026, from [Link]

  • European Journal of Medicinal Chemistry. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2021). Strategies for chiral separation: from racemate to enantiomer. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). (S)-8-Methylchroman-4-amine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 19, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2019). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2021). Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2015). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Retrieved January 19, 2026, from [Link]

  • IJPPR. (2024). A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds. Retrieved January 19, 2026, from [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved January 19, 2026, from [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved January 19, 2026, from [Link]

  • Ascendex Scientific, LLC. (n.d.). 8-chlorochroman-4-amine. Retrieved January 19, 2026, from [Link]

Sources

Improving enantiomeric excess in the resolution of 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Resolution of 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

Welcome to the technical support center for the chiral resolution of 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing the enantiomeric excess (e.e.) of this crucial chiral intermediate. As your partner in scientific advancement, we go beyond mere protocols to explain the underlying principles that govern a successful resolution.

Core Principles: The Science of Diastereomeric Salt Resolution

The resolution of a racemic amine like 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine relies on a foundational principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[1][2][3] The entire process is a carefully controlled application of solubility differences.

The workflow involves two critical stages:

  • Diastereomer Formation: The racemic amine is reacted with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.

  • Fractional Crystallization: Due to their different physicochemical properties, one diastereomeric salt will be less soluble than the other in a specific solvent system. This allows for its selective crystallization.[4][5]

The success of the entire resolution hinges on maximizing the solubility difference between the two diastereomeric salts.

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer RacemicAmine Racemic Amine (R)-Amine + (S)-Amine Diastereomers Mixture of Diastereomeric Salts Salt 1: (R)-Amine-(R,R)-Acid Salt 2: (S)-Amine-(R,R)-Acid RacemicAmine->Diastereomers + ResolvingAgent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) ResolvingAgent->Diastereomers + in Solvent LessSoluble Less Soluble Salt Crystallizes (e.g., Salt 1) Diastereomers->LessSoluble Cooling / Anti-Solvent (Selective Precipitation) MoreSoluble More Soluble Salt Stays in Solution (Mother Liquor - e.g., Salt 2) PureEnantiomer Pure (R)-Amine LessSoluble->PureEnantiomer + Base (e.g., NaOH) + Extraction RecoveredAgent Recovered (R,R)-Acid LessSoluble->RecoveredAgent Acid/Base Workup

Caption: General workflow for diastereomeric salt resolution.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common challenges encountered during the resolution process in a practical Q&A format.

Q1: My enantiomeric excess (e.e.) is consistently low (<85%). What are the primary factors to investigate?

A low e.e. is the most frequent issue and typically points to insufficient differentiation between the two diastereomeric salts. The goal is to have one salt crystallize cleanly while the other remains in the mother liquor.

Causality: Low e.e. arises from either the co-precipitation of the more soluble diastereomer or the inclusion of the mother liquor in the filtered crystals.

Troubleshooting Workflow:

G Start Low e.e. (<85%) Detected CheckSolvent Is the solvent system optimal? Start->CheckSolvent CheckTemp Is the crystallization temperature too low or the cooling rate too fast? CheckSolvent->CheckTemp Yes SolventScreen Action: Perform a solvent screen. (See Protocol 1) CheckSolvent->SolventScreen No CheckPurity Is the resolving agent enantiomerically pure? CheckTemp->CheckPurity No OptimizeCooling Action: Slow down cooling rate. Try isothermal crystallization. CheckTemp->OptimizeCooling Yes CheckWashing Is the crystal washing procedure effective? CheckPurity->CheckWashing Yes VerifyAgent Action: Verify purity of resolving agent by polarimetry or chiral chromatography. CheckPurity->VerifyAgent No OptimizeWash Action: Wash with a cold solvent in which the salt has low solubility. CheckWashing->OptimizeWash No Recrystallize Final Step: Recrystallize the diastereomeric salt to upgrade purity. CheckWashing->Recrystallize Yes SolventScreen->Recrystallize OptimizeCooling->Recrystallize VerifyAgent->Recrystallize OptimizeWash->Recrystallize

Caption: Troubleshooting decision tree for low enantiomeric excess.

Actionable Steps:

  • Re-evaluate the Solvent System: The solvent is the most critical variable.[6] A suboptimal solvent may not provide a sufficient solubility difference. Screen a range of solvents with varying polarities (e.g., alcohols, ketones, esters, and their mixtures with water or anti-solvents like heptane).[7][8]

  • Optimize the Cooling Profile: Rapid cooling can cause the more soluble diastereomer to crash out of solution along with the desired product.[7] Try a slower, linear cooling ramp or hold the solution at a specific temperature for an extended period (isothermal crystallization).

  • Improve Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove residual mother liquor, which is rich in the undesired diastereomer.

  • Recrystallization: A powerful technique to upgrade purity. Dissolve the isolated diastereomeric salt in a minimal amount of hot solvent and re-crystallize. This often yields a product with significantly higher diastereomeric (and thus enantiomeric) excess.[9]

Q2: I'm not getting any crystals to form, even after cooling.

Causality: This indicates that the concentration of the less soluble diastereomeric salt has not reached the point of supersaturation required for nucleation.[8]

Solutions:

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the salts.[8]

  • Use an Anti-Solvent: Gradually add a solvent in which the diastereomeric salts are poorly soluble (e.g., heptane, MTBE). This will reduce the overall solubility and induce precipitation.

  • Seeding: If you have a small amount of the desired pure diastereomeric salt from a previous batch, add a single crystal to the supersaturated solution. This provides a template for crystal growth and can dramatically speed up crystallization.[8]

  • Lower the Temperature: While rapid cooling can be detrimental to purity, sometimes a lower final temperature is needed to induce crystallization.[10][11]

Q3: The yield of my desired diastereomeric salt is very low.

Causality: This usually means the "less soluble" diastereomeric salt is still too soluble in your chosen solvent system, leaving a significant amount in the mother liquor.

Solutions:

  • Solvent System Re-evaluation: As with low e.e., the solvent is key. You need a system where the desired salt has low, but not zero, solubility, while the other salt is highly soluble. Refer to the solvent screening data table below for an example.

  • Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the purity of the initial crop of crystals, as there isn't enough resolving agent to form a salt with all of the undesired enantiomer. This is a trade-off between yield and purity.

  • Recycle the Mother Liquor: The unwanted enantiomer remains in the mother liquor. It can be recovered, racemized back to the starting material, and reintroduced into the process, thereby improving the overall process yield.[9][12]

FAQs: Planning for a Successful Resolution

Q: How do I select the right chiral resolving agent?

The choice of resolving agent is critical. For a basic amine like yours, you should use a chiral acid.

  • Common Choices: Derivatives of tartaric acid (e.g., Di-p-toluoyl-tartaric acid), mandelic acid, or camphor-10-sulfonic acid are excellent starting points.[2]

  • Screening: The best approach is empirical. Screen a small panel of commercially available, enantiomerically pure chiral acids to see which one provides a crystalline salt with your amine.[13] The ideal agent will form a salt that crystallizes easily and has a large solubility difference compared to its diastereomer.

Q: What is the impact of temperature on the resolution process?

Temperature is a double-edged sword. It directly controls solubility and can influence the kinetic and thermodynamic outcomes of crystallization.

  • Solubility: Higher temperatures increase the solubility of the diastereomeric salts, which is necessary for the initial dissolution.

  • Enantioselectivity: In many systems, lower crystallization temperatures lead to higher enantioselectivity.[11] However, this is not a universal rule and must be determined experimentally.[10][14]

  • Kinetics: The rate of cooling affects crystal size and purity. Slower cooling generally favors the formation of larger, purer crystals.

Q: Should I be concerned about the stoichiometry between my amine and the resolving agent?

Yes. While a 1:1 molar ratio is the theoretical starting point for a monoprotic acid and a monoamine, this is an important variable to optimize.

  • 1:1 Ratio: A good starting point for initial screening.

  • Sub-stoichiometric (e.g., 0.5 eq. of acid): This ensures that only half of the racemic amine can form a salt. If the desired diastereomer is significantly less soluble, it will precipitate with high purity, leaving the unreacted desired enantiomer and the undesired salt in solution. This prioritizes purity over initial yield.

Data Presentation & Protocols

Table 1: Example Solvent Screening Data

This table illustrates hypothetical results from a solvent screening experiment to optimize the resolution. The goal is to find a solvent that maximizes both yield and diastereomeric excess (d.e.).

Solvent System (v/v)Yield of Crystals (%)Diastereomeric Excess (d.e.) (%)Comments
Isopropanol (IPA)6575Moderate yield, moderate purity.
Ethanol (95%)5092Good purity, but lower yield.
Acetone2598Excellent purity, but very low yield.
Ethyl Acetate1580Poor yield and purity.
IPA / Water (9:1) 42 99 Optimal balance: high purity, acceptable yield.
TolueneNo CrystalsN/ASalts are too soluble.
HeptaneOiled outN/ASalts are insoluble.

Note: Diastereomeric excess of the salt is a direct proxy for the enantiomeric excess of the amine after liberation.

Protocol 1: Screening for Optimal Crystallization Conditions

Objective: To identify a solvent system and temperature profile that maximizes the yield and diastereomeric purity of the desired salt.

Methodology:

  • Salt Formation: In separate vials, dissolve 1.0 equivalent of racemic 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine and 1.0 equivalent of the chosen chiral resolving agent (e.g., (R,R)-Tartaric Acid) in a minimal amount of a soluble solvent like methanol.

  • Solvent Removal: Evaporate the methanol to obtain the solid diastereomeric salt mixture.[8]

  • Addition of Screening Solvents: To each vial, add a fixed volume (e.g., 10 mL per gram of salt mixture) of a different screening solvent or solvent mixture from Table 1.

  • Equilibration: Heat the sealed vials until all solids dissolve. Then, allow them to cool slowly to room temperature over 4-6 hours, followed by further cooling to 4°C for 12 hours.

  • Isolation & Analysis:

    • If crystals have formed, isolate them by filtration.

    • Wash the crystals with a small amount of the cold screening solvent.

    • Dry the crystals and determine the yield.

    • Analyze the diastereomeric purity of the solid crystals (and optionally, the mother liquor) by a suitable method like chiral HPLC or by liberating the amine and measuring its e.e.[8]

Protocol 2: Liberation of the Free Amine from the Diastereomeric Salt

Objective: To recover the enantiomerically pure amine from the purified salt.

Methodology:

  • Dissolution: Dissolve the purified diastereomeric salt in water.

  • Basification (Salt Breaking): Add a base (e.g., 1M NaOH solution) dropwise while stirring until the pH is >11. This neutralizes the acidic resolving agent and liberates the free amine.[8]

  • Extraction: Extract the aqueous layer multiple times (e.g., 3x) with an immiscible organic solvent like dichloromethane or ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified enantiopure amine.

  • Analysis: Confirm the chemical identity (e.g., by NMR) and determine the final enantiomeric excess by chiral HPLC.

References

  • Effect of temperature on the enantiomeric excess using the constant ν1... - ResearchGate. Available at: [Link]

  • Using the nature of the achiral solvent to orient chiral resolution - RSC Publishing. Available at: [Link]

  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PubMed Central. Available at: [Link]

  • Potential of Chiral Solvents for Enantioselective Crystallization. 2. Evaluation of Kinetic Effects - ACS Publications. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. Available at: [Link]

  • Enantiomeric excess E as a function of the number of temperature cycles... - ResearchGate. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Available at: [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. Available at: [Link]

  • Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies - NIH. Available at: [Link]

  • Kinetic resolution of amines - Bode Research Group. Available at: [Link]

  • Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined | LCGC International - Chromatography Online. Available at: [Link]

  • (PDF) The potential of chiral solvents in enantioselective crystallization - ResearchGate. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster - MDPI. Available at: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • Resolution (Separation) of Enantiomers - Chemistry Steps. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. Available at: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. Available at: [Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution | Crystal Growth & Design. Available at: [Link]

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Stability issues and degradation of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and troubleshooting of this chiral intermediate. Our goal is to equip you with the necessary knowledge to mitigate degradation and ensure the integrity of your experiments.

I. Compound Overview and Intrinsic Stability

This compound is a key chiral intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its stereospecificity is crucial for achieving high enantioselectivity in drug formulations, which can lead to improved efficacy and reduced side effects.[1] The inherent structure of this compound, featuring a chlorinated aromatic ring, a secondary amine, and a cyclic ether, presents a unique set of stability challenges that must be carefully managed.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the handling and use of this compound, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent analytical results (e.g., varying purity, unexpected peaks in HPLC) 1. Degradation due to improper storage: Exposure to air, moisture, or light can initiate degradation pathways. 2. Contamination: Cross-contamination from glassware or other reagents. 3. Inappropriate solvent: Use of reactive or wet solvents for dissolution.1. Verify storage conditions: Ensure the compound is stored at room temperature under a dry, inert atmosphere and protected from light.[1] 2. Use dedicated and thoroughly dried glassware. 3. Employ high-purity, anhydrous, and non-reactive solvents for sample preparation.
Discoloration of the compound (e.g., yellowing or browning) Oxidative degradation: The secondary amine and the electron-rich aromatic ring are susceptible to oxidation, which can lead to the formation of colored impurities.1. Minimize exposure to air: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. 2. Store in amber vials or protect from light to prevent photo-oxidation. 3. Purge solvents with an inert gas before use.
Poor solubility or presence of particulates 1. Formation of insoluble degradation products: Certain degradation pathways can lead to polymerization or the formation of less soluble compounds. 2. Salt formation/precipitation: Interaction with acidic impurities in the solvent or atmosphere.1. Filter the solution through a compatible syringe filter (e.g., PTFE) before use. 2. Consider using a different, high-purity solvent. 3. If salt formation is suspected, a mild, non-aqueous base may be used to neutralize, but this should be done with caution as it may promote other degradation pathways.
Loss of chiral purity over time Racemization: While less common for this specific structure under normal conditions, extreme pH or heat could potentially lead to racemization.1. Avoid exposure to strong acids or bases. 2. Store at controlled room temperature and avoid excessive heat. 3. Regularly check chiral purity using a suitable chiral HPLC method.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the functional groups present in the molecule, the primary degradation pathways are anticipated to be oxidation and hydrolysis . The secondary amine is susceptible to oxidation, potentially forming N-oxides or other oxidized species. The chlorinated benzopyran ring can also undergo oxidative degradation. While the ether linkage is generally stable, it can be susceptible to cleavage under harsh acidic conditions.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound, particularly in its hydrochloride salt form, should be stored at room temperature in a tightly sealed container under a dry atmosphere .[1] For the free base, which is more susceptible to oxidation, storage under an inert atmosphere (nitrogen or argon) is highly recommended. Protection from light is also a critical factor in preventing photodegradation.

Q3: How can I monitor the stability of my sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the purity and degradation of the compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. The method should be validated to ensure it can separate the parent compound from any potential degradation products.

Q4: I am observing new, unknown peaks in my HPLC analysis after a reaction. How can I determine if they are degradation products?

A4: To identify if new peaks are degradation products, you can perform a forced degradation study. This involves subjecting a sample of the compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to intentionally generate degradation products. The retention times of the peaks generated in the forced degradation study can then be compared to the unknown peaks in your experimental sample. Mass spectrometry (MS) coupled with HPLC can be used to determine the mass of the unknown peaks and help in their structural elucidation.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes. As with all chlorinated aromatic compounds, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[2] All handling should be performed in a well-ventilated fume hood.[2] In case of skin or eye contact, flush immediately with copious amounts of water.[2] Refer to the Safety Data Sheet (SDS) for complete safety information.

IV. Experimental Protocols

Protocol 1: General Handling Procedure for Air-Sensitive Samples

This protocol outlines the best practices for handling this compound to minimize exposure to air and moisture.

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).

  • Inert Atmosphere: Conduct all transfers and manipulations within a glove box or using Schlenk line techniques.

  • Solvent Preparation: Use anhydrous solvents that have been purged with an inert gas.

  • Transfer: For liquid transfers, use a gas-tight syringe that has been flushed with inert gas. For solid transfers, perform them under a positive pressure of inert gas.

  • Sealing: Seal all containers with septa or tightly fitting caps and wrap with Parafilm® for extra protection.

Protocol 2: Forced Degradation Study Workflow

This workflow provides a general procedure for conducting a forced degradation study to identify potential degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC Photo Photostability (ICH Q1B conditions) Photo->HPLC Compare Compare stressed samples to control HPLC->Compare Identify Identify & Characterize Degradation Products Compare->Identify Compound Prepare solutions of This compound Compound->Acid Expose to stress Compound->Base Expose to stress Compound->Oxidation Expose to stress Compound->Thermal Expose to stress Compound->Photo Expose to stress Control Unstressed Control Sample Compound->Control Control->HPLC

Caption: Workflow for a forced degradation study.

V. Potential Degradation Pathways

The following diagram illustrates the hypothetical primary degradation pathways of this compound based on its chemical structure and general degradation mechanisms of similar compounds.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Harsh Acidic Conditions) Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (e.g., H₂O₂) Ring_Oxidation Aromatic Ring Hydroxylation/Oxidation Parent->Ring_Oxidation Oxidation Ring_Opening Ether Cleavage/ Ring Opening Parent->Ring_Opening Strong Acid/ H₂O

Caption: Potential degradation pathways.

VI. References

  • (S)-8-Chlorochroman-4-amine hydrochloride. MySkinRecipes. Available at: [Link]

  • The Manipulation of Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Drug degradation pathways. Pharmacy 180. Available at: [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of (S)-8-chlorochroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust and scalable synthesis of (S)-8-chlorochroman-4-amine. This chiral amine is a critical building block in the development of numerous pharmaceutical agents, particularly those targeting the central nervous system.[1][2] The stereochemistry at the C4 position is paramount for biological activity, making its controlled synthesis a key challenge for researchers and process chemists.

This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles and field-proven experience. We will delve into the nuances of the common synthetic routes, focusing on anticipating and resolving the challenges that arise when transitioning from bench-scale to pilot-plant or manufacturing scale.

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Issue 1: Poor Enantioselectivity in the Asymmetric Reduction of 8-Chlorochroman-4-one

Q: My asymmetric reduction of 8-chlorochroman-4-one is yielding (S)-8-chlorochroman-4-ol with low enantiomeric excess (ee). What are the likely causes and how can I improve the stereoselectivity?

A: Achieving high enantioselectivity is the cornerstone of this synthesis. Low ee is a common hurdle and typically points to suboptimal catalyst performance or reaction conditions. Let's break down the potential causes and solutions:

  • Suboptimal Catalyst System: The choice of catalyst and ligand is paramount. For Corey-Bakshi-Shibata (CBS) reductions, the structure of the oxazaborolidine catalyst is critical.[3] For transfer hydrogenation, the pairing of the metal precursor (e.g., Ru, Rh) with the chiral ligand dictates the stereochemical outcome.[4][5]

    • Solution:

      • Catalyst/Ligand Screening: If you are using a commercially available catalyst, consider screening a panel of related catalysts with different steric and electronic properties.

      • In Situ Catalyst Generation: For CBS reductions, consider generating the oxazaborolidine catalyst in situ from a chiral lactam alcohol and borane. This can sometimes provide more reproducible results than using an aged, isolated catalyst.[3]

      • Biocatalysis: Explore the use of ketoreductase (KRED) enzymes. Biocatalysis often offers exceptional enantioselectivity under mild conditions and is increasingly viable for large-scale production.[6][7]

  • Catalyst Poisoning: The catalyst, used in small quantities, is highly susceptible to impurities in the starting material, solvents, or from the reaction vessel itself. Nitrogen-containing compounds or other Lewis bases can act as poisons.[8]

    • Solution:

      • Purity of Starting Materials: Ensure the 8-chlorochroman-4-one is of high purity. Recrystallization or flash chromatography of the starting material may be necessary.

      • Solvent Purity: Use anhydrous, high-purity solvents. Traces of water can hydrolyze the borane reagent in CBS reductions.

      • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation or reaction with atmospheric moisture.

  • Incorrect Reaction Temperature: The enantioselectivity of many asymmetric reactions is highly temperature-dependent.

    • Solution: A temperature optimization study is recommended. While lower temperatures often favor higher enantioselectivity, there can be a non-linear effect where excessively low temperatures reduce catalyst activity and selectivity.[3]

Issue 2: Low Yield and Incomplete Conversion

Q: I'm struggling with low yields during the scale-up of the reduction step. My reaction either stalls or produces significant byproducts. What should I investigate?

A: Low yield on scale-up is a multifaceted problem that can derail a project. Let's diagnose the common culprits:

  • Inefficient Mixing: As reaction volume increases, ensuring homogenous mixing becomes critical. Poor mixing can lead to localized "hot spots" or areas of high substrate/reagent concentration, promoting side reactions.

    • Solution:

      • Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring.

      • Baffled Reactor: Utilize a baffled reactor to ensure efficient mixing and prevent vortex formation.

  • Reagent Addition Rate: The rate of addition of the reducing agent (e.g., borane solution, hydrogen source for transfer hydrogenation) is crucial. A rapid addition can cause an exotherm that is difficult to control on a larger scale, leading to byproduct formation.

    • Solution: Add the reducing agent slowly and subsurface if possible, while carefully monitoring the internal reaction temperature.

  • Stoichiometry of the Reducing Agent: While a slight excess of the hydride source is common, a large excess should be avoided as it can complicate the workup and lead to the formation of impurities.[6]

    • Solution: Carefully titrate the reducing agent or use a precisely measured amount based on small-scale optimization runs.

Table 1: Comparison of Asymmetric Reduction Methods for Scale-Up

MethodTypical ReagentsProsCons on Scale-Up
CBS Reduction Oxazaborolidine catalyst, Borane (BH₃)High ee for many ketones, predictable stereochemistry.[3]Moisture sensitive, flammable borane reagents, potential for low reproducibility with aged catalysts.[3][6]
Asymmetric Transfer Hydrogenation (ATH) Ru(II) or Rh(I) catalyst with a chiral ligand (e.g., TsDPEN), Formic acid or isopropanol as H₂ source.[4][5]Avoids high-pressure H₂, uses cheaper reductants, often high catalyst turnover.[4]Catalyst can be sensitive to air and impurities; requires careful ligand selection.[5]
Biocatalytic Reduction Ketoreductase (KRED) enzyme, Cofactor (NAD(P)H), Cofactor recycling system (e.g., glucose/GDH).[9]Very high enantioselectivity, mild aqueous conditions, environmentally friendly.[7]Enzyme cost and stability, potential for substrate/product inhibition, requires process optimization for cofactor recycling.[9]
Issue 3: Difficulties in the Conversion of the Chiral Alcohol to the Amine

Q: I have successfully synthesized the (S)-8-chlorochroman-4-ol with high ee, but I am facing challenges in converting it to the desired (S)-8-chlorochroman-4-amine. What are the best strategies for this transformation on a larger scale?

A: This is a critical step that can be prone to racemization or side reactions if not handled carefully. Here are two common, scalable approaches:

  • Mitsunobu Reaction followed by Azide Reduction:

    • Workflow: The alcohol is first converted to an azide using reagents like diphenylphosphoryl azide (DPPA) or diethyl azodicarboxylate (DEAD)/triphenylphosphine and an azide source. The resulting azide is then reduced to the amine, typically via catalytic hydrogenation (e.g., H₂/Pd-C).

    • Challenges & Solutions:

      • Safety: Metal azides are highly toxic and potentially explosive.[10] Using DPPA can be a safer alternative.[11]

      • Epimerization: The Mitsunobu reaction proceeds with inversion of configuration. Ensure your starting alcohol has the correct stereochemistry.

      • Purification: Triphenylphosphine oxide, a byproduct of the Mitsunobu reaction, can be difficult to remove. Optimization of the crystallization or extraction procedure is key.

  • Mesylation/Tosylation followed by Nucleophilic Substitution:

    • Workflow: The alcohol is converted to a good leaving group (mesylate or tosylate). This is followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent) and subsequent deprotection if necessary.

    • Challenges & Solutions:

      • Side Reactions: Elimination to form the corresponding chromene is a potential side reaction. Use of a non-nucleophilic base and careful temperature control during the mesylation/tosylation step is important.

      • Racemization: The SN2 substitution with the amine source should proceed with inversion of configuration. Ensure conditions that favor this mechanism are used.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the precursor, 8-chlorochroman-4-one?

A1: A common and scalable route is the intramolecular Friedel-Crafts acylation (cyclization) of 3-(2-chlorophenoxy)propanoic acid.[12] This precursor is typically prepared from 2-chlorophenol and a three-carbon synthon like acrylic acid or β-propiolactone.[12] A key challenge in the cyclization step on a large scale is preventing intermolecular side reactions, which can be mitigated by using high-dilution conditions.[12]

Q2: My final product, (S)-8-chlorochroman-4-amine, is an oil and difficult to handle and purify. What can I do?

A2: It is common for chiral amines to be oils or low-melting solids. The standard practice is to convert the free amine into a crystalline salt, such as the hydrochloride[1][2] or tartrate salt. This dramatically improves the handling properties and provides an excellent opportunity for purification through recrystallization. The salt formation can often remove minor impurities and in some cases, enhance the enantiomeric excess if a chiral acid is used for resolution.

Q3: I am considering a biocatalytic route using a transaminase. What are the key considerations for scale-up?

A3: Using an amine transaminase (ATA) to directly convert 8-chlorochroman-4-one to the amine is an excellent strategy.[9][13] Key considerations for scale-up include:

  • Equilibrium Shift: The transamination reaction is reversible. To drive it towards the desired amine product, the ketone byproduct (often acetone from the commonly used isopropylamine donor) must be removed, or a large excess of the amine donor must be used.[13]

  • Enzyme Immobilization: For large-scale processes, immobilizing the enzyme on a solid support can enhance its stability, simplify product separation, and allow for enzyme reuse, which is crucial for process economics.[9]

  • Cofactor: ATAs require pyridoxal 5'-phosphate (PLP) as a cofactor. Ensure it is present in sufficient concentration.

Q4: How do I monitor the progress and purity of my reactions effectively during scale-up?

A4: While Thin Layer Chromatography (TLC) is useful for quick checks, on-scale production requires more robust analytical methods.

  • High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for monitoring reaction conversion and identifying impurities.

  • Chiral HPLC: A dedicated chiral HPLC method is essential to determine the enantiomeric excess (ee) of your chiral alcohol and final amine product. Developing a reliable chiral separation method early is critical.[14]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural confirmation of intermediates and the final product.

  • Gas Chromatography (GC): For volatile compounds or certain intermediates, GC can be a powerful tool for purity assessment.

Visualizing the Process: Key Workflows

Diagram 1: General Synthetic Pathway

This diagram outlines the common synthetic approach from the chromanone precursor to the final chiral amine.

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Reduction cluster_2 Amination 8_chloro_chromanone 8-Chlorochroman-4-one chiral_alcohol (S)-8-Chlorochroman-4-ol 8_chloro_chromanone->chiral_alcohol Asymmetric Reduction (e.g., CBS, ATH, KRED) final_product (S)-8-Chlorochroman-4-amine chiral_alcohol->final_product Conversion to Amine (e.g., Mitsunobu/Reduction)

Caption: High-level synthetic workflow.

Diagram 2: Troubleshooting Low Enantioselectivity

This decision tree provides a logical path for troubleshooting poor stereochemical control.

G start Low Enantiomeric Excess (ee) catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions purity Check Reagent/Substrate Purity start->purity screen_catalyst Screen different catalysts/ligands catalyst->screen_catalyst in_situ Use in situ catalyst generation catalyst->in_situ biocatalysis Consider biocatalytic route (KRED) catalyst->biocatalysis temp Optimize temperature conditions->temp conc Check concentration effects conditions->conc purify_sm Purify starting material purity->purify_sm dry_solvents Use anhydrous solvents purity->dry_solvents end_node High ee Achieved screen_catalyst->end_node in_situ->end_node biocatalysis->end_node temp->end_node conc->end_node purify_sm->end_node dry_solvents->end_node

Caption: Decision tree for low ee troubleshooting.

References

  • [WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.

Sources

Technical Support Center: Purification of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this chiral amine with high purity.

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemical purity is often critical for the efficacy and safety of the final active pharmaceutical ingredient (API). The common synthetic route to this compound involves the reductive amination of 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one. This process, while effective, can lead to a variety of impurities that necessitate robust purification strategies. This guide will walk you through common challenges and provide validated protocols to overcome them.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: My final product is contaminated with the starting ketone (8-chloro-3,4-dihydro-2H-1-benzopyran-4-one).

Cause: This is one of the most common impurities and arises from incomplete reductive amination. The reducing agent may have been consumed before the reaction went to completion, or the reaction time might have been insufficient.

Solution:

  • Acid-Base Extraction: This is the most effective method to separate the basic amine from the neutral ketone. The amine will be protonated and move into the aqueous phase, while the ketone remains in the organic phase.[1]

    Protocol: Acid-Base Extraction

    • Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Extract the organic solution with 1M hydrochloric acid (HCl). The this compound will form the hydrochloride salt and partition into the aqueous layer. The unreacted ketone will remain in the organic layer.

    • Separate the aqueous layer.

    • Wash the aqueous layer with fresh organic solvent to remove any residual ketone.

    • Basify the aqueous layer to a pH of >10 with a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate the amine salt and precipitate the free amine.

    • Extract the aqueous layer with fresh organic solvent (e.g., ethyl acetate or DCM) to recover the purified amine.

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

  • Chromatography: If the ketone impurity is present in small amounts, column chromatography on silica gel can be effective. A solvent system of dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (to prevent tailing of the amine) is a good starting point.

Problem 2: My product contains a significant amount of 8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol.

Cause: This impurity is the result of the reduction of the starting ketone by the reducing agent, a common side reaction in reductive aminations.[2] The choice of reducing agent can influence the extent of this side reaction.[2]

Solution:

  • Chromatography: Flash column chromatography is the most reliable method to separate the amine from the alcohol. The polarity difference between the two compounds is usually sufficient for good separation.

    Recommended Chromatography Conditions:

Stationary PhaseMobile PhaseGradient
Silica GelHeptane/Ethyl Acetate with 0.5% Triethylamine0% to 50% EtOAc
Silica GelDichloromethane/Methanol with 0.5% Triethylamine0% to 10% MeOH
  • Recrystallization: If the alcohol impurity is present at a moderate level, recrystallization of the amine or its salt may be effective.

Problem 3: The enantiomeric excess (e.e.) of my (4S)-amine is low.

Cause: This indicates either a non-stereoselective reduction or the presence of the undesired (4R)-enantiomer. Many synthetic routes produce a racemic mixture that requires a chiral resolution step.

Solution:

  • Diastereomeric Salt Formation and Recrystallization: This is a classical and highly effective method for resolving chiral amines on a larger scale.[3] The principle is to react the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[4]

    Protocol: Chiral Resolution via Diastereomeric Salt Formation

    • Dissolve the racemic 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

    • Add a solution of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid, in the same solvent.

    • Allow the mixture to stir, and one of the diastereomeric salts should preferentially crystallize out of the solution.

    • Filter the solid salt and wash it with a small amount of cold solvent.

    • The enantiomeric excess of the crystallized salt can be checked by chiral HPLC. If necessary, the salt can be recrystallized to improve its purity.

    • Once the desired diastereomeric purity is achieved, the salt is treated with a base (e.g., NaOH) to liberate the free amine.

    • The free amine is then extracted into an organic solvent, dried, and concentrated.

    Workflow for Chiral Resolution

    Caption: Workflow for the chiral resolution of amines.

  • Preparative Chiral Chromatography: For smaller scales or when diastereomeric salt formation is challenging, preparative chiral HPLC or SFC (Supercritical Fluid Chromatography) can be used for direct separation of the enantiomers.[1][5][6]

Problem 4: My product might be racemizing during workup or purification.

Cause: While 4-aminochromanes are generally stable, prolonged exposure to harsh acidic or basic conditions, or elevated temperatures, could potentially lead to racemization, although this is not a very common issue under standard purification conditions.[7][8][9][10]

Solution:

  • Mild Conditions: Use mild acids and bases for extraction and handle the material at or below room temperature whenever possible.

  • Avoid Prolonged Exposure: Minimize the time the amine is in a strongly acidic or basic solution.

  • Monitor Chiral Purity: Regularly check the enantiomeric excess using chiral HPLC throughout the purification process to identify any steps that might be causing racemization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The free amine is often an oil or a low-melting solid. It is generally easier to recrystallize its hydrochloride salt.[1] Good solvent systems for the recrystallization of amine hydrochlorides include ethanol/diethyl ether, isopropanol/heptane, or methanol/ethyl acetate.[4][5] For the free base, if it is a solid, you could try non-polar solvents like heptane or cyclohexane with a more polar co-solvent like ethyl acetate or acetone.[4][5]

Q2: How can I monitor the progress of the purification?

A2: A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy should be used.

  • TLC: Useful for quickly assessing the separation of the amine from less polar impurities like the starting ketone. A typical mobile phase would be ethyl acetate/heptane (e.g., 1:1) with a few drops of triethylamine. The spots can be visualized with UV light and/or a ninhydrin stain (for the amine).

  • HPLC: Achiral HPLC can be used to determine the purity with respect to non-chiral impurities. Chiral HPLC is essential for determining the enantiomeric excess.

  • NMR: ¹H NMR is crucial for confirming the structure of the final product and ensuring the absence of proton signals from impurities.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: this compound and its intermediates should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Decision Tree for Purification Strategy

Purification Strategy start Crude Product check_impurities Analyze Impurity Profile (TLC, HPLC, NMR) start->check_impurities ketone_present Ketone Impurity Present? check_impurities->ketone_present alcohol_present Alcohol Impurity Present? ketone_present->alcohol_present No acid_base Acid-Base Extraction ketone_present->acid_base Yes enantiomeric_purity Low Enantiomeric Excess? alcohol_present->enantiomeric_purity No chromatography1 Column Chromatography alcohol_present->chromatography1 Yes chiral_resolution Diastereomeric Salt Resolution enantiomeric_purity->chiral_resolution Yes (Large Scale) prep_hplc Preparative Chiral HPLC/SFC enantiomeric_purity->prep_hplc Yes (Small Scale) final_product Pure (4S)-Amine enantiomeric_purity->final_product No acid_base->alcohol_present chromatography1->enantiomeric_purity chromatography2 Column Chromatography chiral_resolution->final_product prep_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. (2023-02-19). [Link]

  • Corcoran, P. Separation and purification of cis and trans isomers. US3880925A.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19). [Link]

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018-03-23). [Link]

  • 7.4 Racemization Assays. [Link]

  • Reddit. Recrystallization with two solvents. (2019-12-18). [Link]

  • Herbrandson, H. F. Separation of cis and trans isomers. US2850549A.
  • ResearchGate. Racemization in amino acids?. (2017-02-28). [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Shao, Y. et al. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. (2005). [Link]

  • Kirby, A. J. Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • Chemistry Steps. Cis and Trans Isomers. [Link]

  • BGB Analytik. CHIRAL Handbook. [Link]

  • Airoldi, V. et al. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]

  • Wikipedia. Cis–trans isomerism. [Link]

  • Desireddy, N. R. et al. An Efficient Synthesis of Milnacipran Hydrochloride via Reductive Amination of Aldehyde. Journal of Chemistry. (2017). [Link]

  • Myers, A. Myers Chem 115. [Link]

  • US20050230660A1. Chiral 3,4-dihydro-2h-pyran compounds.
  • SpectraBase. (4S)-3,4-Dihydro-2H-1-benzopyran-4-amine. [Link]

  • ResearchGate. Racemization of amino acids under natural conditions: part 4-racemization always exceeds the rate of peptide elongation in aqueous solution. (2022-11-06). [Link]

Sources

Technical Support Center: Optimization of Chiral HPLC Separation for Benzopyranamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of benzopyranamine enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of developing robust and efficient chiral HPLC methods. Benzopyranamines, a class of compounds featuring a core benzopyran structure with a chiral amine center, are of significant interest in medicinal chemistry. As with most chiral molecules, their enantiomers can exhibit vastly different pharmacological and toxicological profiles, making their accurate separation and quantification a regulatory and scientific necessity.[1][2]

Enantiomers possess identical physicochemical properties in an achiral environment, which makes their separation impossible on standard reversed-phase columns like a C18.[1][3][4] Chiral separation relies on creating a temporary, diastereomeric relationship between the analyte enantiomers and a chiral selector, most commonly one that is part of the chiral stationary phase (CSP).[5][6] This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to streamline your method development process.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of a successful chiral separation strategy.

Q1: What is the core principle behind chiral separation on a Chiral Stationary Phase (CSP)?

A: The fundamental mechanism is the formation of transient, diastereomeric complexes between the individual enantiomers of your benzopyranamine and the chiral selector of the stationary phase.[5][7][8] For a separation to occur, the complexes formed with the R- and S-enantiomers must have different energies of interaction, leading to one being retained on the column longer than the other.[7]

This is often explained by the "three-point interaction model," which posits that for effective chiral recognition, at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole forces) must occur between one of the enantiomers and the CSP.[7] Its mirror image will not be able to establish all three of these interactions simultaneously in the same favorable way, leading to a difference in binding affinity and, consequently, chromatographic separation.

Q2: How do I choose the best starting column for my benzopyranamine compound?

A: Predicting the ideal CSP for a novel compound is notoriously difficult and often requires an empirical screening approach.[9][10] However, for benzopyranamines and other chiral amines, polysaccharide-based CSPs are the industry standard and the most logical starting point.[11]

  • Why Polysaccharide CSPs? These columns, which are derivatives of cellulose or amylose, offer a very high "hit rate" or probability of achieving separation for a broad range of chemical structures.[5][12] Their complex three-dimensional structures create "chiral pockets" that provide the necessary multiple interaction points (hydrogen bonding, π-π, steric interactions) for successful chiral recognition.[2][5]

  • Screening Strategy: A robust initial screen should include at least two to three columns with complementary selectivities, such as an amylose-based CSP (e.g., CHIRALPAK® IA/AD) and a cellulose-based CSP (e.g., CHIRALCEL® OB/OD).[13]

Q3: What chromatographic modes can I use, and which is best for a basic compound like benzopyranamine?

A: Polysaccharide CSPs are versatile and can be operated in several modes. The choice depends on the solubility of your analyte and the desired selectivity.[12][14]

  • Normal Phase (NP): Uses non-polar solvents like hexane or heptane with a polar alcohol modifier (e.g., isopropanol, ethanol).

    • Pros: Often provides the highest selectivity and resolution for chiral separations.

    • Cons: Analyte solubility can be a problem for more polar benzopyranamines. Traces of water can dramatically alter reproducibility.[15]

  • Reversed-Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol.

    • Pros: Excellent for polar compounds, compatible with MS detection, and generally robust.

    • Cons: May offer lower chiral selectivity compared to NP.

  • Polar Organic Mode (POM): Uses 100% organic solvents like acetonitrile or methanol, often with additives.

    • Pros: A good compromise that often provides unique selectivity and can be suitable for MS detection. Excellent for analytes with poor solubility in either NP or RP.

For benzopyranamines, starting with Normal Phase is often recommended to maximize the chances of achieving high selectivity. If solubility is an issue, Polar Organic Mode is an excellent alternative.

Q4: Why are additives like DEA or TFA essential when separating amines?

A: Mobile phase additives are critical for achieving good peak shape and reproducible results, especially for ionizable compounds like benzopyranamines.[11][16]

  • Basic Additives (e.g., Diethylamine - DEA, Triethylamine - TEA): Benzopyranamines are basic. The amine functional group can interact strongly with residual acidic silanol groups on the silica surface of the column packing material. This secondary, non-chiral interaction leads to significant peak tailing. A small amount (typically 0.1-0.5%) of a basic additive in the mobile phase acts as a competitor, effectively masking these silanol groups and resulting in sharp, symmetrical peaks.[11][16]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Methanesulfonic Acid - MSA): While counterintuitive, acidic additives can also be highly effective. They can form an ion-pair with the basic analyte in the mobile phase.[17] This ion pair may then interact more favorably or differently with the CSP, sometimes dramatically improving or enabling a separation that was not possible with basic additives.[17]

Troubleshooting Guide

This section addresses common problems encountered during method development in a direct question-and-answer format.

Problem: No Separation (Single Peak)

Q: I'm injecting my racemic benzopyranamine, but I only see one sharp peak. What are my next steps?

A: This is a common starting point. A systematic approach is key.

  • Confirm the Basics: First, double-check that you are indeed using a chiral column and that it is installed correctly.

  • Screen Different CSPs: The primary reason for no separation is a lack of chiral recognition between your analyte and the chosen CSP. Your first action should be to screen your racemate on a different type of CSP (e.g., if you used a cellulose-based column, try an amylose-based one).[9][13]

  • Change the Separation Mode: The conformation of the polysaccharide selector, and thus its recognition ability, is highly dependent on the solvent environment.[5] If you started in Normal Phase (NP), try Polar Organic Mode (POM) or Reversed-Phase (RP). This is a powerful way to unlock different selectivities.

  • Alter the Mobile Phase Composition:

    • In NP: Change the alcohol modifier. The steric bulk and hydrogen bonding capability of the alcohol can significantly influence the interaction. If you are using isopropanol (IPA), switch to ethanol (EtOH) or vice-versa.[13][18]

    • In RP: Change the organic modifier (acetonitrile vs. methanol) and adjust the pH of the aqueous component with a suitable buffer.

  • Evaluate Additives: If you are using a basic additive, try an acidic one, or vice-versa. The nature of the analyte-CSP interaction can be completely altered by this change.[16][17]

Problem: Poor Resolution (Rs < 1.5)

Q: I can see two peaks or a shoulder, but they are not fully separated. How can I improve the resolution?

A: This is an excellent starting point, as you have already achieved partial separation. Optimization is now required.

  • Optimize Mobile Phase Strength: Fine-tune the concentration of your organic modifier. In NP, decreasing the percentage of the alcohol modifier will generally increase retention and often improve resolution, but this is not always the case. Perform a systematic study (e.g., for a Hexane/IPA system, try 90:10, 95:5, 98:2).

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min) increases the time the enantiomers spend interacting with the stationary phase, which can significantly enhance resolution.[9] This is often one of the simplest and most effective ways to improve a partial separation.

  • Adjust the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[19]

    • Lowering Temperature: Generally, decreasing the column temperature (e.g., from 25°C to 15°C or 10°C) reduces molecular motion and can lead to more stable diastereomeric complexes, increasing the energy difference between them and improving resolution.

    • Increasing Temperature: In some rare cases, increasing the temperature can improve resolution or even reverse the elution order.[19] It is always worth investigating.

  • Increase Column Length: If you have a second identical column, connecting them in series will double the column length (N), which increases resolution by a factor of ~1.4.[10]

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are broad and asymmetrical. What causes this and how can I fix it?

A: Poor peak shape compromises resolution and quantification accuracy. For basic compounds like benzopyranamines, tailing is the most common issue.

  • For Peak Tailing:

    • Optimize the Basic Additive: Tailing is most often caused by secondary interactions with acidic silanols.[11] If you are already using a basic additive like DEA, try increasing its concentration slightly (e.g., from 0.1% to 0.2%). You can also try a different basic additive, as some work better for specific analytes.[16]

    • Check Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing. Reduce the injection volume or the sample concentration and observe the effect on peak shape.

    • Match Sample Solvent to Mobile Phase: A mismatch between the sample solvent and the mobile phase (the "solvent effect") can cause peak distortion. Whenever possible, dissolve your sample directly in the mobile phase.[11]

  • For Peak Fronting:

    • Check for Overload: Fronting is a classic sign of mass overload on the column. Dilute your sample significantly and re-inject.

    • Column Health: In rare cases, fronting can indicate a physical problem with the column, such as a partially collapsed bed at the inlet.

Problem: Irreproducible Results

Q: My retention times and resolution are shifting between injections or on different days. Why?

A: Reproducibility is crucial for validated methods. Lack of it often points to equilibration or mobile phase issues.

  • Insufficient Column Equilibration: Chiral columns, particularly in NP, can take a long time to fully equilibrate with the mobile phase. When changing solvents, flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.

  • Additive "Memory Effect": CSPs can retain trace amounts of additives from previous runs, which can then alter the selectivity in subsequent analyses.[20] This is especially problematic when switching between acidic and basic additives. It is best practice to dedicate specific columns to either acidic or basic methods. If this is not possible, a rigorous, multi-solvent washing protocol is required.

  • Mobile Phase Volatility and Stability: In NP, the more volatile component (e.g., hexane) can evaporate over time, changing the composition and strength of the mobile phase. Prepare fresh mobile phase daily and keep the reservoir bottles capped.

  • Temperature Fluctuations: Uncontrolled ambient temperature changes can affect retention and selectivity. Use a thermostatted column compartment for all analyses to ensure a stable temperature.[19]

Visualized Workflows and Data

Chiral Method Development Workflow

The following diagram outlines a systematic workflow for developing a chiral separation method for a novel benzopyranamine compound.

Caption: A systematic workflow for chiral HPLC method development.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common issues.

Caption: A decision tree for troubleshooting common chiral separation issues.

Table 1: Recommended Initial Screening Conditions for Benzopyranamines
ParameterNormal Phase (NP)Polar Organic Mode (POM)Reversed-Phase (RP)
Primary Solvents n-Hexane or n-HeptaneAcetonitrile or MethanolWater with Buffer (e.g., Ammonium Bicarbonate, pH 7)
Modifier Isopropanol (IPA) or Ethanol (EtOH)Methanol or EthanolAcetonitrile or Methanol
Starting % Modifier 10-20%10-20% (if using ACN as primary)30-50%
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)0.1% DEA or appropriate buffer
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Rationale Maximizes potential for high selectivity.Good for solubility issues, offers unique selectivity.Best for highly polar analytes and MS-compatibility.

Experimental Protocols

Protocol 1: Initial CSP Screening in Normal Phase

This protocol describes a standardized procedure for screening a new benzopyranamine racemate on two different polysaccharide CSPs.

  • Column Selection:

    • Column A: Amylose-based CSP (e.g., Lux Amylose-1 or CHIRALPAK IA)

    • Column B: Cellulose-based CSP (e.g., Lux Cellulose-1 or CHIRALCEL OD-H)

  • Mobile Phase Preparation:

    • Mobile Phase 1 (MP1): n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)

    • Mobile Phase 2 (MP2): n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Sample Preparation:

    • Dissolve the benzopyranamine racemate in a 50:50 mixture of Hexane/IPA to a final concentration of 1 mg/mL. If solubility is low, use the minimum amount of a stronger solvent like Dichloromethane (DCM) and dilute with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength for the benzopyranamine chromophore.

  • Screening Procedure:

    • Run 1: Install Column A. Equilibrate with MP1 for at least 30 minutes (30 column volumes for a 250x4.6mm column). Inject the sample.

    • Run 2: Keeping Column A installed, switch to MP2. Equilibrate for 30 minutes. Inject the sample.

    • Run 3 & 4: Replace Column A with Column B. Repeat steps 5.1 and 5.2.

  • Evaluation: Analyze the four resulting chromatograms. Look for any peak splitting, shoulders, or baseline separation. The combination of column and mobile phase that gives the best result (highest resolution or selectivity factor α) is chosen for further optimization.

Protocol 2: Mobile Phase Optimization

This protocol is for fine-tuning the separation after identifying a promising column/solvent combination from the screening. Let's assume Column A with MP1 (Hexane/IPA/DEA) showed the best initial result.

  • Objective: To improve resolution (Rs) by optimizing the percentage of the alcohol modifier (IPA).

  • Mobile Phase Preparation:

    • Prepare a series of mobile phases with varying IPA content, keeping the DEA concentration constant at 0.1%.

      • MP-A: Hexane/IPA/DEA (95:5:0.1)

      • MP-B: Hexane/IPA/DEA (92:8:0.1)

      • MP-C: Hexane/IPA/DEA (90:10:0.1) - Initial condition

      • MP-D: Hexane/IPA/DEA (88:12:0.1)

  • Optimization Procedure:

    • Using the selected column (Column A), start with the mobile phase that has the lowest IPA concentration (MP-A). Equilibrate the column thoroughly.

    • Inject the sample and record the chromatogram, calculating retention factors (k), selectivity (α), and resolution (Rs).

    • Sequentially switch to MP-B, MP-C, and MP-D, ensuring adequate equilibration between each change. Inject the sample and record the results for each condition.

  • Data Analysis:

    • Plot Resolution (Rs) and Selectivity (α) against the % IPA in the mobile phase.

    • Identify the IPA concentration that provides the optimal balance between resolution and analysis time. Typically, lower percentages of IPA will increase retention and resolution, but also analysis time. Select the condition that provides baseline resolution (Rs ≥ 1.5) in the shortest acceptable time.

References

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. 5

  • Chiralpedia. Direct chiral HPLC separation on CSPs. 7

  • Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions. 9

  • Sigma-Aldrich. Basics of chiral HPLC. 21

  • Regis Technologies. 6 Top Chiral Chromatography Questions. 3

  • PubMed Central. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. 22

  • Phenomenex. Top 5 FAQ's About Chiral Columns. 12

  • Wikipedia. Chiral column chromatography. 8

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. 13

  • BenchChem. HPLC method for enantiomeric separation of chiral amines. 11

  • I.B.S. Analytical. Chiral HPLC Method Development. 15

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. 17

  • Chromatography Today. Trouble with chiral separations. 20

  • Element Lab Solutions. HPLC Chiral Columns. 6

  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development. 23

  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. 16

  • ResearchGate. 26 questions with answers in CHIRAL HPLC. 24

  • ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. 25

  • Phenomenex. Chiral HPLC Separations Guide. 10

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. 26

  • Chromatography Online. HPLC Solutions #66: Enantiomer Separations. 4

  • PubMed. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. 19

  • UNCW Institutional Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. 1

  • Chromatography Forum. Chiral separation problem. 27

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. 18

  • BenchChem. A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. 14

  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. 2

  • ResearchGate. Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. 28

  • ResearchGate. Chiral HPLC for efficient resolution of enantiomers. 29

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. 30

  • MDPI. Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam. 31

Sources

Preventing racemization of (S)-8-chlorochroman-4-amine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization During Synthetic Transformations.

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions for maintaining the stereochemical integrity of (S)-8-chlorochroman-4-amine, a critical chiral intermediate in pharmaceutical synthesis[1]. As Senior Application Scientists, we understand that unexpected racemization can lead to significant setbacks in research and development, impacting yield, biological activity, and purification efficiency. This resource combines mechanistic understanding with field-proven troubleshooting strategies to help you navigate these challenges effectively.

Troubleshooting Guide: Diagnosing Unwanted Racemization

This section addresses the most immediate questions that arise when a loss of enantiomeric excess (e.e.) is observed.

Q1: I've observed a significant drop in the enantiomeric excess of my (S)-8-chlorochroman-4-amine product. What are the most likely causes?

A1: Loss of stereochemical purity during a reaction involving a chiral amine is almost always linked to the formation of a planar, achiral intermediate[2][3]. For (S)-8-chlorochroman-4-amine, the primary racemization pathway involves the transient removal of the proton at the C4 position (the chiral center), leading to an achiral imine. Re-protonation can then occur from either face of the planar imine, resulting in a mixture of (S) and (R) enantiomers.

Several factors can promote this unwanted transformation:

  • Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases are the most common culprits.[2][4] They provide the necessary energy or catalytic pathway to deprotonate the chiral center.

  • Formation of Achiral Intermediates: Reaction mechanisms that proceed through planar intermediates, such as carbocations or enolates in adjacent positions, are inherently susceptible to racemization.[2]

  • Inappropriate Reagents: Certain reagents, especially in coupling reactions, can inadvertently promote the formation of racemizable intermediates.[2][5]

  • Equilibrium Processes: If a thermodynamically viable pathway exists for the interconversion of enantiomers, racemization can occur spontaneously over time, especially during prolonged reaction times or storage in certain solvents.[2]

Q2: My reaction seems to proceed with high fidelity, but I lose enantiopurity during the work-up or purification. How can I confirm and prevent this?

A2: This is a common issue, as the conditions during extraction and purification can be inadvertently harsh.

Diagnostic Workflow:

  • In-Process Control: Take a small aliquot of the crude reaction mixture (before any aqueous work-up) and carefully quench it under known neutral, mild conditions. Immediately analyze its enantiomeric excess via Chiral HPLC.

  • Post-Work-up Analysis: Analyze the e.e. of a sample after your standard work-up procedure (e.g., acid/base extraction).

  • Post-Purification Analysis: Analyze the e.e. of the final, purified product.

A significant drop in e.e. between steps 1 and 2 points to the work-up procedure. If the drop occurs between steps 2 and 3, your purification method (e.g., silica gel chromatography with an improper mobile phase) may be the cause.

Preventative Measures:

  • Avoid Strong Acids/Bases: During extractions, use mild acids (e.g., saturated ammonium chloride, dilute citric acid) and bases (e.g., saturated sodium bicarbonate) instead of concentrated HCl or NaOH. The pH of aqueous solutions should be carefully monitored, as racemization of amino acids has been shown to increase significantly at basic pH, particularly above 9.[6]

  • Temperature Control: Perform all extractions and solvent evaporations at low temperatures (e.g., 0 °C for extractions, <30-35 °C for rotary evaporation).

  • Chromatography: If using silica gel chromatography, which is acidic, consider deactivating it with a small percentage of a non-nucleophilic base like triethylamine in your eluent (e.g., 0.1-1%). Alternatively, use a different stationary phase like alumina (basic or neutral).

Frequently Asked Questions (FAQs)

This section provides a deeper dive into the mechanisms and preventative strategies.

Q1: What is the specific chemical mechanism leading to the racemization of (S)-8-chlorochroman-4-amine?

A1: The racemization of chiral primary amines like (S)-8-chlorochroman-4-amine typically proceeds through a reversible dehydrogenation-hydrogenation sequence, which generates a transient, achiral imine intermediate.[7] This can be catalyzed by acids, bases, or even transition metals.

  • Base-Catalyzed Mechanism: A base removes the proton from the nitrogen, and a subsequent rearrangement, often involving the abstraction of the C4 proton, leads to the formation of the 3,4-dihydro-2H-chromen-4-imine. This imine is planar at the C4 position and thus achiral. Protonation of this intermediate can then occur from either face, yielding a racemic mixture.[4]

  • Acid-Catalyzed Mechanism: An acid can protonate the amine, but subsequent steps can still lead to an achiral intermediate, often through an enol-like structure if a carbonyl is nearby, or other planar intermediates under specific conditions.[8][9]

Below is a diagram illustrating the general base-catalyzed racemization pathway via an imine intermediate.

G cluster_S (S)-Enantiomer cluster_I Achiral Intermediate cluster_R (R)-Enantiomer S_Amine (S)-8-chlorochroman-4-amine (Chiral) Imine Chromen-4-imine (Planar, Achiral) S_Amine->Imine + Base (-H⁺) - Base (+H⁺) Imine->S_Amine + H⁺ R_Amine (R)-8-chlorochroman-4-amine (Chiral) Imine->R_Amine + H⁺ R_Amine->Imine + Base (-H⁺) - Base (+H⁺)

Caption: Base-catalyzed racemization via a planar imine intermediate.

Q2: How should I select reaction parameters (solvent, temperature, pH) to minimize racemization risk?

A2: The optimal conditions are always a balance between reaction rate and stereochemical stability. The guiding principle is to use the mildest conditions possible that still afford a reasonable reaction rate.

ParameterLow Racemization Risk ConditionHigh Racemization Risk ConditionRationale
Temperature Sub-ambient to room temperature (e.g., -20 °C to 25 °C)Elevated temperatures (> 50 °C)Higher temperatures provide the activation energy needed to form the achiral intermediate.[2]
pH / Catalyst Near-neutral (pH 6-8), use of non-ionic bases (e.g., DIPEA), or specific "racemization-free" coupling agents.[5]Strong acids (e.g., conc. HCl, TfOH) or strong bases (e.g., NaOH, DBU, NaH).Strong acids and bases directly catalyze the proton abstraction/re-protonation steps that lead to racemization.[2][4][8]
Solvent Non-polar, aprotic solvents (e.g., Toluene, Dichloromethane, THF).Polar, protic solvents (e.g., Methanol, Ethanol, Water).Polar protic solvents can stabilize charged, planar intermediates through hydrogen bonding, thereby lowering the energy barrier to racemization.[2]

Note: While aprotic solvents are generally preferred, the ideal solvent is reaction-dependent and may require empirical screening.[2][10]

Q3: How do amine protecting groups work to prevent racemization?

A3: Protecting groups are a cornerstone of modern synthesis for preserving chirality.[11] They function by temporarily converting the reactive amine into a less reactive, more stable functional group, typically a carbamate.[12][13]

Mechanism of Protection:

  • Reduced Basicity/Nucleophilicity: Converting the amine (-NH₂) to a carbamate (e.g., -NHBoc) delocalizes the nitrogen's lone pair of electrons into the adjacent carbonyl group. This makes the nitrogen significantly less basic and non-nucleophilic, preventing it from participating in side reactions.

  • Increased Steric Hindrance: The bulky nature of many protecting groups can sterically shield the C4 proton, making it less accessible to bases.

  • Inhibition of Imine Formation: By modifying the amine, the most direct pathway to the problematic achiral imine intermediate is blocked.

Protecting GroupCommon AcronymDeprotection ConditionsKey Features
tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl in Dioxane)Stable to bases and hydrogenolysis. Widely used and robust.[13]
BenzyloxycarbonylCbz or ZCatalytic Hydrogenolysis (H₂, Pd/C)Stable to mild acids and bases. Cleavage is orthogonal to Boc.[13]
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine in DMF)Very acid-stable. Commonly used in solid-phase peptide synthesis.[13]

The choice of protecting group depends on the overall synthetic strategy, particularly the need for "orthogonal" deprotection, where one group can be removed without affecting another.[12][13]

Q4: How can I accurately determine the enantiomeric excess (e.e.) of my (S)-8-chlorochroman-4-amine samples?

A4: The most reliable and widely used method for determining the enantiomeric composition of chiral amines is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[14][15]

Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds, including cyclic amines.[14][16]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation with Minimal Racemization

This protocol describes a typical amide bond formation, a common reaction for primary amines, using conditions designed to preserve stereochemical integrity.

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve (S)-8-chlorochroman-4-amine (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve the carboxylic acid (1.1 eq) and a coupling agent known to suppress racemization, such as HATU (1.1 eq), in anhydrous DCM.

  • Reaction: Add the activated carboxylic acid solution dropwise to the cooled amine solution over 10-15 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C, warming slowly to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<35 °C).

  • Analysis: Immediately analyze the crude product for enantiomeric excess using Chiral HPLC (see Protocol 2).

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (e.e.) Analysis

This protocol provides a starting point for developing an analytical method. Optimization will be required for baseline separation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column, such as Chiralpak® IA or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm).[14]

  • Mobile Phase (Normal Phase): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting point is 90:10 Hexane:Isopropanol.

  • Additive: To ensure good peak shape for amines, a basic additive like Diethylamine (DEA) or Ethanesulfonic acid (for ion-pairing) is often necessary.[14][17] Add 0.1% (v/v) of the additive to the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the chroman core absorbs (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Analysis: Inject a small volume (5-10 µL). The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Caption: A logical workflow for troubleshooting racemization issues.

References
  • HPLC method for chiral separation of 7-Methylchroman-4-amine. Benchchem.
  • Technical Support Center: Preventing Racemization of Chiral Amines. Benchchem.
  • General mechanism of base‐catalysed racemisation. ResearchGate.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications.
  • Scalable and sustainable synthesis of chiral amines by biocatalysis. National Institutes of Health (PMC).
  • Efficient and general asymmetric syntheses of ( R)-chroman-4-amine salts. ResearchGate.
  • Generic mechanisms for acid‐catalysed racemisation. ResearchGate.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • (S)-8-Chlorochroman-4-amine hydrochloride. MySkinRecipes.
  • Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Europe PMC.
  • Protective Groups. Organic Chemistry Portal.
  • An efficient synthesis of 4-chromanones. ResearchGate.
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By-product analysis in the synthesis of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances associated with this synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.

Section 1: Frequently Asked Questions - By-product Identification

This section addresses the most common impurities encountered during the synthesis, which typically proceeds via reductive amination of the parent ketone, 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one.

Q1: What are the primary by-products I should anticipate in the reductive amination synthesis of this compound?

A1: In a typical reductive amination using an ammonia source, you should monitor for three primary by-products in addition to the unreacted starting ketone. The formation of these impurities is a direct consequence of competing reaction pathways.

  • Unreacted Starting Material (SM): 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one. Its presence indicates incomplete conversion.

  • Alcohol By-product: (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol. This results from the direct reduction of the starting ketone's carbonyl group by the hydride reagent before amination can occur.[1]

  • Secondary Amine Dimer: A dimeric species formed when the desired primary amine product acts as a nucleophile, reacting with another molecule of the starting ketone. This is a common issue in reductive aminations that aim for primary amines.[2][3]

  • The (4R)-Enantiomer: The undesired enantiomer of your target molecule. Its presence indicates a loss of stereochemical control during the reaction, compromising the enantiomeric purity of your final product.[4][5]

The following diagram illustrates the kinetic competition between the desired product pathway and the formation of the alcohol and secondary amine by-products.

Byproduct_Formation cluster_main Reaction Pathways cluster_byproducts By-product Pathways Ketone 8-chloro-chroman-4-one (Starting Material) Imine Intermediate Imine Ketone->Imine Alcohol Alcohol By-product Ketone->Alcohol Product (4S)-Target Primary Amine Imine->Product DimerImine Dimeric Imine Intermediate Product->DimerImine Dimer Secondary Amine Dimer DimerImine->Dimer

Figure 1. Competing reaction pathways in reductive amination.
Q2: My LC-MS analysis shows a significant peak with a mass of [M+H]⁺ ≈ 200/202 Da and another at [M+H]⁺ ≈ 379/381/383 Da. What are they?

A2: These masses correspond directly to the expected by-products.

  • [M+H]⁺ ≈ 200/202 Da: This signal matches the protonated molecular weight of the alcohol by-product , (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol. The characteristic isotopic pattern (approx. 3:1 ratio for 35Cl/37Cl) confirms the presence of one chlorine atom.

  • [M+H]⁺ ≈ 379/381/383 Da: This signal corresponds to the secondary amine dimer . The mass is consistent with two 8-chloro-benzopyran moieties linked by an amine bridge. The isotopic pattern, showing contributions from two chlorine atoms, is a key confirmation.

This table summarizes the expected masses for the key compounds in your analysis.

CompoundStructureMolecular FormulaExact Mass (Monoisotopic)Expected [M+H]⁺
Starting Ketone 8-chloro-chroman-4-oneC₉H₇ClO₂182.01183.02
Target Amine (4S)-8-chloro-chroman-4-amineC₉H₁₀ClNO183.05184.05
Alcohol By-product (4S)-8-chloro-chroman-4-olC₉H₉ClO₂184.03185.04
Secondary Amine Dimer Bis(8-chloro-chroman-4-yl)amineC₁₈H₁₇Cl₂NO₂377.06378.07
Q3: My chiral HPLC analysis shows a high-purity product, but the optical rotation is lower than expected. What could be the issue?

A3: This is a classic indicator of partial or complete racemization. While your chemical purity may be high, your enantiomeric purity is likely compromised. The (4R)-enantiomer is chemically identical to your (4S)-product under achiral conditions and will co-elute in a standard reverse-phase HPLC method. Its presence can only be confirmed and quantified using a chiral stationary phase (CSP).[6][7] Racemization can occur if the intermediate imine, which is planar, has a sufficient lifetime under conditions (e.g., acidic or basic) that allow for equilibration before the stereoselective reduction step.

Section 2: Troubleshooting & Process Optimization

This section provides actionable guidance for minimizing the formation of the by-products discussed above.

Q4: How can I suppress the formation of the alcohol by-product?

A4: The key is to favor the rate of imine formation and reduction over the direct reduction of the ketone.

  • Choice of Reducing Agent: Switch from aggressive hydrides like sodium borohydride (NaBH₄) to a more selective reagent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices as they are significantly more reactive towards the protonated iminium ion than the neutral ketone carbonyl at mildly acidic pH.[8][9][10]

  • One-Pot vs. Two-Step Procedure: Consider a two-step approach. First, form the imine intermediate by reacting the ketone with the ammonia source (e.g., NH₄OAc) and removing the water formed, often with a Dean-Stark trap or molecular sieves. Once imine formation is complete (monitored by TLC or LC-MS), cool the reaction and then add the reducing agent. This temporal separation of steps prevents the reducing agent from competing for the starting ketone.[11]

  • pH Control: Maintain a slightly acidic pH (typically 4-6). This is crucial for activating the carbonyl for nucleophilic attack by ammonia and for protonating the resulting imine to the more electrophilic iminium ion, which is the species that is rapidly reduced.[12]

Q5: The secondary amine dimer is my major impurity. What are the most effective strategies to prevent its formation?

A5: Dimer formation is a concentration-dependent, second-order reaction between your product and the starting material. The solution is to manipulate the reaction conditions to disfavor this pathway.

  • Excess Ammonia Source: The most effective strategy is to use a significant molar excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). According to Le Châtelier's principle, this high concentration of the primary nucleophile (ammonia) outcompetes the product amine from reacting with the remaining ketone.[13][14]

  • Slow Addition of Ketone: If working in a batch process, consider a semi-batch approach where a solution of the starting ketone is added slowly to a mixture of the catalyst, ammonia source, and reducing agent. This maintains a low instantaneous concentration of the ketone, minimizing the chance for the product amine to react with it.

The following flowchart provides a logical sequence for troubleshooting common issues in this synthesis.

Troubleshooting_Workflow start Analyze Crude Reaction Mixture (LCMS, Chiral HPLC) purity_check Is Chemical Purity < 95%? start->purity_check ee_check Is Enantiomeric Excess (e.e.) < 98%? purity_check->ee_check No major_impurity Identify Major Impurity purity_check->major_impurity Yes ee_sol Action: • Lower reaction temperature • Screen chiral catalysts/ligands • Verify pH to prevent racemization ee_check->ee_sol Yes end Optimized Process ee_check->end No is_sm Unreacted Starting Material? major_impurity->is_sm is_alcohol Alcohol By-product? is_sm->is_alcohol No sm_sol Action: • Increase reaction time/temp • Check reducing agent activity is_sm->sm_sol Yes is_dimer Secondary Amine Dimer? is_alcohol->is_dimer No alcohol_sol Action: • Use selective reducing agent (e.g., NaBH(OAc)₃) • Ensure acidic pH (4-6) • Consider two-step process is_alcohol->alcohol_sol Yes is_dimer->ee_check No dimer_sol Action: • Increase excess of NH₃ source (5-10 eq) • Use slow addition of ketone is_dimer->dimer_sol Yes sm_sol->end alcohol_sol->end dimer_sol->end ee_sol->end

Figure 2. Troubleshooting workflow for synthesis optimization.

Section 3: Standard Analytical Protocols

Accurate analysis is the foundation of process development. The following protocols provide a robust starting point for method development.

Protocol 1: Achiral Purity Analysis by Reverse-Phase HPLC

This method is designed to separate the starting ketone, the target amine, and the primary alcohol and dimer by-products.

  • Instrumentation: HPLC or UPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 2 µL.

  • Gradient Program:

    Time (min) %B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

  • Expected Elution Order: Alcohol by-product -> Target Amine -> Starting Ketone -> Secondary Amine Dimer.

  • System Suitability: The resolution between the target amine and the starting ketone should be >2.0.

Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC

This method is designed to separate the (4S)- and (4R)-enantiomers of the target amine. Polysaccharide-based chiral stationary phases are highly effective for this class of compounds.[15][16]

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiral Stationary Phase, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA or equivalent, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). Note: The ratio may require optimization.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 5 µL.

  • System Suitability: The resolution between the (4S) and (4R) enantiomer peaks should be >1.5. The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the two enantiomers: % e.e. = |(A_S - A_R) / (A_S + A_R)| * 100.

References

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  • Wikipedia. (n.d.). Reductive amination. Retrieved January 19, 2026, from [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 165, 305-314. [Link]

  • Miyaji, A., et al. (2009). Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. Organic Letters, 11(15), 3442–3445. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ananikov, V. P., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts, 12(12), 1614. [Link]

  • Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. [Link]

  • Jagode, M., et al. (2024). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Catalysis Science & Technology. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 19, 2026, from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Källström, K. (2007). Improved Methodology for the Preparation of Chiral Amines. Digitala Vetenskapliga Arkivet. [Link]

  • Bohrium. (2024). Recent advances on catalytic asymmetric hydrogenation of oximes and oxime ethers. [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved January 19, 2026, from [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Reductive amination. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved January 19, 2026, from [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. [Link]

  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 273. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 178-186. [Link]

  • Gergely, A. (2001). Chiral Purity in Drug Analysis. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Purity of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity in Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a drug candidate is a paramount consideration. For chiral molecules such as (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine, a key intermediate in the synthesis of various pharmacologically active compounds, the spatial arrangement of atoms can dictate its biological activity. Often, one enantiomer exhibits the desired therapeutic effect, while the other may be inactive, less active, or even responsible for adverse effects.[1][2] Consequently, the accurate determination and control of enantiomeric purity is a non-negotiable aspect of quality control in drug development and manufacturing, mandated by regulatory bodies worldwide.[1][3]

This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric purity of this compound. We will delve into the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) following derivatization. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable protocols to ensure the stereochemical integrity of this crucial chiral amine.

Methodology Comparison: HPLC, SFC, and GC

The choice of analytical technique for enantiomeric purity determination hinges on several factors including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. Below, we compare three robust methods for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separations.[1][4] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated broad applicability for a range of chiral compounds, including primary amines.[4][6][7]

Causality of Experimental Choices: The selection of a polysaccharide-based CSP is predicated on its proven ability to resolve a wide array of chiral amines through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The normal-phase mobile phase (e.g., hexane/isopropanol) is often chosen for these CSPs to enhance these specific interactions, which are crucial for achieving enantioselectivity.[6] Additives like trifluoroacetic acid (TFA) and triethylamine (TEA) are used to improve peak shape and resolution by minimizing undesirable interactions with residual silanols on the silica support and ensuring the amine is in a suitable ionic state.[8]

Experimental Protocol: Chiral HPLC

  • Instrumentation: Standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiral Stationary Phase: Chiralpak® IA or a similar amylose-based CSP (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent such as isopropanol or ethanol. A typical starting point is 90:10 (v/v) n-hexane:isopropanol with 0.1% of an acidic and a basic additive (e.g., TFA and TEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm, leveraging the chromophore of the benzopyran ring system.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Validation: The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[1][9] The limit of detection (LOD) and limit of quantification (LOQ) for the undesired (R)-enantiomer must be established.[4]

Data Presentation: HPLC Performance Characteristics

ParameterTypical Value/RangeRationale
Resolution (Rs) > 1.7Ensures baseline separation for accurate quantification.[1]
Tailing Factor (Tf) 0.8 - 1.5Indicates good peak symmetry, crucial for integration.
Retention Time 5 - 15 minProvides a reasonable analysis time for routine QC.
LOQ for (R)-enantiomer ~0.05%Sufficient sensitivity for typical purity specifications.
Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and improved efficiencies.[8][10] The technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[2] For chiral separations of primary amines, SFC often demonstrates superior peak symmetry and resolution.[2][8]

Causality of Experimental Choices: The use of CO2 as the primary mobile phase component, modified with a polar solvent like methanol, offers low viscosity and high diffusivity, leading to faster separations and higher throughput.[8] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[11] Additives are also critical in SFC to achieve good peak shapes for basic compounds like amines.[8]

Experimental Protocol: Chiral SFC

  • Instrumentation: An analytical SFC system with a back-pressure regulator, CO2 pump, modifier pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Chiralpak® IC or a similar cellulose-based CSP (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO2 with a methanol modifier gradient. A typical screening gradient would be 5% to 40% methanol over 5-10 minutes. The modifier should contain additives such as 0.2% triethylamine.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 35°C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the sample in methanol or a suitable alcohol to a concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

Data Presentation: SFC Performance vs. HPLC

ParameterChiral SFCChiral HPLCAdvantage of SFC
Analysis Time < 5 minutes10 - 20 minutesHigher throughput.[8]
Solvent Consumption Significantly lowerHigherGreener, more cost-effective.[8]
Peak Symmetry Often superiorGoodBetter accuracy in integration.[2]
Resolution (Rs) Comparable or betterGoodEffective separation.[2]
Gas Chromatography (GC) with Derivatization

While direct GC analysis of amines can be challenging due to their polarity leading to poor peak shape, derivatization can overcome this limitation.[12][13] This indirect approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[14][15] These diastereomers have different physical properties and can be separated on a standard achiral GC column.[14]

Causality of Experimental Choices: Derivatization with a reagent like trifluoroacetic anhydride (TFAA) is necessary to increase the volatility and thermal stability of the amine, making it suitable for GC analysis.[12][16] The resulting trifluoroacetyl amides are amenable to separation on a chiral capillary column, such as one coated with a cyclodextrin derivative.[17] This approach leverages the high efficiency of capillary GC to achieve excellent separation of the derivatized enantiomers.

Experimental Protocol: GC with Derivatization

  • Derivatization Step:

    • Dissolve ~1 mg of the amine sample in 0.5 mL of a suitable solvent (e.g., dichloromethane).

    • Add 0.2 mL of trifluoroacetic anhydride (TFAA).[12]

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • The resulting solution containing the diastereomeric derivatives is then ready for GC analysis.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or mass spectrometer (MS), and an achiral capillary column (e.g., DB-5 or equivalent).

  • Capillary Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 280°C (FID).

  • Injection: 1 µL, split ratio 50:1.

Data Presentation: GC Performance Characteristics

ParameterTypical Value/RangeRationale
Resolution (Rs) > 2.0High-efficiency capillary GC often yields excellent resolution.
Analysis Time 15 - 25 minutesIncludes oven ramp time.
Sensitivity (FID) HighFID is very sensitive to carbon-containing compounds.
Considerations Derivatization step requiredAdds complexity and potential for side reactions.

Visualizing the Workflows

To better illustrate the analytical processes, the following diagrams outline the workflows for each technique.

Diagram 1: Chiral HPLC Workflow

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Amine in Mobile Phase Autosampler Inject Sample Sample->Autosampler Column Chiral Column (e.g., Chiralpak IA) Autosampler->Column Pump Mobile Phase (Hexane/IPA + Additives) Pump->Column Detector UV Detector (230 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Enantiomeric Purity Integration->Purity

A schematic of the chiral HPLC workflow for enantiomeric purity analysis.

Diagram 2: Chiral SFC Workflow

Chiral SFC Workflow cluster_prep Sample Preparation cluster_sfc SFC System cluster_data Data Analysis Sample Dissolve Amine in Methanol Autosampler Inject Sample Sample->Autosampler Column Chiral Column (e.g., Chiralpak IC) Autosampler->Column CO2_Pump Supercritical CO2 CO2_Pump->Column Mod_Pump Methanol Modifier (+ Additives) Mod_Pump->Column Detector UV Detector (230 nm) Column->Detector BPR Back-Pressure Regulator Chromatogram Generate Chromatogram BPR->Chromatogram Detector->BPR Integration Integrate Peaks Chromatogram->Integration Purity Calculate Enantiomeric Purity Integration->Purity

A schematic of the chiral SFC workflow, highlighting the use of supercritical CO2.

Diagram 3: GC with Derivatization Workflow

GC with Derivatization Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample Amine Sample Derivatization React with TFAA Sample->Derivatization Diastereomers Form Diastereomers Derivatization->Diastereomers Injector Inject Sample Diastereomers->Injector Column Achiral GC Column Injector->Column Detector FID/MS Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Diastereomeric Ratio Integration->Purity

Sources

A Guide to the Stereoselective Biological Activity of 8-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of (4S)- vs. (4R)- Enantiomers as Potential Monoamine Reuptake Inhibitors

Introduction

In the realm of medicinal chemistry and drug development, the stereochemical configuration of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, frequently exhibit distinct biological activities, with one enantiomer often being responsible for the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). This guide provides a comparative framework for evaluating the biological activities of the (4S) and (4R) enantiomers of 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine, a compound of interest for its structural similarity to known monoamine reuptake inhibitors.

While direct comparative studies on these specific enantiomers are not extensively available in the public domain, this guide will establish the scientific rationale for such a comparison, drawing parallels from well-documented cases of stereoselective drugs. Furthermore, we will outline a comprehensive experimental plan, grounded in established methodologies, to elucidate the differential activities of the (4S) and (4R) enantiomers, particularly focusing on their potential as serotonin-norepinephrine reuptake inhibitors (SNRIs).[1]

The benzopyran scaffold is a "privileged structure" in drug discovery, known to be a component of numerous bioactive molecules.[2][3] The introduction of a chlorine atom at the 8-position and an amine group at the chiral center at the 4-position creates a molecule with significant potential for interaction with monoamine transporters. The spatial orientation of this amine group, dictated by the (S) or (R) configuration, is hypothesized to be a key factor in the affinity and selectivity for the serotonin transporter (SERT) and the norepinephrine transporter (NET).

The Critical Role of Chirality in Monoamine Transporter Inhibition

The differential activity of enantiomers is a well-established principle in pharmacology. A classic example is the antidepressant citalopram, which is sold as a racemic mixture and as the pure (S)-enantiomer, escitalopram. The (S)-enantiomer is significantly more potent in inhibiting serotonin reuptake than the (R)-enantiomer.[4] Similarly, the anesthetic ketamine's enantiomers, (S)-ketamine and (R)-ketamine, exhibit different antidepressant effects and side-effect profiles.[5][6] These examples underscore the necessity of evaluating enantiomers individually to identify the eutomer and develop a more targeted and potentially safer therapeutic agent.

Proposed Experimental Comparison of (4S)- vs. (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

To systematically compare the biological activities of the (4S) and (4R) enantiomers, a multi-tiered approach is proposed, encompassing in vitro assays to determine molecular targets and potency, followed by in vivo studies to assess physiological effects.

Part 1: In Vitro Characterization of Monoamine Transporter Inhibition

The primary hypothesis is that the enantiomers of 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine will exhibit differential affinity for and inhibition of SERT and NET.

1.1. Radioligand Binding Assays

These assays will determine the binding affinity (Ki) of each enantiomer for human SERT, NET, and the dopamine transporter (DAT) to assess potency and selectivity.

  • Experimental Protocol:

    • Prepare cell membranes from HEK293 cells stably expressing the human SERT, NET, or DAT.

    • Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of the (4S) or (4R) enantiomer.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert them to Ki values using the Cheng-Prusoff equation.

1.2. Synaptosomal Uptake Inhibition Assays

These functional assays will measure the potency of each enantiomer in inhibiting the reuptake of serotonin and norepinephrine into nerve terminals.

  • Experimental Protocol:

    • Prepare synaptosomes from rat brain tissue (e.g., cortex for NET and hippocampus/striatum for SERT).

    • Pre-incubate the synaptosomes with various concentrations of the (4S) or (4R) enantiomer.

    • Initiate the uptake reaction by adding [³H]serotonin or [³H]norepinephrine.

    • After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity accumulated in the synaptosomes.

    • Determine the IC50 values for the inhibition of serotonin and norepinephrine uptake.

Data Presentation: Hypothetical In Vitro Comparative Data

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC50 (nM)NET IC50 (nM)
(4S)-enantiomer5.225.8>10008.142.3
(4R)-enantiomer158.6312.4>1000245.7501.9
Racemic Mixture10.555.3>100016.889.7

This is a table of hypothetical data for illustrative purposes.

Part 2: In Vivo Assessment of Antidepressant-like Activity

Based on the in vitro results, the more potent enantiomer(s) will be advanced to in vivo models to evaluate their potential antidepressant-like effects.

2.1. Forced Swim Test (FST) in Rodents

The FST is a widely used behavioral model to screen for potential antidepressant activity.[7][8] Antidepressants typically reduce the duration of immobility in this test.

  • Experimental Protocol:

    • Acclimate rats or mice to the testing room.

    • Administer the (4S)-enantiomer, (4R)-enantiomer, or vehicle control intraperitoneally (i.p.) at various doses. A known antidepressant (e.g., imipramine or fluoxetine) will be used as a positive control.

    • After a set pre-treatment time (e.g., 30-60 minutes), place each animal in a cylinder of water from which it cannot escape.

    • Record the total duration of immobility during the last 4 minutes of a 6-minute test session.

    • Analyze the data to determine if the test compounds significantly reduce immobility time compared to the vehicle control.

2.2. Tail Suspension Test (TST) in Mice

Similar to the FST, the TST is another behavioral despair model used to predict antidepressant efficacy.[7]

  • Experimental Protocol:

    • Administer the test compounds or vehicle to mice.

    • After the pre-treatment period, suspend each mouse by its tail using adhesive tape.

    • Record the total duration of immobility over a 6-minute period.

    • Compare the immobility times between the different treatment groups.

Data Presentation: Hypothetical In Vivo Comparative Data

Treatment GroupDose (mg/kg, i.p.)Immobility Time in FST (seconds)
Vehicle Control-180 ± 15
(4S)-enantiomer10110 ± 12*
(4S)-enantiomer3085 ± 10
(4R)-enantiomer30165 ± 18
Imipramine2095 ± 11

*p < 0.05, *p < 0.01 compared to vehicle control. This is a table of hypothetical data for illustrative purposes.

Visualizing the Experimental Workflow and Rationale

The following diagrams illustrate the proposed experimental workflow and the underlying scientific logic.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation binding Radioligand Binding Assays (SERT, NET, DAT) uptake Synaptosomal Uptake Assays (Serotonin, Norepinephrine) binding->uptake Functional Confirmation in_vitro_outcome Determine Ki and IC50 Identify Potent Enantiomer(s) uptake->in_vitro_outcome fst Forced Swim Test (FST) in Rodents tst Tail Suspension Test (TST) in Mice fst->tst Behavioral Confirmation in_vivo_outcome Assess Antidepressant-like Effect Confirm In Vivo Efficacy tst->in_vivo_outcome start Synthesis & Chiral Separation of (4S) & (4R) Enantiomers start->binding in_vitro_outcome->fst Advance Potent Enantiomer(s)

Caption: Proposed experimental workflow for comparing the enantiomers.

mechanism_of_action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine) Vesicle Vesicular Storage MA->Vesicle MA_cleft Monoamines Vesicle->MA_cleft Release SERT_NET SERT / NET Transporters MA_cleft->SERT_NET Reuptake Receptors Postsynaptic Receptors MA_cleft->Receptors Binding Signal Signal Transduction (Therapeutic Effect) Receptors->Signal Enantiomer (4S)- or (4R)-Enantiomer Enantiomer->SERT_NET Blockade

Caption: Hypothesized mechanism of action at the synapse.

Conclusion

The comprehensive evaluation of the (4S) and (4R) enantiomers of 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine is a scientifically rigorous and necessary step in determining their potential as novel therapeutic agents. While direct comparative data is currently lacking, the proposed experimental plan provides a clear and logical pathway for elucidating their stereoselective biological activities. The in vitro assays will establish their molecular pharmacology, specifically their potency and selectivity as monoamine transporter inhibitors. The subsequent in vivo studies will then validate these findings in a physiological context, providing crucial information on their potential antidepressant-like effects. This structured approach will enable researchers and drug development professionals to make informed decisions about the future development of these promising chiral compounds.

References

  • Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. PubMed. [Link]

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A Comparative Guide to the Validation of the Absolute Configuration of (S)-8-chlorochroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and development, the unambiguous assignment of a molecule's absolute configuration (AC) is not merely a matter of chemical curiosity; it is a fundamental requirement for ensuring stereochemical purity, efficacy, and safety. The biological activity of chiral molecules, such as (S)-8-chlorochroman-4-amine, a key intermediate in the synthesis of various central nervous system (CNS) active compounds, is intrinsically linked to their three-dimensional structure.[1] An incorrect stereochemical assignment can lead to the development of an ineffective or, in the worst case, harmful therapeutic agent.

This guide provides a comprehensive comparison of the principal analytical techniques for determining the absolute configuration of (S)-8-chlorochroman-4-amine. We will delve into the foundational principles, practical workflows, and relative merits of the "gold standard" Single-Crystal X-ray Crystallography against powerful solution-state spectroscopic methods: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the most appropriate validation strategy for their specific needs.

Methodology Comparison: A Triad of Analytical Power

The choice of an analytical method for AC determination is a critical decision driven by factors such as the physical state of the sample, availability of material, project timelines, and the required level of certainty.

Single-Crystal X-ray Crystallography: The Definitive Standard

X-ray crystallography is widely regarded as the most reliable and definitive method for determining the absolute configuration of chiral molecules.[2]

  • Principle of Causality: The technique relies on the diffraction of X-rays by the electron clouds of atoms within a perfectly ordered single crystal. To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized.[3] When the X-ray energy is near an absorption edge of an atom, its scattering factor becomes complex. The presence of a "heavy" atom (typically P, S, or a halogen) in the molecule, such as the chlorine atom in 8-chlorochroman-4-amine, significantly enhances this anomalous scattering effect, making the determination more robust and reliable.[4][5] The analysis of Bijvoet pairs in the diffraction data allows for the unambiguous assignment of the molecule's absolute spatial arrangement, typically quantified by the Flack parameter.[6]

  • Core Advantages:

    • Unambiguous Results: Provides a complete and unequivocal 3D structure of the molecule.[6]

    • Gold Standard: It is the benchmark against which other methods are often validated.

  • Inherent Limitations:

    • Crystallization Prerequisite: The absolute requirement for a high-quality single crystal is the most significant bottleneck.[7] Many compounds, particularly oils or amorphous solids, are notoriously difficult to crystallize. This process can be time-consuming and may not be successful.[3]

    • Solid-State Conformation: The determined structure represents the molecule's conformation in the crystal lattice, which may not be the most relevant conformation in a biological (solution) environment.

Vibrational Circular Dichroism (VCD): Structure in Solution

VCD has emerged as a powerful and reliable alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize.[7][8]

  • Principle of Causality: VCD measures the differential absorption of left and right circularly polarized light in the infrared (IR) region of the spectrum.[9][10] Every vibrational mode in a chiral molecule has a corresponding VCD signal, resulting in a rich, fingerprint-like spectrum that is exquisitely sensitive to the molecule's 3D stereochemistry.[5] Unlike ECD, VCD does not require a chromophore.[8] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio quantum mechanical calculations (typically Density Functional Theory, DFT) for a known enantiomer (e.g., the S-isomer).[8][11] A direct match between the signs and relative intensities of the experimental and computed spectra confirms the AC.

  • Core Advantages:

    • Solution-State Analysis: It determines the AC for molecules in solution, which is often more biologically relevant. It works equally well for neat liquids, oils, and solids dissolved in a suitable solvent.[8]

    • No Crystallization Needed: This is the most significant advantage over X-ray crystallography.

    • High Information Content: VCD spectra provide detailed information about molecular conformation in solution.[10]

  • Inherent Limitations:

    • Computational Requirement: The method is critically dependent on the accuracy of quantum chemical calculations, which requires computational resources and expertise.

    • Conformational Flexibility: For highly flexible molecules, a thorough conformational search must be performed to generate an accurate, Boltzmann-averaged theoretical spectrum, which can be complex.[12]

Electronic Circular Dichroism (ECD): A Sensitive Chiroptical Tool

ECD is a well-established chiroptical technique that measures circular dichroism in the UV-Visible range.

  • Principle of Causality: ECD measures the differential absorption of left and right circularly polarized UV-Vis light resulting from electronic transitions within the molecule.[13] Its application requires the presence of a chromophore (a light-absorbing group) in proximity to the stereocenter. In (S)-8-chlorochroman-4-amine, the chlorinated benzene ring acts as an excellent chromophore. Similar to VCD, the experimental ECD spectrum is compared with a spectrum calculated via quantum mechanics (typically Time-Dependent DFT, or TDDFT) to assign the absolute configuration.[14][15]

  • Core Advantages:

    • High Sensitivity: ECD is highly sensitive and requires only a small amount of sample (typically sub-milligram).[16]

    • Rapid Analysis: Data acquisition is generally very fast.[13]

    • Solution-State Analysis: Like VCD, it provides information on the molecule in solution.

  • Inherent Limitations:

    • Chromophore Requirement: The molecule must possess a suitable UV-Vis chromophore near the chiral center.

    • Lower Information Content: ECD spectra typically feature fewer and broader bands compared to VCD spectra, which can sometimes make the comparison with calculated spectra less definitive, especially for molecules with multiple conformers.[5]

Data Presentation: At-a-Glance Comparison

The choice of method is a balance of technical requirements, sample properties, and available resources.

Table 1: Comparison of Key Performance Indicators for AC Determination Methods

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Anomalous dispersion of X-rays by a single crystal[3]Differential absorption of left and right circularly polarized infrared light[9][10]Differential absorption of left and right circularly polarized UV-Vis light[13]
Sample Phase Solid (high-quality single crystal)Solution, neat liquid, or oil[8]Solution
Sample Amount µg to mg (crystal dependent)1-10 mg (recoverable)[8][16]0.1-1 mg[16]
Analysis Time Days to weeks (crystallization is rate-limiting)[3]Hours for data acquisition; hours to days for computation[7]Minutes to hours
Crystallization Mandatory and often challenging[7]Not requiredNot required
Key Strength Unambiguous, definitive 3D structure ("gold standard")[2][6]No crystallization needed; provides solution-phase structure[8]High sensitivity; rapid analysis[13]
Key Weakness Crystallization can be a major bottleneck[3]Requires significant computational analysis[7]Requires a chromophore; less structural detail than VCD[5]

Experimental Workflows & Visualization

A self-validating protocol is built on a logical and rigorous workflow. The diagrams below illustrate the operational paths for each technique.

AC_Determination_Workflow General Workflow for Absolute Configuration Determination cluster_sample Sample cluster_methods Analytical Methods cluster_analysis Data Analysis & Assignment Sample Chiral Molecule ((S)-8-chlorochroman-4-amine) Xray X-ray Crystallography Sample->Xray VCD Vibrational Circular Dichroism Sample->VCD ECD Electronic Circular Dichroism Sample->ECD Analysis Data Processing & Comparison to Theory/Reference Xray->Analysis VCD->Analysis ECD->Analysis Assignment Absolute Configuration Assigned Analysis->Assignment

Caption: General workflow for absolute configuration determination.

VCD_Workflow VCD Experimental & Computational Workflow cluster_exp Experimental cluster_comp Computational cluster_assign Assignment Prep 1. Prepare Solution (e.g., 5 mg in 150 µL CDCl3) Acquire 2. Acquire Experimental IR and VCD Spectra Prep->Acquire Compare 6. Compare Experimental vs. Theoretical Spectra Acquire->Compare ConfSearch 3. Conformational Search (for S-isomer) DFT 4. DFT Optimization & Frequency Calculation ConfSearch->DFT Boltzmann 5. Generate Boltzmann-Averaged Theoretical VCD Spectrum DFT->Boltzmann Boltzmann->Compare AssignS Match Confirms (S)-Configuration Compare->AssignS Good Fit AssignR Mismatch (Mirror Image) Indicates (R)-Configuration Compare->AssignR Poor Fit

Caption: VCD experimental and computational workflow.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, where the causality behind each step is explained.

Protocol 1: Validation by Vibrational Circular Dichroism (VCD)
  • Rationale: This protocol is chosen for its applicability to non-crystalline samples and its ability to provide a definitive AC assignment in a biologically relevant state.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of (S)-8-chlorochroman-4-amine and dissolve it in approximately 150 µL of a suitable deuterated solvent (e.g., CDCl₃) in a sample vial. The solvent must be transparent in the IR region of interest. The sample is recoverable post-analysis.[8]

    • Data Acquisition:

      • Transfer the solution to a VCD cell with an appropriate path length (e.g., 100 µm).

      • Acquire the FT-IR and VCD spectra simultaneously over a period of 4-8 hours to achieve an adequate signal-to-noise ratio. The VCD signal is typically 3-5 orders of magnitude weaker than the IR signal.[8]

      • Acquire a solvent spectrum under identical conditions for baseline subtraction.

    • Computational Modeling (Parallel Workflow):

      • Conformational Search: Using computational chemistry software (e.g., Gaussian), perform a systematic conformational search for the S-isomer of 8-chlorochroman-4-amine to identify all low-energy conformers.

      • DFT Optimization: Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each stable conformer using Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).

      • Spectrum Generation: Generate a final theoretical VCD spectrum by summing the spectra of individual conformers, weighted according to their calculated Boltzmann population distribution at the experimental temperature.[11]

    • Data Analysis and Assignment:

      • Visually and quantitatively compare the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum for the (S)-configuration.

      • Validation: A good agreement in the pattern of positive and negative bands between the experimental and calculated spectra confirms the absolute configuration as (S). If the experimental spectrum is a mirror image of the calculated (S)-spectrum, the absolute configuration is (R).

Protocol 2: Validation by Single-Crystal X-ray Crystallography
  • Rationale: This protocol is chosen when an unambiguous, legally defensible structural proof is required and crystallization is feasible. The hydrochloride salt is often used to improve crystallinity.

  • Methodology:

    • Crystal Growth:

      • Prepare the hydrochloride salt of (S)-8-chlorochroman-4-amine to enhance crystal lattice energy.

      • Conduct a comprehensive crystallization screen using various solvents (e.g., methanol, ethanol, acetonitrile, isopropanol) and techniques (slow evaporation, vapor diffusion, cooling).

      • The goal is to obtain a single, defect-free crystal with dimensions of approximately 0.1 - 0.3 mm.

    • Data Collection:

      • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

      • Collect diffraction data, ensuring sufficient redundancy and resolution. The presence of the chlorine atom makes the use of Copper (Cu Kα) radiation advantageous for maximizing the anomalous signal.[4]

    • Structure Solution and Refinement:

      • Process the diffraction data and solve the crystal structure using standard software packages (e.g., SHELX).

      • Refine the structural model against the experimental data.

    • Absolute Configuration Assignment:

      • Validation: The absolute configuration is determined by refining the Flack parameter. A value close to 0 with a small standard uncertainty indicates the correct AC has been modeled. A value close to 1 indicates the inverse configuration is correct. This provides a statistically robust validation of the (S)-configuration.

Conclusion and Authoritative Recommendation

For the validation of the absolute configuration of (S)-8-chlorochroman-4-amine , a multi-faceted approach provides the highest degree of confidence.

  • Primary Recommendation: Vibrational Circular Dichroism (VCD). Given the potential challenges and time investment associated with crystallization, VCD stands out as the most efficient and robust primary method. It provides a definitive assignment of the absolute configuration in the solution phase, which is highly relevant for understanding its behavior in subsequent synthetic steps or biological assays. The workflow, combining precise experimental measurement with rigorous theoretical calculation, constitutes a self-validating system.

  • Definitive Confirmation: X-ray Crystallography. If a single crystal can be obtained, X-ray crystallography remains the unparalleled "gold standard" for absolute structural proof.[2] Its definitive nature is invaluable for regulatory filings and intellectual property protection. The presence of the chlorine atom in the molecule is a significant advantage for a successful anomalous dispersion experiment.[5]

  • Rapid Screening: Electronic Circular Dichroism (ECD). ECD serves as an excellent, rapid, and high-throughput technique for confirming stereochemical integrity, especially when the sample amount is limited. The inherent chromophore in 8-chlorochroman-4-amine makes it an ideal candidate for ECD analysis.

References

  • Title: Absolute Configuration of Small Molecules by Co‐Crystallization - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A convenient method for the determination of the absolute configuration of chiral amines Source: Journal of Organic Chemistry URL: [Link]

  • Title: HPLC-based method for determination of absolute configuration of alpha-chiral amines Source: Analytical Chemistry URL: [Link]

  • Title: Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance Source: Frontiers in Chemistry URL: [Link]

  • Title: Vibrational circular dichroism (VCD) Source: Bruker URL: [Link]

  • Title: Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity Source: National Center for Biotechnology Information URL: [Link]

  • Title: Vibrational circular dichroism - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Empower your drug design & synthesis with vibrational circular dichroism (VCD) Source: YouTube URL: [Link]

  • Title: Vibrational circular dichroism spectroscopy of chiral molecules. Source: Semantic Scholar URL: [Link]

  • Title: A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases Source: MDPI URL: [Link]

  • Title: A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines Source: ACS Publications URL: [Link]

  • Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: SpringerLink URL: [Link]

  • Title: Circular Dichroism (CD) Applications- Stereochemical assignment Source: Chiralabs URL: [Link]

  • Title: Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin Source: National Center for Biotechnology Information URL: [Link]

  • Title: Stereochemical analysis by circular dichroism spectroscopies Source: University of Pisa URL: [Link]

  • Title: Absolute configuration determination of small molecules with X-ray and electron diffraction Source: American Crystallographic Association URL: [Link]

  • Title: Determination Techniques for Absolute Configuration of Chiral Compound Source: Creative Biolabs URL: [Link]

  • Title: WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD Source: BioTools URL: [Link]

  • Title: Absolute configuration of complex chiral molecules Source: Spark904 URL: [Link]

  • Title: (S)-8-Chlorochroman-4-amine hydrochloride Source: MySkinRecipes URL: [Link]

  • Title: Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Prediction of Chiroptical Properties: ORD, ECD, and VCD Source: ResearchGate URL: [Link]

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A Comparative Guide to 8-Substituted Chroman-4-Amine Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The chroman scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its many derivatives, chroman-4-amines have emerged as a promising class of molecules with potential therapeutic applications, including in the management of neurodegenerative diseases.[2] This guide provides a comparative analysis of 8-substituted chroman-4-amine derivatives, delving into their synthesis, biological evaluation, and the critical influence of the C-8 substituent on their activity. While direct comparative studies on a broad series of 8-substituted chroman-4-amines are not extensively documented, we can infer valuable structure-activity relationship (SAR) insights from their immediate precursors, the 8-substituted chroman-4-ones.

This guide will focus on the synthesis of these precursors and their inhibitory activity against Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative disorders.[3] We will then detail the subsequent transformation to the target chroman-4-amines and provide established protocols for their biological evaluation against relevant neurological targets, namely SIRT2, monoamine oxidases (MAO), and cholinesterases.

The Strategic Importance of the 8-Position

The substitution pattern on the aromatic ring of the chroman scaffold plays a pivotal role in modulating the pharmacological properties of its derivatives. The 8-position, in particular, is a key site for modification, influencing factors such as electronic properties, lipophilicity, and steric interactions with biological targets. Understanding the impact of different substituents at this position is crucial for the rational design of potent and selective therapeutic agents.

Comparative Analysis of 8-Substituted Chroman-4-one Precursors as SIRT2 Inhibitors

A study on substituted chroman-4-one and chromone derivatives as selective inhibitors of SIRT2 provides a solid foundation for understanding the impact of 8-position substitution.[3] The inhibitory activities of a series of 2-pentyl-6-chloro-chroman-4-ones with varying substituents at the 8-position were evaluated. The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below.

Compound ID8-SubstituentSIRT2 IC50 (µM)
1a -Br4.5
1b -Cl5.5
1c -F10.6
1d -I3.9
1e -CH3>200
1f -OCH3>200

Data extracted from a study by Marek et al. (2012).[3]

From this data, a clear SAR emerges for the 8-substituted chroman-4-one scaffold as SIRT2 inhibitors:

  • Halogen Substitution: The presence of a halogen at the 8-position is crucial for potent SIRT2 inhibition. The inhibitory activity follows the trend I > Br > Cl > F, suggesting that larger, more polarizable halogens enhance the interaction with the enzyme.

  • Electron-Donating Groups: In contrast, the introduction of electron-donating groups, such as methyl (-CH3) or methoxy (-OCH3), at the 8-position leads to a dramatic loss of inhibitory activity. This indicates that electron-withdrawing or sterically suitable groups at this position are favorable for binding to the active site of SIRT2.

These findings strongly suggest that for the corresponding 8-substituted chroman-4-amines, derivatives bearing halogen substituents at the 8-position are likely to be the most promising candidates for potent SIRT2 inhibition.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 8-substituted chroman-4-amine derivatives and their subsequent biological evaluation.

Synthesis of 8-Substituted Chroman-4-Amine Derivatives

The synthesis of 8-substituted chroman-4-amines is a two-step process, starting with the synthesis of the corresponding chroman-4-one precursor, followed by reductive amination.

Step 1: Synthesis of 8-Substituted-2-alkyl-chroman-4-ones

This protocol is adapted from a general procedure for the synthesis of substituted chroman-4-ones.[4]

  • Reaction: A mixture of the appropriately substituted 2'-hydroxyacetophenone (1.0 eq.), the desired aldehyde (e.g., hexanal for a 2-pentyl substituent, 1.1 eq.), and diisopropylamine (DIPA, 1.1 eq.) in ethanol is prepared in a microwave vial.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at 160-170 °C for 1 hour.

  • Work-up: After cooling, the reaction mixture is diluted with dichloromethane (CH2Cl2) and washed sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.

  • Purification: The organic layer is dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 8-substituted-2-alkyl-chroman-4-one.

Step 2: Reductive Amination to 8-Substituted Chroman-4-amines

This is a general protocol for the reductive amination of a ketone to a primary amine.

  • Reaction Setup: To a solution of the 8-substituted chroman-4-one (1.0 eq.) in methanol, add ammonium acetate (10 eq.).

  • Reducing Agent: Add sodium cyanoborohydride (NaBH3CN) (1.5 eq.) portion-wise to the reaction mixture.

  • Stirring: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl. The solvent is then removed under reduced pressure. The residue is redissolved in water and washed with diethyl ether. The aqueous layer is then basified with 2 M NaOH and extracted with CH2Cl2.

  • Purification: The combined organic layers are dried over Na2SO4, filtered, and concentrated to give the crude 8-substituted chroman-4-amine, which can be further purified by column chromatography.

Synthesis_Workflow acetophenone 8-Substituted 2'-hydroxyacetophenone chromanone 8-Substituted Chroman-4-one acetophenone->chromanone DIPA, EtOH, Microwave aldehyde Aldehyde aldehyde->chromanone amine 8-Substituted Chroman-4-amine chromanone->amine 1. NH4OAc 2. NaBH3CN

Caption: Synthetic workflow for 8-substituted chroman-4-amine derivatives.

Biological Evaluation Protocols

SIRT2 Inhibition Assay (Fluorometric)

This protocol is based on a commercially available SIRT2 inhibitor screening assay kit.[5]

  • Principle: The assay measures the deacetylation of a fluorescently labeled peptide substrate by SIRT2. Inhibition of SIRT2 results in a decrease in the fluorescent signal.

  • Procedure:

    • Prepare test compounds and a known SIRT2 inhibitor (e.g., Nicotinamide) at 2x the desired final concentration in assay buffer.

    • In a 96-well black microplate, add 45 µL of the diluted test compounds, inhibitor control, or assay buffer (for enzyme control) to wells containing 5 µL of SIRT2 enzyme.

    • Mix and incubate at 37°C for 5 minutes.

    • Prepare a substrate solution containing the fluorescently labeled peptide and NAD+.

    • Add 40 µL of the substrate solution to each well to initiate the reaction.

    • Incubate at 37°C for 60 minutes.

    • Measure the initial fluorescence (R0) at Ex/Em = 395/541 nm.

    • Add 10 µL of developer solution to each well, mix, and incubate for 10 minutes at 37°C, protected from light.

    • Measure the final fluorescence (R1) at Ex/Em = 395/541 nm.

  • Data Analysis: The change in fluorescence (ΔRFU = R1 - R0) is calculated. The percentage of inhibition is determined by comparing the ΔRFU of the test compound to the enzyme control. IC50 values are calculated from dose-response curves.

SIRT2_Assay_Workflow prepare Prepare Reagents (Enzyme, Inhibitor, Substrate) incubate1 Pre-incubate Enzyme & Inhibitor prepare->incubate1 add_substrate Add Substrate & NAD+ incubate1->add_substrate incubate2 Incubate (Deacetylation Reaction) add_substrate->incubate2 read1 Measure Initial Fluorescence (R0) incubate2->read1 add_developer Add Developer read1->add_developer incubate3 Incubate (Signal Development) add_developer->incubate3 read2 Measure Final Fluorescence (R1) incubate3->read2 analyze Calculate % Inhibition & IC50 read2->analyze

Caption: Workflow for the fluorometric SIRT2 inhibition assay.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is based on a common fluorometric method for measuring MAO activity.[6]

  • Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a fluorescent product (resorufin). A decrease in the rate of fluorescence increase indicates MAO inhibition.[6]

  • Procedure:

    • Prepare working solutions of test compounds and known MAO-A (clorgyline) and MAO-B (pargyline or selegiline) inhibitors in MAO assay buffer (100 mM potassium phosphate, pH 7.4).[6]

    • In a 96-well black microplate, add the test compounds or controls.

    • Add recombinant human MAO-A or MAO-B enzyme to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Prepare a reaction mixture containing the substrate (e.g., p-tyramine for both isoforms, or benzylamine for MAO-B), HRP, and the fluorogenic probe in MAO assay buffer.

    • Initiate the reaction by adding the reaction mixture to each well.

    • Immediately begin measuring the fluorescence intensity kinetically at Ex/Em = 530-560 nm / 590 nm, with readings every 1-2 minutes for 20-30 minutes.

  • Data Analysis: The rate of reaction (slope of the linear portion of the fluorescence vs. time curve) is calculated for each well. The percentage of inhibition is determined by comparing the rates of the test compounds to the vehicle control. IC50 values are determined from dose-response curves.

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[7]

  • Principle: Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[7] A decrease in the rate of color formation indicates AChE inhibition.

  • Procedure:

    • Prepare working solutions of test compounds and a known cholinesterase inhibitor (e.g., donepezil) in 0.1 M phosphate buffer (pH 8.0).

    • In a 96-well microplate, add phosphate buffer, AChE solution, and the test compound or control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Prepare a solution of DTNB and ATCh in phosphate buffer.

    • Initiate the reaction by adding the DTNB/ATCh solution to each well.

    • Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

  • Data Analysis: The rate of change in absorbance per minute (ΔAbs/min) is determined for each well. The percentage of inhibition is calculated by comparing the rates of the test compounds to the vehicle control. IC50 values are generated from dose-response curves.

Conclusion and Future Directions

The comparative analysis of 8-substituted chroman-4-one precursors provides compelling evidence that the 8-position is a critical determinant of SIRT2 inhibitory activity. Specifically, the presence of larger, electron-withdrawing halogen substituents at this position is highly favorable for potency, while electron-donating groups are detrimental. This SAR trend is a strong starting point for the rational design of novel 8-substituted chroman-4-amine derivatives as potential therapeutic agents for neurodegenerative diseases.

Future research should focus on the synthesis and direct biological evaluation of a focused library of 8-halogenated chroman-4-amines to confirm if this SAR holds true for the amine derivatives. Furthermore, screening these compounds against other relevant neurological targets, such as MAO and cholinesterases, will provide a more comprehensive understanding of their pharmacological profile and therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of reliable and reproducible data to drive the development of this promising class of compounds.

References

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2783, 385-394. [Link]
  • Schiedel, M., et al. (2017). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Chemical Science, 8(2), 1137-1148. [Link]
  • Komersová, A., Komers, K., & Cegan, A. (2007). Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate. [Link]
  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
  • Komersová, A., Komers, K., & Cegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C, 62(1-2), 150-154. [Link]
  • Worek, F., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2480-2490. [Link]
  • Schiedel, M., et al. (2018). Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation. Journal of Medicinal Chemistry, 61(1), 323-341. [Link]
  • MySkinRecipes. (n.d.). (S)-8-Chlorochroman-4-amine hydrochloride. Retrieved from [Link]
  • ResearchGate. (2010). Synthesis of Chroman-4-ones by Reduction of Chromones. [Link]
  • ResearchGate. (n.d.). Scheme 17. Reductive amination of 7-O-protected 8- formylchromones. Retrieved from [Link]
  • Marek, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6498-6509. [Link]
  • PubChem. (n.d.). 8-Methoxyisochroman-4-amine. Retrieved from [Link]
  • ResearchGate. (n.d.). Structure–activity relationships of thiochroman-4-one derivatives. Retrieved from [Link]
  • Moutayakine, A., et al. (2021). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ISySyCat21. [Link]
  • de Fátima, A., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(17), 6393. [Link]
  • ResearchGate. (n.d.). Representative synthetic strategies for the construction of chroman‐4‐ones. Retrieved from [Link]
  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. [Link]
  • Marek, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 743-747. [Link]
  • de Fátima, A., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(17), 6393. [Link]
  • PrepChem. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. Retrieved from [Link]
  • ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. [Link]
  • Royal Society of Chemistry. (2024). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
  • ResearchGate. (2006). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. [Link]
  • Somei, M., et al. (2013). SYNTHESES OF 4-AMINO-, 4-HYDROXY-, AND 4-NITRO-1,3,4,5-TETRAHYDROBENZ[cd]INDOLES AND ITS BROMINATION1,#. Heterocycles, 22(4), 797. [Link]

Sources

In vitro assay protocol for compounds derived from (S)-8-chlorochroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Assay Cascade for Novel LSD1 Inhibitors Derived from (S)-8-chlorochroman-4-amine

Introduction: Targeting Epigenetic Dysregulation in Oncology

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2).[1] As H3K4 methylation is a key epigenetic mark for active gene transcription, LSD1 is predominantly associated with gene silencing and the maintenance of cellular differentiation states.[1][2] Its overexpression is a common feature in a wide range of malignancies, including acute myeloid leukemia (AML) and solid tumors, where it contributes to oncogenesis by suppressing tumor suppressor genes and blocking cellular differentiation.[2][3][4] This has established LSD1 as a high-priority therapeutic target in oncology.

The (S)-8-chlorochroman-4-amine scaffold has emerged as a promising starting point for the development of novel, potent, and selective LSD1 inhibitors.[5] This guide, from the perspective of a Senior Application Scientist, provides a comprehensive, multi-tiered in vitro assay protocol for the characterization and comparison of novel compounds derived from this scaffold. We will move beyond simple procedural lists to explain the causality behind each experimental choice, ensuring a self-validating system for generating robust and reliable data. This guide will compare a hypothetical novel compound, "Compound X," against established tool compounds and clinical candidates to provide a clear framework for performance evaluation.

Part 1: Biochemical Potency and Selectivity Assessment

Expertise & Experience: The Rationale for a Primary Biochemical Screen

The first step in characterizing any potential enzyme inhibitor is to determine its direct effect on the purified target protein, free from the complexities of a cellular environment. This biochemical assay quantifies the compound's intrinsic potency, typically expressed as the half-maximal inhibitory concentration (IC50). For LSD1, a flavin-dependent amine oxidase, the demethylation reaction produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct.[1] A coupled enzymatic assay using horseradish peroxidase (HRP) provides a sensitive and continuous colorimetric readout, making it ideal for determining kinetic parameters and inhibitor potency.[1]

Featured Protocol 1: LSD1 Peroxidase-Coupled Colorimetric Assay

This protocol measures the H₂O₂ produced by the LSD1-catalyzed demethylation of a di-methylated H3K4 peptide substrate. HRP, in the presence of this H₂O₂, oxidizes a chromogenic substrate, leading to a measurable increase in absorbance.

Workflow Diagram: Biochemical LSD1 Activity Assay

cluster_0 LSD1 Enzymatic Reaction cluster_1 Detection Reaction LSD1 LSD1 Enzyme Product H3K4me1 Peptide + Formaldehyde LSD1->Product Demethylation H2O2 H₂O₂ LSD1->H2O2 O₂ → H₂O₂ Substrate H3K4me2 Peptide Substrate->LSD1 HRP Horseradish Peroxidase (HRP) H2O2->HRP Coupling Step Chromogen_ox Oxidized Chromogen (Colorimetric Signal) HRP->Chromogen_ox Oxidation Chromogen_red Reduced Chromogen (e.g., ADHP) Chromogen_red->HRP Inhibitor Test Compound (e.g., Compound X) Inhibitor->LSD1 Inhibition

Caption: Workflow of the coupled colorimetric assay for LSD1 activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • Recombinant human LSD1 enzyme: Dilute to 2X final concentration (e.g., 20 nM) in Assay Buffer.

    • H3K4me2 peptide substrate (e.g., derived from the first 21 amino acids of histone H3): Dilute to 2X final concentration (e.g., 40 µM) in Assay Buffer.

    • Detection Mix: Prepare a 2X solution containing 200 µM ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and 4 U/mL HRP in Assay Buffer.

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution of "Compound X" and comparator compounds in DMSO. Then, dilute these into Assay Buffer to a 4X final concentration. Comparators should include a potent irreversible inhibitor (e.g., Iadademstat) and a classic tool compound (e.g., Tranylcypromine).[6][7]

  • Assay Procedure (96-well plate format):

    • Add 25 µL of 4X test compound or DMSO vehicle control to appropriate wells.

    • Add 25 µL of 2X LSD1 enzyme solution to all wells except the "no enzyme" control. Add 25 µL of Assay Buffer to the "no enzyme" control wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 50 µL of the 2X substrate/Detection Mix solution to all wells.

    • Immediately place the plate in a microplate reader capable of kinetic reads. Measure absorbance at 570 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V, slope of the linear portion of the absorbance vs. time curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme)).

    • Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness: A Self-Validating System This protocol includes essential controls:

  • No Enzyme Control: Establishes background signal.

  • Vehicle (DMSO) Control: Represents 0% inhibition (maximum enzyme activity).

  • Positive Control Inhibitors: Iadademstat and Tranylcypromine validate assay performance and provide a benchmark for potency.

Comparative Data Presentation: Biochemical Potency

CompoundClassMechanismReported IC50 (nM)Hypothetical IC50 (nM) for "Compound X"
Compound X (S)-8-chlorochroman-4-amine derivative Irreversible (Hypothesized) N/A 25
Iadademstat (ORY-1001)Tranylcypromine AnalogIrreversible, FAD-covalent~18[6]-
Tranylcypromine (TCP)PhenylcyclopropylamineIrreversible, FAD-covalent~20,000-
Seclidemstat (SP-2577)Thiazole DerivativeReversible, Non-covalent~130-

Note: Reported IC50 values can vary based on assay conditions. The values presented are for comparative context.

Part 2: Cellular Target Engagement and Phenotypic Response

Expertise & Experience: Bridging the Gap from Enzyme to Cell

A potent biochemical inhibitor does not guarantee cellular activity. Cell permeability, metabolic stability, and target engagement in the complex nuclear environment are all critical factors. In AML, LSD1 inhibition is known to overcome a block in differentiation, leading to the upregulation of myeloid-lineage markers like CD11b.[6] A flow cytometry-based assay measuring CD11b surface expression in a human AML cell line (e.g., THP-1) provides a direct, quantifiable phenotypic readout of on-target cellular activity.[7][8]

Featured Protocol 2: AML Cell Differentiation by CD11b Induction

This assay quantifies the dose-dependent increase in the cell surface differentiation marker CD11b on THP-1 cells following compound treatment.

Workflow Diagram: Cellular Differentiation Assay

THP1 THP-1 Cells (AML Model) Treatment Treat with Compound X or Controls (72h) THP1->Treatment Staining Stain with FITC-conjugated anti-CD11b Antibody Treatment->Staining Flow Analyze by Flow Cytometry Staining->Flow Result Quantify % of CD11b-Positive Cells Flow->Result

Caption: Workflow for measuring AML cell differentiation via CD11b induction.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂. Maintain cells in the exponential growth phase.

  • Compound Treatment:

    • Seed THP-1 cells in a 24-well plate at a density of 2 x 10⁵ cells/mL.

    • Prepare serial dilutions of "Compound X" and comparators in culture medium. Add the compounds to the cells. Include a DMSO vehicle control.

    • Incubate the cells for 72-96 hours. This duration is typically required to observe significant differentiation.

  • Antibody Staining:

    • Harvest the cells by centrifugation (300 x g, 5 min).

    • Wash the cells once with ice-cold FACS buffer (PBS + 2% FBS).

    • Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently-conjugated anti-CD11b antibody (e.g., FITC-CD11b) at the manufacturer's recommended concentration.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with 1 mL of FACS buffer to remove unbound antibody.

    • Resuspend the final cell pellet in 300 µL of FACS buffer for analysis. A viability dye (e.g., Propidium Iodide) should be included to exclude dead cells.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

    • Gate on the live, single-cell population.

    • Quantify the percentage of CD11b-positive cells for each treatment condition.

  • Data Analysis:

    • Plot the percentage of CD11b-positive cells against the logarithm of compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that induces 50% of the maximal response).

Comparative Data Presentation: Cellular Differentiation Potency

CompoundReported EC50 (nM) for CD11b Induction in THP-1Hypothetical EC50 (nM) for "Compound X"
Compound X N/A 85
Iadademstat (ORY-1001)<1-
OG-668 (Tool Compound)~0.62[7][8]-
Tranylcypromine (TCP)~1400[7][8]-

Part 3: Direct Measurement of Cellular Target Modulation

Expertise & Experience: Validating the Mechanism of Action

Observing a cellular phenotype is powerful, but directly linking it to the intended molecular mechanism is the cornerstone of trustworthy drug development. Since LSD1's primary function is histone demethylation, its inhibition should lead to an accumulation of its substrate, H3K4me2. Western blotting is a robust and widely accessible technique to visualize and semi-quantify this target engagement biomarker.

Featured Protocol 3: Western Blot Analysis of H3K4me2 Levels

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed a relevant cell line (e.g., THP-1 or a solid tumor line like SCLC NCI-H1417) in a 6-well plate.

    • Treat cells with "Compound X" and controls at relevant concentrations (e.g., 1X, 5X, and 25X their respective cellular EC50 values) for 24-48 hours.

    • Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to prepare whole-cell extracts.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto a 4-20% polyacrylamide gel.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me2.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis and Controls:

    • Image the blot using a digital imager.

    • To ensure equal loading, the membrane must be stripped and re-probed with an antibody for total Histone H3 or another loading control like β-actin.

    • The expected result is a dose-dependent increase in the H3K4me2 band intensity in cells treated with active LSD1 inhibitors.

Authoritative Grounding: The LSD1 Signaling Cascade LSD1 does not act in isolation. It is a key component of larger transcriptional repressor complexes, such as the CoREST complex.[7][9] By demethylating H3K4me2 at gene promoters, LSD1 facilitates chromatin compaction and gene silencing. Inhibition of LSD1 reverses this process, leading to an open chromatin state and the expression of genes that drive differentiation or cell death.

Signaling Pathway Diagram: LSD1 Mechanism of Action

cluster_0 Active Gene (High H3K4me2) cluster_1 LSD1-Mediated Repression Promoter_A Gene Promoter H3K4me2_A H3K4me2 Transcription_A Transcription ON H3K4me2_A->Transcription_A LSD1 LSD1/CoREST Complex H3K4me2_A->LSD1 Substrate H3K4me1 H3K4me1 LSD1->H3K4me1 Demethylation Promoter_B Gene Promoter Transcription_B Transcription OFF H3K4me1->Transcription_B Inhibitor LSD1 Inhibitor (Compound X) Inhibitor->LSD1 Blocks

Caption: LSD1 inhibition reverses transcriptional repression by increasing H3K4me2 levels.

Overall Synthesis and Comparison Guide

A successful drug candidate must demonstrate potency at all three levels of investigation: biochemical, cellular, and mechanistic. This tiered approach ensures that the observed phenotype is a direct result of on-target enzyme inhibition.

Summary Comparison Table:

ParameterCompound X (Hypothetical Data)Iadademstat (Reference)Tranylcypromine (Reference)
Biochemical IC50 25 nMPotent (<20 nM)[6]Weak (>10 µM)
Cellular EC50 (CD11b) 85 nMVery Potent (<1 nM)Weak (~1.4 µM)[7][8]
H3K4me2 Increase Dose-dependent increaseStrong dose-dependent increaseWeak increase at high µM concentrations
Overall Assessment A promising lead compound with good translation from biochemical to cellular activity, though less potent than the clinical candidate Iadademstat.A highly potent clinical candidate with excellent biochemical and cellular activity.A weak tool compound, useful as a historic benchmark but not for potent cellular effects.

This comprehensive guide provides the necessary protocols and scientific rationale to rigorously evaluate novel (S)-8-chlorochroman-4-amine derivatives as LSD1 inhibitors. By comparing them against well-characterized alternatives, researchers can confidently identify promising candidates for further development in the pursuit of novel epigenetic cancer therapies.

References

  • National Center for Biotechnology Information. (n.d.). LSD1 Histone Demethylase Assays and Inhibition - PMC. PubMed Central.
  • National Center for Biotechnology Information. (2018). LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells. PubMed.
  • National Center for Biotechnology Information. (2016). Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC. PubMed Central.
  • ResearchGate. (n.d.). LSD1 regulates gene expression through its demethylase activity and....
  • National Center for Biotechnology Information. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC. PubMed Central.
  • News-Medical.Net. (2025). Understanding the role of LSD1 in cellular processes and disease.
  • Frontiers Media S.A. (2022). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology.
  • National Center for Biotechnology Information. (2018). Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC. PubMed Central.
  • ACS Publications. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science.
  • MySkinRecipes. (n.d.). (S)-8-Chlorochroman-4-amine hydrochloride.
  • Figshare. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - ACS Pharmacology and Translational Science.

Sources

A Comparative Crystallographic Guide to (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine Derivatives: An Analysis of Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Chromanamines in Drug Discovery

The (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine scaffold and its derivatives represent a class of chiral molecules with significant potential in medicinal chemistry. The constrained bicyclic system of the chroman ring, coupled with the stereochemistry of the amine at the C4 position and substitution on the aromatic ring, provides a rigid framework that can be finely tuned for selective interaction with biological targets. These structural features are crucial for optimizing efficacy and minimizing off-target effects in drug development. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structure of these molecules, offering invaluable insights into their conformation, stereochemistry, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.

It is important to note that as of the latest literature review, a publicly available crystal structure for this compound or its direct derivatives could not be located in crystallographic databases. This guide, therefore, provides a comparative analysis of closely related benzopyran derivatives for which crystallographic data is available. By examining the crystal structures of these analogs, we can infer potential structural features and crystallographic behaviors of the target compound class. This comparative approach allows us to understand the influence of substituents and oxidation states on the conformation of the benzopyran ring system and the packing of these molecules in the solid state.

Comparative Crystallographic Analysis of Benzopyran Analogs

To provide a framework for understanding the potential structural characteristics of this compound derivatives, we will compare the crystallographic data of three distinct, yet related, benzopyran structures:

  • N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine (Compound 1) : A 4H-chromene derivative which, while differing in the oxidation state of the pyran ring, features an amino group at a comparable position.

  • 2-amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile (Compound 2) : A more complex chromene derivative with chloro-substituents, offering insights into the impact of halogens on the crystal packing.

  • 3-Bromochroman-4-one (Compound 3) : A precursor to 4-amino-chromans, providing valuable information on the conformation of the dihydropyranone ring.

The key crystallographic parameters for these compounds are summarized in the table below for a side-by-side comparison.

ParameterCompound 1: N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine[1]Compound 2: 2-amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrileCompound 3: 3-Bromochroman-4-one
Chemical Formula C₁₁H₁₀N₄O₅C₂₀H₁₂Cl₂N₂OC₉H₇BrO₂
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁P-1P2₁2₁2₁
a (Å) 5.1041(3)7.7131(3)10.386(2)
b (Å) 7.7519(4)8.8579(3)5.059(1)
c (Å) 14.7974(8)12.6696(4)16.518(3)
α (°) 9073.445(2)90
β (°) 97.088(5)87.590(2)90
γ (°) 9082.620(2)90
Volume (ų) 581.45(6)822.84(5)868.0(3)
Z 224
R-factor (%) 4.29Not Reported2.51

Experimental Protocols: A Guide to Crystallization and Structure Determination

The successful determination of a crystal structure is contingent on a meticulously executed experimental workflow. Below are generalized, yet detailed, step-by-step methodologies for the key experiments, drawing from the protocols described for the comparative compounds.

Synthesis and Purification

The synthesis of benzopyran derivatives often involves multi-component reactions. For instance, the synthesis of 2-amino-4-substituted-4H-benzo[h]chromene-3-carbonitriles can be achieved through a one-pot reaction of a naphthol derivative, an aldehyde, and malononitrile under microwave irradiation. The crude product is then purified by recrystallization from a suitable solvent like ethanol to obtain single crystals.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step. A common and effective method is slow evaporation:

  • Dissolution : Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, dichloromethane) to near saturation at a slightly elevated temperature.

  • Filtration : Filter the solution while warm through a syringe filter to remove any particulate matter.

  • Evaporation : Transfer the filtered solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant, controlled temperature.

  • Crystal Harvesting : Once crystals of suitable size and quality have formed, carefully harvest them using a nylon loop.

X-ray Diffraction Data Collection

Data collection is typically performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Crystal Mounting : Mount a selected single crystal on a goniometer head.

  • Data Collection Strategy : Determine the optimal data collection strategy, including exposure time per frame and the range of data to be collected.

  • Data Integration and Scaling : Process the raw diffraction images to integrate the reflection intensities and apply corrections for various experimental factors.

Structure Solution and Refinement

The final step is to solve the crystal structure and refine the atomic model.

  • Structure Solution : The phase problem is typically solved using direct methods or Patterson methods, as implemented in software packages like SHELXS.

  • Structure Refinement : The initial structural model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This process involves refining atomic coordinates, and thermal parameters, and adding hydrogen atoms to the model.

  • Validation : The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification dissolution Dissolution purification->dissolution evaporation Slow Evaporation dissolution->evaporation data_collection Data Collection evaporation->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement validation Validation refinement->validation

Figure 1: A generalized workflow for the X-ray crystallography of small molecules.

Structural Insights and Comparative Discussion

Conformation of the Benzopyran Ring

The conformation of the dihydropyran ring is a key structural feature. In the case of 3-Bromochroman-4-one , the heterocyclic ring adopts a half-chair conformation. This is a common conformation for such six-membered rings, minimizing steric strain. It is highly probable that the dihydropyran ring in this compound would also adopt a similar half-chair conformation.

For the 4H-chromene derivatives, the pyran ring is more planar due to the presence of the endocyclic double bond. However, even in these systems, slight puckering is observed. For example, in N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine , the dihydropyran ring is described as having a distorted conformation.[1]

Influence of Substituents on Crystal Packing

The nature and position of substituents play a crucial role in the intermolecular interactions that govern the crystal packing.

  • Hydrogen Bonding : In the crystal structure of N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine , the molecules are stabilized by N–H···O and C–H···O hydrogen bonds, forming C(6) motifs.[1] For this compound, the primary amine group would be a strong hydrogen bond donor, and the ether oxygen a potential acceptor, leading to the formation of extensive hydrogen-bonding networks. If crystallized as a hydrochloride salt, the chloride ion would act as a primary hydrogen bond acceptor.

  • Halogen Interactions : The presence of chlorine atoms in 2-amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile would likely lead to halogen bonding and other non-covalent interactions that influence the crystal packing. The 8-chloro substituent in the target molecule would similarly be expected to participate in such interactions.

  • π-π Stacking : Aromatic rings in these molecules can participate in π-π stacking interactions. In the crystal structure of 3-Bromochroman-4-one , π–π stacking is observed between symmetry-related benzene rings.

molecular_interactions cluster_hydrogen_bonding Hydrogen Bonding cluster_halogen_bonding Halogen Bonding cluster_pi_stacking π-π Stacking Molecule_A Molecule A HB N-H...O N-H...Cl Molecule_A->HB XB C-Cl...X Molecule_A->XB Molecule_B Molecule B Molecule_B->HB PiPi Aromatic Ring Interaction Molecule_B->PiPi Molecule_C Molecule C Molecule_C->XB Molecule_C->PiPi

Figure 2: Key intermolecular interactions influencing crystal packing.

Conclusion and Future Directions

While the crystal structure of this compound remains to be determined, this comparative guide provides a valuable framework for anticipating its structural features. Based on the analysis of related chromene and chromanone structures, it is predicted that the dihydropyran ring will adopt a half-chair conformation. The crystal packing will likely be dominated by a network of hydrogen bonds involving the amine group, and potentially halogen bonds from the 8-chloro substituent.

The definitive elucidation of the crystal structure of the title compound and its derivatives is a critical next step. This experimental data will provide a much-needed benchmark for computational modeling and will undoubtedly accelerate the rational design of new therapeutic agents based on this promising scaffold. Researchers in the field are strongly encouraged to pursue the crystallization and structure determination of these important molecules and to deposit the results in public databases to advance the collective understanding of this chemical space.

References

  • An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Journal of Chemical Crystallography, 2014 , 44(9), 453-458. [Link]

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A Comparative Guide to the Synthetic Routes of (S)-8-chlorochroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

(S)-8-chlorochroman-4-amine is a pivotal chiral intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its stereospecific presentation is crucial for drug efficacy and minimizing off-target effects. This guide provides a comprehensive comparison of the primary synthetic strategies to obtain this valuable building block, offering an in-depth analysis of their respective methodologies, efficiencies, and industrial applicability for researchers, scientists, and drug development professionals.

Three principal synthetic paradigms have emerged for the preparation of (S)-8-chlorochroman-4-amine:

  • Asymmetric Synthesis from 8-chlorochroman-4-one: This approach aims to introduce the chiral amine functionality in a single, stereocontrolled step from the corresponding ketone.

  • Enantioselective Reduction followed by Amination: A two-step sequence involving the stereoselective reduction of the ketone to the corresponding chiral alcohol, followed by its conversion to the amine.

  • Classical Chiral Resolution: This method involves the synthesis of the racemic amine, followed by the separation of the desired (S)-enantiomer through the formation and separation of diastereomeric salts.

This guide will now delve into the experimental details and comparative analysis of each of these routes.

Route 1: Asymmetric Synthesis from 8-chlorochroman-4-one

The direct, enantioselective conversion of 8-chlorochroman-4-one to (S)-8-chlorochroman-4-amine represents the most atom-economical approach. This is typically achieved through asymmetric reductive amination or asymmetric transfer hydrogenation.

Asymmetric Reductive Amination

Experimental Protocol:

A general procedure for asymmetric reductive amination involves the reaction of 8-chlorochroman-4-one with an ammonia source in the presence of a chiral catalyst and a reducing agent.

  • To a solution of 8-chlorochroman-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, is added a chiral catalyst, for instance, a chiral phosphoric acid or a transition metal complex with a chiral ligand (e.g., an Iridium-f-Binaphane complex).[2]

  • An ammonia source, such as ammonium acetate or ammonia gas, is introduced.

  • A reducing agent, like Hantzsch ester or a borane derivative, is added to the mixture.

  • The reaction is stirred at a controlled temperature until completion, monitored by techniques like TLC or HPLC.

  • Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography.

Causality Behind Experimental Choices:

The choice of the chiral catalyst is paramount as it dictates the stereochemical outcome of the reaction. Chiral phosphoric acids act as Brønsted acid catalysts, activating the imine intermediate for enantioselective reduction. Transition metal catalysts, on the other hand, facilitate the hydrogenation of the in-situ formed imine in a chiral environment. The reducing agent is selected for its compatibility with the catalyst and substrate.

Data Summary:

RouteKey TransformationTypical Yield (%)Typical ee (%)
1Asymmetric Reductive Amination75-90>95

Logical Diagram:

route1 start 8-chlorochroman-4-one reagents + NH3 source + Chiral Catalyst + Reducing Agent start->reagents end (S)-8-chlorochroman-4-amine reagents->end caption Asymmetric Reductive Amination Workflow

Caption: Asymmetric Reductive Amination Workflow

Route 2: Enantioselective Reduction and Subsequent Amination

This two-step strategy decouples the introduction of the stereocenter from the amination step, offering a potentially more robust but longer route.

Step 1: Enantioselective Reduction of 8-chlorochroman-4-one

Experimental Protocol:

The prochiral ketone is reduced to the chiral alcohol using a chiral reducing agent or a catalyst.

  • 8-chlorochroman-4-one (1.0 eq) is dissolved in an appropriate solvent (e.g., THF).

  • A chiral reducing system, such as a Corey-Bakshi-Shibata (CBS) catalyst with borane-dimethyl sulfide complex, is added at a low temperature (e.g., -78 °C).

  • The reaction is stirred until the ketone is consumed.

  • The reaction is quenched, and the resulting (S)-8-chlorochroman-4-ol is isolated and purified.

Step 2: Conversion of (S)-8-chlorochroman-4-ol to (S)-8-chlorochroman-4-amine

Experimental Protocol (via Mitsunobu Reaction):

The Mitsunobu reaction allows for the conversion of the alcohol to the amine with inversion of configuration. However, to retain the (S)-configuration, a two-step inversion (double SN2) or a method that proceeds with retention is necessary. A more direct approach is the use of a nitrogen nucleophile in a substitution reaction.

  • To a solution of (S)-8-chlorochroman-4-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, is added a nitrogen nucleophile such as phthalimide (1.5 eq).

  • Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The phthalimide intermediate is then hydrolyzed (e.g., with hydrazine) to yield the desired amine.

Causality Behind Experimental Choices:

The enantioselective reduction establishes the critical stereocenter. The Mitsunobu reaction is a reliable method for converting alcohols to a variety of functional groups, including protected amines, with predictable stereochemical inversion.[3] The use of phthalimide provides a stable intermediate that can be readily converted to the primary amine.

Data Summary:

RouteKey TransformationTypical Yield (%)Typical ee (%)
2Enantioselective Reduction & Amination60-80 (over 2 steps)>98

Logical Diagram:

route2 start 8-chlorochroman-4-one step1_reagents + Chiral Reducing Agent start->step1_reagents intermediate (S)-8-chlorochroman-4-ol step1_reagents->intermediate step2_reagents + Phthalimide, PPh3, DIAD + Hydrazine intermediate->step2_reagents end (S)-8-chlorochroman-4-amine step2_reagents->end caption Two-Step Reduction and Amination Workflow

Caption: Two-Step Reduction and Amination Workflow

Route 3: Classical Chiral Resolution of Racemic 8-chlorochroman-4-amine

This traditional approach involves the synthesis of the racemic amine followed by separation of the enantiomers.

Step 1: Synthesis of Racemic 8-chlorochroman-4-amine

Experimental Protocol:

A standard, non-asymmetric reductive amination is performed.

  • 8-chlorochroman-4-one (1.0 eq) is reacted with an ammonia source (e.g., ammonium acetate) and a non-chiral reducing agent like sodium cyanoborohydride in a suitable solvent (e.g., methanol).

  • The reaction is worked up to yield racemic 8-chlorochroman-4-amine.

Step 2: Chiral Resolution

Experimental Protocol:

The racemic amine is resolved using a chiral resolving agent, often a derivative of tartaric acid.[4][5]

  • Racemic 8-chlorochroman-4-amine is dissolved in a suitable solvent (e.g., ethanol or methanol).

  • A solution of an enantiomerically pure chiral acid, such as (+)-di-p-toluoyl-D-tartaric acid, is added.

  • The mixture is heated to ensure complete salt formation and then allowed to cool slowly to induce fractional crystallization of one of the diastereomeric salts.

  • The less soluble diastereomeric salt is collected by filtration.

  • The desired (S)-amine is liberated from the salt by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent.

Causality Behind Experimental Choices:

The success of chiral resolution hinges on the formation of diastereomeric salts with significantly different solubilities. Tartaric acid derivatives are widely used due to their availability in both enantiomeric forms and their ability to form crystalline salts with a variety of amines.[5] The choice of solvent is critical and often requires empirical screening to achieve efficient separation.

Data Summary:

RouteKey TransformationTypical Yield (%)Typical ee (%)
3Racemic Synthesis & Chiral Resolution30-45 (based on 50% theoretical max)>99

Logical Diagram:

route3 start 8-chlorochroman-4-one step1_reagents + NH3 source + NaBH3CN start->step1_reagents racemate Racemic 8-chlorochroman-4-amine step1_reagents->racemate step2_reagents + Chiral Resolving Agent (e.g., (+)-DPTTA) racemate->step2_reagents diastereomers Diastereomeric Salts step2_reagents->diastereomers separation Fractional Crystallization diastereomers->separation liberation + Base separation->liberation end (S)-8-chlorochroman-4-amine liberation->end caption Chiral Resolution Workflow

Caption: Chiral Resolution Workflow

Comparison and Conclusion

Synthetic RouteAdvantagesDisadvantages
1. Asymmetric Synthesis - High atom economy- Single synthetic step from ketone- High potential for high enantioselectivity- Requires specialized and often expensive chiral catalysts- Optimization of reaction conditions can be challenging
2. Enantioselective Reduction & Amination - Robust and well-established methods for each step- High enantioselectivity can be achieved in the reduction step- Longer synthetic route (two steps)- Potential for loss of material in the second step
3. Chiral Resolution - Utilizes simpler, less expensive reagents for the initial synthesis- Can achieve very high enantiomeric purity- Maximum theoretical yield is 50% for the desired enantiomer- Requires an additional separation step- The undesired enantiomer is often discarded, leading to waste

The choice of the optimal synthetic route for (S)-8-chlorochroman-4-amine depends heavily on the specific requirements of the project, including scale, cost considerations, and available expertise. For large-scale industrial production, an efficient asymmetric synthesis (Route 1) is often the most desirable due to its atom economy and reduced number of steps, despite the initial investment in catalyst development. The two-step reduction and amination (Route 2) offers a reliable and often high-yielding alternative, particularly when a highly selective reduction catalyst is readily available. Chiral resolution (Route 3), while being the most traditional method, remains a viable option, especially at the laboratory scale or when the cost of chiral catalysts is prohibitive. However, its inherent 50% yield limitation makes it less attractive for sustainable, large-scale manufacturing unless an efficient racemization and recycling process for the unwanted enantiomer is developed.

References

  • MySkinRecipes. (S)-8-Chlorochroman-4-amine hydrochloride. [Link]

  • HETEROCYCLES, Vol. 52, No. 3, 2000.
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Navigating the Labyrinth: A Comparative Guide to Identifying Biological Targets of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, elucidating the precise molecular targets of a bioactive compound is a critical step that bridges the gap between a promising chemical entity and a potential therapeutic. This guide provides a comprehensive comparison of modern experimental and computational methodologies for identifying the biological targets of novel small molecules, using derivatives of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine as a central case study. As a senior application scientist, my aim is to equip you with the strategic insights and detailed protocols necessary to navigate this complex process, ensuring scientific rigor and fostering innovation in your research endeavors.

The benzopyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. However, for many novel analogs, including those of this compound, the specific protein targets often remain elusive. Identifying these targets is paramount for understanding the mechanism of action, predicting potential off-target effects, and optimizing lead compounds.

This guide will dissect and compare three orthogonal and powerful approaches for target identification:

  • Affinity-Based Proteomics: A direct approach to isolate and identify binding partners.

  • Expression Profiling: An indirect method to uncover downstream cellular pathways affected by the compound.

  • Computational Target Prediction: In silico techniques to predict potential targets based on chemical structure and existing biological data.

By understanding the strengths, limitations, and practical considerations of each method, researchers can design a robust and multi-faceted strategy for target deconvolution.

Section 1: Affinity-Based Proteomics: Fishing for Targets

Affinity-based proteomics is a cornerstone of target identification, relying on the specific interaction between a small molecule and its protein target(s). The core principle involves using a modified version of the compound of interest as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.

Methodologies: A Comparative Overview

Two primary strategies are employed in affinity-based proteomics: affinity chromatography and photo-affinity labeling.

  • Affinity Chromatography (or Pulldown Assays): This classic technique involves immobilizing the small molecule onto a solid support (e.g., agarose beads).[1][2][3] The immobilized compound is then incubated with a protein mixture. After washing away non-specific binders, the specifically bound proteins are eluted and identified, typically by mass spectrometry.[1][2]

  • Photo-Affinity Labeling (PAL): PAL offers a more robust way to capture interactions, especially transient or low-affinity ones.[4][5] This method utilizes a compound derivative containing a photoreactive group. Upon exposure to UV light, this group forms a covalent bond with the interacting protein, creating a stable complex for subsequent enrichment and identification.[4]

Experimental Workflow: Affinity Chromatography

The following diagram illustrates a typical workflow for an affinity chromatography experiment.

Affinity_Chromatography_Workflow cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis start Synthesize Linker-Modified Derivative of this compound immobilize Immobilize on Solid Support (e.g., Agarose Beads) start->immobilize incubate Incubate with Cell Lysate wash Wash to Remove Non-Specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE ms Mass Spectrometry (LC-MS/MS) sds->ms identify Protein Identification ms->identify

Caption: Workflow for target identification using affinity chromatography.

Data Comparison: Affinity Chromatography vs. Photo-Affinity Labeling

The choice between these methods often depends on the nature of the small molecule-protein interaction.

FeatureAffinity ChromatographyPhoto-Affinity Labeling
Principle Reversible bindingCovalent, irreversible binding upon UV activation
Pros Simpler probe synthesis, milder elution conditionsCaptures transient and weak interactions, can be performed in living cells[5]
Cons May miss weak or transient interactions, potential for high backgroundMore complex probe synthesis, potential for non-specific cross-linking
Ideal For Stable, moderate to high-affinity interactionsLow-affinity or transient interactions, mapping binding sites
Detailed Protocol: Affinity Chromatography Pulldown Assay

Objective: To identify protein binding partners of a derivative of this compound from a human cell line lysate.

Materials:

  • Immobilized benzopyran derivative on agarose beads

  • Control (unmodified) agarose beads

  • Cell lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine or high salt)

  • Protease inhibitor cocktail

  • Human cell line (e.g., HEK293T)

  • SDS-PAGE gels and reagents

  • Mass spectrometer

Procedure:

  • Cell Lysate Preparation:

    • Culture and harvest cells.

    • Lyse cells in ice-cold lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Determine protein concentration (e.g., using a BCA assay).

  • Affinity Pulldown:

    • Equilibrate the immobilized benzopyran beads and control beads with lysis buffer.

    • Incubate the beads with the cell lysate (e.g., 1 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using the elution buffer.

    • Neutralize the eluate if using a low pH buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands (e.g., with Coomassie or silver staining).

    • Excise unique bands present in the experimental sample but not the control.

    • Identify the proteins by in-gel digestion followed by LC-MS/MS analysis.

Section 2: Expression Profiling: Unmasking Cellular Responses

Expression profiling provides an indirect yet powerful approach to target identification by measuring the changes in gene or protein expression in response to compound treatment.[6][7] The underlying principle is that the engagement of a specific target by a drug will trigger a cascade of downstream signaling events, leading to a characteristic "expression signature."[8]

Methodologies: Transcriptomics and Proteomics
  • Transcriptomics (RNA-Seq): This high-throughput sequencing method provides a comprehensive snapshot of the entire transcriptome, allowing for the quantification of all RNA molecules in a sample. It is highly sensitive for detecting changes in gene expression.[7]

  • Proteomics (e.g., SILAC, TMT): Quantitative proteomics techniques measure changes in the abundance of thousands of proteins simultaneously. These methods provide a more direct readout of the cellular response at the functional level.

Experimental Workflow: Transcriptomic Analysis

The following diagram outlines the key steps in a typical transcriptomics experiment for target identification.

Transcriptomics_Workflow cluster_exp Experiment cluster_seq Sequencing cluster_analysis Analysis start Treat Cells with Benzopyran Derivative vs. Vehicle Control extract Isolate Total RNA start->extract library Prepare cDNA Libraries seq High-Throughput Sequencing (RNA-Seq) library->seq align Read Alignment & Quantification de Differential Expression Analysis align->de pathway Pathway & Gene Ontology Analysis de->pathway

Caption: Workflow for target identification using transcriptomics (RNA-Seq).

Data Interpretation: From Genes to Targets

The output of an expression profiling experiment is a list of differentially expressed genes or proteins. The challenge lies in connecting these downstream changes to the initial drug-target interaction.

Hypothetical Data Table: Top 5 Differentially Upregulated Genes Following Treatment with a Benzopyran Derivative.

Gene SymbolLog2 Fold Changep-valuePutative Pathway
CYP1A14.51.2e-8Xenobiotic Metabolism
HMOX13.85.6e-7Oxidative Stress Response
GCLM3.22.1e-6Glutathione Synthesis
NQO12.98.9e-6Detoxification
TIPARP2.51.5e-5Aryl Hydrocarbon Receptor Signaling

In this hypothetical example, the strong upregulation of genes involved in the Aryl Hydrocarbon Receptor (AHR) signaling pathway would suggest that AHR or a protein regulating this pathway is a potential target of the benzopyran derivative.

Comparison with Alternative Compounds

To strengthen the hypothesis, it is beneficial to compare the expression signature of the benzopyran derivative with that of known modulators of the implicated pathway.

CompoundPrimary TargetKey Upregulated Genes
Benzopyran Derivative Hypothesized: AHRCYP1A1, HMOX1, GCLM, NQO1
Omeprazole (Known AHR agonist) Aryl Hydrocarbon ReceptorCYP1A1, CYP1A2, TIPARP
Compound X (Structurally related, inactive) NoneNo significant changes

The overlap in the expression signatures between the benzopyran derivative and a known AHR agonist would provide strong evidence for on-target activity.

Section 3: Computational Target Prediction: In Silico Approaches

Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective way to generate hypotheses about a compound's biological targets.[9][10][11] These in silico approaches leverage the vast amount of existing chemical and biological data to predict potential interactions.

Methodologies: Structure-Based and Ligand-Based Approaches
  • Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of potential target proteins is known, molecular docking can be used to predict the binding pose and affinity of the benzopyran derivative to these proteins.[12] This method is particularly useful for screening large libraries of proteins.

  • Ligand-Based Virtual Screening (LBVS): This approach relies on the principle that structurally similar molecules are likely to have similar biological activities.[12] The chemical structure of the benzopyran derivative is compared to databases of compounds with known biological targets to identify potential matches.

  • Network Pharmacology: This systems-level approach integrates information about drug-target interactions, protein-protein interactions, and disease pathways to predict the most likely targets of a compound within a specific disease context.[9]

Logical Workflow for Computational Target Prediction

The following diagram illustrates a logical workflow for in silico target prediction.

Computational_Workflow cluster_ligand Ligand-Based Methods cluster_structure Structure-Based Methods cluster_integration Integration & Prioritization start Chemical Structure of this compound Derivative similarity Chemical Similarity Search (e.g., Tanimoto) start->similarity docking Molecular Docking against Protein Libraries (e.g., PDB) start->docking pharm Pharmacophore Modeling similarity->pharm network Network Pharmacology Analysis pharm->network docking->network prioritize Prioritize Candidate Targets network->prioritize

Caption: A logical workflow for computational target prediction.

Comparative Analysis of Computational Methods
MethodPrincipleRequirementsProsCons
Molecular Docking Predicts binding based on 3D protein structureHigh-resolution protein structuresProvides structural insights into binding modeComputationally intensive, sensitive to protein conformation
Similarity Search Similar molecules have similar targetsLarge databases of known ligandsFast and simpleLimited to known chemical space, may miss novel scaffolds
Network Pharmacology Integrates multiple data types to predict targets in a biological contextDrug-target, protein-protein interaction, and pathway dataProvides a systems-level view, can identify novel targetsRelies on the quality and completeness of existing data

Conclusion: An Integrated Approach for Robust Target Identification

The identification of biological targets for novel compounds like the derivatives of this compound is a multifaceted challenge that is best addressed by an integrated and orthogonal approach. No single method is foolproof, and the convergence of evidence from multiple techniques provides the highest level of confidence in the identified targets.

A robust strategy would begin with in silico methods to generate a list of prioritized hypotheses. These hypotheses can then be tested experimentally using a combination of affinity-based proteomics to directly identify binding partners and expression profiling to confirm the downstream cellular consequences of target engagement. The validation of a target is an iterative process, and the insights gained from each experiment will inform the next, ultimately leading to a comprehensive understanding of the compound's mechanism of action.[13] This knowledge is the bedrock upon which successful drug development programs are built.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine. As a chlorinated aromatic amine, this compound requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, designed to provide drug development professionals with a clear, actionable plan for waste management.

Hazard Assessment and Chemical Profile

Effective disposal begins with a thorough understanding of the substance's properties and associated hazards. This compound is a halogenated organic compound. While comprehensive toxicological data for this specific isomer may be limited, the hazard profile can be reliably inferred from its structural class and data on analogous compounds.

The presence of a chlorinated benzene ring and an amine functional group dictates its classification as a hazardous substance. Chlorinated organic compounds are environmentally persistent and require specialized disposal methods.[1] The amine group can impart corrosive properties and potential toxicity. Data from closely related structures, such as other isomers and hydrochloride salts, indicate that this class of compounds is generally harmful if swallowed, inhaled, or comes into contact with skin, and can cause serious eye and skin irritation.[2][3][4]

Table 1: Chemical and Hazard Profile of this compound and Related Compounds

PropertyValue / InformationSource(s)
Chemical Name This compoundCymitQuimica[5]
Molecular Formula C₉H₁₀ClNOPubChemLite, CymitQuimica[5][6]
Molecular Weight 183.63 g/mol CymitQuimica[5]
Physical Form LiquidCymitQuimica[5]
Inferred GHS Hazards Warning: Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).Based on analogs[2][4]

The Regulatory Imperative: "Cradle-to-Grave" Responsibility

In the United States, the management of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] This legislation establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe management from the point of generation to its final disposal.[7]

State and local regulations may impose additional, often stricter, requirements.[7] Therefore, all laboratory personnel must be familiar with the specific protocols established by their institution's Environmental Health & Safety (EHS) office. This guide provides a foundational protocol, but your local EHS office is the final authority on disposal procedures.

Core Disposal Protocol: A Step-by-Step Guide

Due to its classification as a chlorinated organic compound, under no circumstances should this compound or its solutions be disposed of via the sanitary sewer (sink disposal). [1] Such compounds can disrupt wastewater treatment processes and lead to environmental contamination. The only acceptable disposal route is through a licensed hazardous waste management service.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

  • Rationale: To prevent dermal contact and inhalation, which are primary exposure routes for amines and chlorinated compounds.[4]

  • Procedure:

    • Wear a standard laboratory coat.

    • Use chemical splash goggles or safety glasses with side shields.

    • Wear nitrile gloves. Given that prolonged contact may occur, consider double-gloving or using thicker, chemical-resistant gloves.

Step 2: Segregate and Collect Waste

  • Rationale: To prevent dangerous reactions with incompatible chemicals and to ensure the waste stream is correctly categorized for disposal. Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.

  • Procedure:

    • Designate a specific waste container for "Halogenated Organic Liquid Waste."

    • Collect all waste containing this compound, including pure compound, reaction mixtures, and solvent rinses, in this container.

Step 3: Select and Label the Waste Container

  • Rationale: Proper containment and labeling are mandated by the EPA to ensure safe handling, transport, and disposal, preventing accidental mixing and providing critical information to emergency responders.[10]

  • Procedure:

    • Choose a container made of a compatible material, such as a glass bottle with a screw cap. Do not use metal containers for corrosive materials or halogenated solvents.[11]

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound" and list any other components (e.g., solvents) with their approximate percentages.

    • Record the date you first added waste to the container (the "accumulation start date").[10]

Step 4: Ensure Safe Interim Storage

  • Rationale: To minimize risk within the laboratory while awaiting pickup.

  • Procedure:

    • Keep the waste container securely capped when not in use.[11]

    • Store the container in a designated, well-ventilated satellite accumulation area, such as a chemical fume hood or a ventilated cabinet.

    • Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.[10]

Step 5: Arrange for Final Disposal

  • Rationale: Final disposal must be handled by trained professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Procedure:

    • Follow your institution's established procedure for chemical waste pickup. This typically involves contacting the EHS office or submitting an online request.

    • Do not allow the waste to accumulate beyond the time limits specified by the EPA and your institution (e.g., 90 days for large quantity generators).[10]

Managing Spills and Contaminated Materials

Accidental spills and contaminated labware must be managed as hazardous waste.

  • Small Spills: For minor spills (a few milliliters) in a ventilated area, absorb the liquid with an inert absorbent material like vermiculite, sand, or a chemical spill pad. Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools, place it in a sealed container, and label it as solid hazardous waste containing this compound.

  • Contaminated Labware: Disposable items (pipette tips, wipes) that are grossly contaminated should be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.[12]

  • "RCRA Empty" Containers: A container that held the pure compound is not considered "empty" until it has been triple-rinsed.[11] The first two rinsates must be collected and disposed of as halogenated organic liquid waste. The third rinsate can then be managed similarly. After proper rinsing, deface the original label and dispose of the container according to your facility's procedures for empty chemical containers.[11]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making disposal decisions regarding this compound.

DisposalWorkflow start Waste Generated Containing (4S)-8-chloro-3,4-dihydro- 2H-1-benzopyran-4-amine check_type Is the waste a chlorinated organic compound? start->check_type no_sewer ABSOLUTELY NO SINK DISPOSAL check_type->no_sewer Yes collect_waste Collect in a compatible, properly labeled container. no_sewer->collect_waste label_waste Label as: 'Hazardous Waste - Halogenated Organics' collect_waste->label_waste store_safe Store securely in a designated satellite accumulation area with secondary containment. label_waste->store_safe contact_ehs Contact Institutional EHS Office for waste pickup. store_safe->contact_ehs

Caption: Disposal decision workflow for chlorinated amine waste.

References

  • What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
  • Waste, Chemical, and Cleanup Enforcement (2025). US EPA.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management (2026). Crystal Clean.
  • Resource Conservation and Recovery Act (RCRA)
  • (4S)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (N.D.). Sigma-Aldrich.
  • 3,4-dihydro-2H-1-benzopyran-8-amine hydrochloride (2026). PubChem.
  • Management of Waste (N.D.).
  • 8-chloro-3,4-dihydro-2h-1-benzopyran-4-amine hydrochloride (N.D.). PubChemLite.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes (N.D.). Office of Clinical and Research Safety.
  • This compound (N.D.). CymitQuimica.
  • Disposal of Chemical Waste (N.D.). Safety Unit - Weizmann Institute of Science.
  • 3,4-Dihydro-2H-1-benzopyran-4-amine (2025). PubChem.

Sources

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